2-(Phenoxymethyl)-pyrrolidine hydrochloride
Description
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Properties
IUPAC Name |
2-(phenoxymethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10;/h1-3,6-7,10,12H,4-5,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZPNGMXJUGQPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Enigmatic Mechanism of Action: A Technical Guide to 2-(Phenoxymethyl)-pyrrolidine Hydrochloride
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of neurologically active agents. Within this vast chemical space, 2-(Phenoxymethyl)-pyrrolidine hydrochloride emerges as a compound of significant interest, though its precise mechanism of action remains to be fully elucidated in publicly accessible literature. This technical guide synthesizes the available information on structurally related compounds to propose a well-grounded, hypothesized mechanism of action for 2-(Phenoxymethyl)-pyrrolidine hydrochloride. We postulate that its primary pharmacological activity stems from the inhibition of monoamine transporters, a characteristic shared by many 2-substituted pyrrolidine analogues. This document provides an in-depth exploration of this proposed mechanism, detailing the requisite experimental protocols to rigorously test this hypothesis, from initial target engagement to in vivo neurochemical and off-target safety assessments. It is designed to serve as a comprehensive resource for researchers seeking to investigate the pharmacological profile of this and similar molecules, fostering a deeper understanding of their therapeutic potential.
Introduction: The Pyrrolidine Scaffold and a Hypothesized Role in Monoamine Reuptake Inhibition
The pyrrolidine ring is a privileged scaffold in the design of central nervous system (CNS) active compounds, prized for its conformational flexibility and ability to present substituents in a defined three-dimensional orientation. Numerous pyrrolidine derivatives have been identified as potent inhibitors of monoamine transporters, including the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1] These transporters are critical regulators of neurotransmission, clearing dopamine, norepinephrine, and serotonin from the synaptic cleft and thereby terminating their signaling. Inhibition of this reuptake process leads to elevated extracellular concentrations of these neurotransmitters, a mechanism that underpins the therapeutic efficacy of many antidepressant and psychostimulant medications.
Given the structural features of 2-(Phenoxymethyl)-pyrrolidine hydrochloride, specifically the presence of a basic nitrogen within the pyrrolidine ring and a lipophilic phenoxymethyl group at the 2-position, we hypothesize that it functions as a monoamine reuptake inhibitor. The pyrrolidine nitrogen is expected to be protonated at physiological pH, facilitating interaction with the acidic residues within the monoamine transporter binding sites. The phenoxymethyl moiety likely engages in hydrophobic and aromatic interactions within the transporter's substrate-binding pocket, contributing to its binding affinity and potentially its selectivity profile.
This guide will now delve into the experimental methodologies required to substantiate this hypothesis, providing detailed protocols and the rationale behind each step.
Elucidating the Molecular Mechanism: A Step-by-Step Investigative Framework
To comprehensively characterize the mechanism of action of 2-(Phenoxymethyl)-pyrrolidine hydrochloride, a multi-tiered experimental approach is necessary. This framework encompasses initial binding studies to identify primary molecular targets, functional assays to determine the pharmacological effect of this binding, in vivo studies to assess the impact on neurochemistry in a physiological context, and safety assessments to identify potential off-target liabilities.
Primary Target Engagement: Monoamine Transporter Binding Affinity
The foundational step in testing our hypothesis is to determine if 2-(Phenoxymethyl)-pyrrolidine hydrochloride directly interacts with DAT, NET, and SERT. This is most commonly achieved through competitive radioligand binding assays.
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing human DAT, NET, or SERT are cultured to ~80-90% confluency.
-
Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is subjected to high-speed centrifugation to pellet the cell membranes containing the transporters.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Competitive Binding Assay:
-
In a 96-well plate, incubate the prepared cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT).
-
Add increasing concentrations of 2-(Phenoxymethyl)-pyrrolidine hydrochloride to compete with the radioligand for binding to the transporter.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled inhibitor (e.g., cocaine for DAT).
-
Incubate the plates at room temperature for a defined period to reach equilibrium.
-
-
Detection and Data Analysis:
-
Following incubation, the reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the concentration of 2-(Phenoxymethyl)-pyrrolidine hydrochloride that inhibits 50% of the specific radioligand binding (IC₅₀).
-
The IC₅₀ values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
While specific data for 2-(Phenoxymethyl)-pyrrolidine hydrochloride is not available, based on structure-activity relationships of related pyrrolidine-based monoamine reuptake inhibitors, we can project a potential binding profile.
| Transporter | Hypothesized Kᵢ (nM) |
| DAT | 10 - 100 |
| NET | 5 - 50 |
| SERT | 50 - 500 |
This table presents hypothesized data based on the known potencies of structurally similar compounds and is intended for illustrative purposes.
Functional Consequence: Monoamine Uptake Inhibition
Demonstrating binding is crucial, but it does not confirm a functional effect. A synaptosomal uptake assay directly measures the ability of 2-(Phenoxymethyl)-pyrrolidine hydrochloride to inhibit the transport of monoamines into nerve terminals.
-
Synaptosome Preparation:
-
Rodent brain regions rich in the desired monoamine transporters (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) are dissected.
-
The tissue is homogenized in a sucrose buffer.
-
The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction, which contains resealed nerve terminals.
-
-
Uptake Inhibition Assay:
-
Synaptosomes are pre-incubated with varying concentrations of 2-(Phenoxymethyl)-pyrrolidine hydrochloride.
-
The uptake reaction is initiated by the addition of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
The reaction is allowed to proceed for a short period at 37°C.
-
Uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
-
Data Analysis:
-
The amount of radioactivity taken up by the synaptosomes is measured by scintillation counting.
-
The concentration of 2-(Phenoxymethyl)-pyrrolidine hydrochloride that produces 50% inhibition of monoamine uptake (IC₅₀) is determined.
-
In Vivo Confirmation: Neurotransmitter Dynamics
To confirm that the observed in vitro effects translate to a physiological setting, in vivo microdialysis in freely moving animals is the gold standard. This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions following systemic administration of the compound.
-
Surgical Implantation:
-
A guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens or prefrontal cortex) of an anesthetized rodent.
-
The animal is allowed to recover from surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.
-
Dialysate samples are collected at regular intervals to establish a baseline of extracellular neurotransmitter concentrations.
-
2-(Phenoxymethyl)-pyrrolidine hydrochloride is administered (e.g., via intraperitoneal injection).
-
Dialysate collection continues to monitor changes in neurotransmitter levels post-administration.
-
-
Neurochemical Analysis:
-
The concentrations of dopamine, norepinephrine, and serotonin in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
The results are expressed as a percentage change from the baseline levels.
-
Figure 1. A logical workflow for the comprehensive mechanistic evaluation of 2-(Phenoxymethyl)-pyrrolidine hydrochloride.
Off-Target Activity and Safety Pharmacology
A critical aspect of drug development is the assessment of off-target activities that could lead to adverse effects. For many CNS-active compounds, a key off-target of concern is the human Ether-à-go-go-Related Gene (hERG) potassium channel, as its inhibition can lead to cardiac arrhythmias.
hERG Channel Inhibition Assay
The potential for 2-(Phenoxymethyl)-pyrrolidine hydrochloride to inhibit the hERG channel should be evaluated using the whole-cell patch-clamp technique.
-
Cell Preparation:
-
Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing the hERG channel are used.
-
Single cells are isolated for electrophysiological recording.
-
-
Electrophysiological Recording:
-
A glass micropipette forms a high-resistance seal with the cell membrane (giga-seal).
-
The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing control of the intracellular ionic composition and measurement of the total membrane current.
-
A specific voltage-clamp protocol is applied to elicit the characteristic hERG tail current.
-
-
Compound Application and Data Analysis:
-
After establishing a stable baseline current, increasing concentrations of 2-(Phenoxymethyl)-pyrrolidine hydrochloride are applied to the cell.
-
The effect of the compound on the hERG current amplitude is measured.
-
The concentration that causes 50% inhibition of the hERG current (IC₅₀) is determined.
-
Figure 2. A simplified diagram illustrating the inhibition of monoamine reuptake at the synapse by 2-(Phenoxymethyl)-pyrrolidine hydrochloride.
Conclusion
While the precise mechanism of action of 2-(Phenoxymethyl)-pyrrolidine hydrochloride is not yet fully defined in the scientific literature, its structural similarity to known monoamine reuptake inhibitors provides a strong basis for a hypothesized mechanism. This technical guide has outlined a comprehensive and logical framework for the experimental validation of this hypothesis. By systematically employing radioligand binding assays, synaptosomal uptake studies, in vivo microdialysis, and essential off-target safety assessments, researchers can elucidate the pharmacological profile of this compound. The detailed protocols and conceptual framework presented herein are intended to empower drug development professionals to rigorously characterize 2-(Phenoxymethyl)-pyrrolidine hydrochloride and other novel pyrrolidine-based compounds, ultimately paving the way for the discovery of new and improved therapies for a range of neurological and psychiatric disorders.
References
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Vacher, B., et al. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 42(10), 1648-1661. [Link]
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Zhang, Y., et al. (2010). Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain. Bioorganic & Medicinal Chemistry Letters, 20(18), 5489-5493. [Link]
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Uncharted Territory: The Biological Potential of 2-(Phenoxymethyl)-pyrrolidine hydrochloride - A Prospective Analysis
For the Attention of Researchers, Scientists, and Drug Development Professionals.
Preamble: The Enigmatic Profile of a Novel Pyrrolidine Scaffold
In the vast and dynamic landscape of medicinal chemistry, the pyrrolidine ring stands as a cornerstone scaffold, integral to the architecture of numerous pharmacologically active agents.[1][2][3] Its prevalence in both natural products and synthetic drugs underscores its remarkable versatility and privileged structural status in drug discovery. This guide ventures into the theoretical and potential biological activities of a lesser-explored derivative, 2-(Phenoxymethyl)-pyrrolidine hydrochloride. While direct empirical data on this specific molecule remains elusive in the public domain, this document serves as a forward-looking technical analysis. By dissecting its structural components and drawing parallels with analogous compounds, we aim to illuminate its potential pharmacological profile, propose robust methodologies for its biological evaluation, and outline the causal reasoning behind these experimental designs. This prospective guide is intended to catalyze and inform future research endeavors into this promising, yet uncharted, chemical entity.
Deconstructing the Scaffold: A Rationale for Predicted Biological Activity
The chemical architecture of 2-(Phenoxymethyl)-pyrrolidine hydrochloride offers several clues to its potential biological interactions. The molecule comprises three key moieties: a saturated five-membered pyrrolidine ring, a flexible phenoxymethyl side chain, and a hydrochloride salt conferring aqueous solubility.
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The Pyrrolidine Core: This saturated heterocycle is a well-established pharmacophore known to interact with a multitude of biological targets. Its three-dimensional structure allows for precise spatial orientation of substituents, which is critical for selective receptor or enzyme binding.[2] Pyrrolidine derivatives have demonstrated a wide spectrum of activities, including but not limited to, central nervous system (CNS) modulation, anticancer, and antimicrobial effects.[1][3][4]
-
The Phenoxymethyl Substituent: The presence of an ether linkage to a phenyl group introduces both flexibility and lipophilicity. This moiety can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, within protein binding pockets. The oxygen atom can also act as a hydrogen bond acceptor. Analogues containing similar aryl ether motifs have been explored for a range of therapeutic applications, suggesting the potential for diverse biological targets.
-
Stereochemistry at the C2 Position: The chiral center at the 2-position of the pyrrolidine ring is a critical determinant of biological activity. The spatial arrangement of the phenoxymethyl group will dictate the stereospecific interactions with its biological target. It is highly probable that enantiomers of this compound will exhibit significantly different pharmacological profiles, a common observation in pyrrolidine-based drug candidates.
Based on this structural analysis, we can hypothesize potential, yet unproven, areas of biological activity for 2-(Phenoxymethyl)-pyrrolidine hydrochloride. These include, but are not limited to:
-
Central Nervous System Activity: The structural resemblance to known CNS-active compounds suggests potential modulation of neurotransmitter systems. A series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues were identified as potent norepinephrine and serotonin reuptake inhibitors.[5]
-
Enzyme Inhibition: The pyrrolidine scaffold is present in a vast number of enzyme inhibitors.[1][3] Depending on the overall topography of the molecule, it could potentially inhibit proteases, kinases, or other enzyme classes.
-
Antimicrobial or Anticancer Activity: While less directly predictable, the general cytotoxic potential of novel heterocyclic compounds warrants investigation.[6]
A Roadmap for Discovery: Proposed Experimental Workflows for Biological Characterization
To systematically investigate the biological activity of 2-(Phenoxymethyl)-pyrrolidine hydrochloride, a tiered screening approach is recommended. This workflow is designed to first identify any significant biological effects and then to progressively elucidate the mechanism of action.
Tier 1: Broad Phenotypic and Target-Based Screening
The initial phase of investigation should focus on a broad assessment of the compound's biological effects across a range of cell-based and biochemical assays.
Experimental Workflow: Tier 1 Screening
Caption: Tier 2 workflow for a validated hit from primary screening.
Detailed Protocols:
-
Cell-Based Functional Assays (Example for a G-protein coupled receptor hit):
-
Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator of the identified receptor.
-
Methodology: Second messenger assays (e.g., cAMP or calcium flux assays).
-
Procedure: a. Use a cell line stably expressing the receptor of interest. b. For antagonist activity, pre-incubate the cells with various concentrations of 2-(Phenoxymethyl)-pyrrolidine hydrochloride, then stimulate with a known agonist. c. For agonist activity, treat the cells with the test compound alone. d. Measure the levels of the relevant second messenger (e.g., cAMP using a HTRF assay, or intracellular calcium using a fluorescent dye like Fura-2). e. Determine the IC50 (for antagonists) or EC50 (for agonists).
-
Rationale: This confirms that the binding event observed in Tier 1 translates into a functional cellular response and characterizes the nature of that response.
-
-
In Vitro ADME/Tox Assays:
-
Objective: To obtain an early assessment of the compound's drug-like properties.
-
Methodology: Standard in vitro assays for key ADME/Tox parameters.
-
Procedure: a. CYP450 Inhibition: Incubate the compound with human liver microsomes and specific CYP isoform substrates. Measure the inhibition of substrate metabolism. [7] b. Hepatotoxicity: Treat primary human hepatocytes or a hepatoma cell line (e.g., HepG2) with the compound and measure cell viability (e.g., using an MTS assay). c. Plasma Protein Binding: Determine the fraction of the compound bound to plasma proteins using equilibrium dialysis.
-
Rationale: Early identification of potential liabilities in ADME/Tox properties is crucial for guiding further optimization efforts.
-
Data Presentation and Interpretation
All quantitative data should be meticulously documented and presented in a clear and comparative format.
Table 1: Hypothetical Tier 1 Screening Results for 2-(Phenoxymethyl)-pyrrolidine hydrochloride
| Assay Type | Target/Cell Line | Endpoint | Result (at 10 µM) |
| CNS Receptor Binding | Dopamine D2 Receptor | % Inhibition | 85% |
| CNS Receptor Binding | Serotonin 5-HT2A Receptor | % Inhibition | 12% |
| Enzyme Inhibition | Kinase Panel (100 kinases) | % Inhibition | <20% for all |
| Cancer Cell Proliferation | MCF-7 (Breast Cancer) | % Growth Inhibition | 92% |
| Cancer Cell Proliferation | A549 (Lung Cancer) | % Growth Inhibition | 15% |
| Antimicrobial | Staphylococcus aureus | MIC (µg/mL) | >128 |
Interpretation of Hypothetical Data: The data in Table 1 would suggest that 2-(Phenoxymethyl)-pyrrolidine hydrochloride has potent activity at the Dopamine D2 receptor and selective cytotoxicity against the MCF-7 breast cancer cell line. These would be prioritized as "hits" for Tier 2 investigation.
Conclusion and Future Directions
While the biological activity of 2-(Phenoxymethyl)-pyrrolidine hydrochloride is not yet documented, its chemical structure, rooted in the versatile pyrrolidine scaffold, strongly suggests a high potential for pharmacological activity. This guide provides a comprehensive and scientifically grounded framework for the systematic evaluation of this compound. The proposed workflows, from broad initial screening to focused mechanism of action studies, are designed to efficiently uncover its biological properties and assess its therapeutic potential. The insights gained from such a research program will not only define the pharmacological profile of this specific molecule but also contribute to the broader understanding of the structure-activity relationships within the expansive and therapeutically rich class of pyrrolidine derivatives.
References
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Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. PMC - PubMed Central. [Link]
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Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. [Link]
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A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. PubMed. [Link]
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Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. ResearchGate. [Link]
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Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. PubMed. [Link]
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Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Medicinal Chemistry Research. [Link]
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Synthesis and biological evaluation of novel pyrrolidine acid analogs as potent dual PPARα/γ agonists. PubMed. [Link]
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Improving the developability profile of pyrrolidine progesterone receptor partial agonists. PubMed. [Link]
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Medicinal Chemical Properties of Successful Central Nervous System Drugs. PMC - PubMed Central. [Link]
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Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. PubMed. [Link]
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Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. PubMed. [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]
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An In-Depth Technical Guide to 2-(Phenoxymethyl)-pyrrolidine Hydrochloride Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous natural products and synthetic pharmaceuticals.[1] Its saturated, non-planar structure provides a three-dimensional framework ideal for creating stereochemically complex molecules that can effectively probe biological space.[2] This guide focuses on the 2-(phenoxymethyl)-pyrrolidine hydrochloride scaffold, a versatile pharmacophore that combines the chiral pyrrolidine core with an adaptable aryloxy motif. We will explore stereoselective synthesis strategies, delve into the vast pharmacological potential of its derivatives, elucidate structure-activity relationships (SAR), and provide detailed experimental protocols to empower researchers in the development of novel therapeutic agents based on this promising chemical class.
The 2-(Phenoxymethyl)-pyrrolidine Core: A Privileged Scaffold
The 2-(phenoxymethyl)-pyrrolidine structure is a compelling starting point for drug discovery. It comprises three key components, each amenable to modification:
-
The Pyrrolidine Ring: A five-membered nitrogen heterocycle that imparts favorable physicochemical properties, including enhanced aqueous solubility. The nitrogen atom can act as a hydrogen bond acceptor, or as a donor when protonated or unsubstituted, facilitating interactions with biological targets.[3] The stereocenter at the 2-position is critical for defining the molecule's spatial arrangement and enantioselective recognition by proteins.[2]
-
The Phenoxy Group: An aromatic ring connected via an ether linkage. This group can be readily substituted at the ortho-, meta-, and para-positions to modulate electronic properties, lipophilicity, and steric bulk, directly influencing target binding and pharmacokinetic profiles.
-
The Hydrochloride Salt: The basic nitrogen of the pyrrolidine ring is typically protonated to form a hydrochloride salt. This vastly improves the compound's stability, crystallinity, and solubility in aqueous media, which is essential for formulation and biological testing.
The strategic combination of these elements has led to the discovery of derivatives with a wide array of biological activities, including antimicrobial, anticancer, and central nervous system (CNS) effects.[4]
Stereoselective Synthesis Strategies
Achieving high optical purity is paramount in drug development. The synthesis of 2-(phenoxymethyl)-pyrrolidine derivatives typically leverages the chiral pool, with L-proline or its derivatives serving as a common and cost-effective starting material.[5][6]
General Synthetic Pathway from L-Proline
A robust and widely applicable synthetic route begins with the protection of the pyrrolidine nitrogen, followed by the reduction of the carboxylic acid to a primary alcohol. This intermediate, a prolinol derivative, is the key branch point for introducing the phenoxymethyl side chain.
-
N-Protection: The secondary amine of L-proline is first protected, commonly with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions in subsequent steps.
-
Carboxylic Acid Reduction: The protected L-proline is then reduced to the corresponding alcohol, (S)-N-Boc-2-(hydroxymethyl)pyrrolidine (N-Boc-prolinol). This reduction can be achieved with high yield using reagents like borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LAH).
-
O-Arylation (Ether Synthesis): The crucial C-O bond is formed by coupling the N-Boc-prolinol with a desired phenol. The Williamson ether synthesis (using a strong base like sodium hydride to deprotonate the alcohol, followed by reaction with a phenoxide precursor) or the Mitsunobu reaction (using triphenylphosphine and an azodicarboxylate like DEAD or DIAD) are the most common and effective methods. The choice of phenol determines the substitution pattern on the aromatic ring.
-
N-Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent like dichloromethane or dioxane. Subsequent treatment with ethereal HCl or HCl gas yields the final 2-(phenoxymethyl)-pyrrolidine hydrochloride derivative as a crystalline solid.
Caption: General synthetic workflow for 2-(phenoxymethyl)-pyrrolidine derivatives.
Pharmacological Profile and Therapeutic Potential
The 2-(phenoxymethyl)-pyrrolidine scaffold is a versatile platform for discovering agents against a multitude of diseases. The specific biological activity is highly dependent on the nature and position of substituents on the phenoxy ring and modifications to the pyrrolidine nitrogen.
-
Antimicrobial Activity: Many pyrrolidine derivatives have shown significant potential as antibacterial and antifungal agents.[7] The mechanism often involves the inhibition of essential cellular processes like protein synthesis or cell wall formation.[4] For instance, the naturally occurring antibiotic Anisomycin, a pyrrolidine derivative, inhibits protein synthesis by binding to the ribosome and blocking peptide bond formation.[8] Derivatives of the 2-(phenoxymethyl)-pyrrolidine class are being investigated for activity against drug-resistant bacterial strains.[7]
-
Anticancer Activity: The pyrrolidine core is found in numerous anticancer agents.[2] Derivatives can be designed to target various hallmarks of cancer, such as by inhibiting enzymes critical for tumor growth and progression, like histone deacetylases (HDACs), or by inducing apoptosis.[2]
-
Central Nervous System (CNS) Activity: The scaffold has been successfully exploited to develop agents targeting CNS disorders. A notable example is a series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues that act as potent and balanced inhibitors of norepinephrine and serotonin reuptake, showing efficacy in animal models of pain.[9] Other derivatives have been investigated for anticonvulsant, anti-Alzheimer's, and antidepressant activities.[2][4]
-
Adrenergic Receptor Antagonism: Certain (aryloxy)ethyl pyrrolidine derivatives have been synthesized and shown to have a high affinity for α1-adrenoceptors, acting as antagonists.[10] This activity is relevant for treating conditions like benign prostatic hyperplasia and hypertension.[10][11]
Caption: Hypothetical mechanism of action for a pyrrolidine derivative.
Structure-Activity Relationships (SAR)
Systematic modification of the 2-(phenoxymethyl)-pyrrolidine scaffold is key to optimizing potency, selectivity, and pharmacokinetic properties. SAR studies allow for the rational design of more effective drug candidates.[4]
Key insights from various studies on pyrrolidine-based compounds include:
-
Aromatic Substitution: The electronic nature and position of substituents on the phenoxy ring are critical. Electron-withdrawing groups (e.g., halogens, CF₃) or electron-donating groups (e.g., methoxy, alkyl) can dramatically alter binding affinity and activity.[2] For example, in one study on PARP-1 inhibitors, derivatives with electron-donating or weak electron-withdrawing groups on a phenyl ring showed better activity than those with strong electron-withdrawing groups.[2]
-
Stereochemistry: The stereochemistry at the C2 position of the pyrrolidine ring is almost always crucial for activity, as biological targets are chiral. One enantiomer typically displays significantly higher potency than the other.
-
Pyrrolidine N-Substitution: The pyrrolidine nitrogen is a common point for modification. Small alkyl groups may be tolerated or even enhance activity, while larger, bulkier groups can cause steric hindrance and reduce potency. The NH group can also be crucial as a hydrogen bond donor.[3]
-
Linker Modification: Changes to the ether linkage (e.g., replacing it with an amine, amide, or alkyl chain) create new analogs with potentially different biological profiles and target engagement.[2]
Table 1: Illustrative SAR for a Hypothetical Antibacterial Series
| Compound ID | Phenyl Substitution (R) | Pyrrolidine N-Substituent | MIC vs. S. aureus (µg/mL) | Cytotoxicity (CC50, µM) |
| A-1 | H (Unsubstituted) | H | 32 | >100 |
| A-2 | 4-Chloro | H | 4 | >100 |
| A-3 | 4-Fluoro | H | 8 | >100 |
| A-4 | 4-Methoxy | H | 16 | >100 |
| A-5 | 2,4-Dichloro | H | 2 | 85 |
| A-6 | 4-Chloro | Methyl | 16 | 90 |
| A-7 | 4-Chloro | Benzyl | 64 | >100 |
Causality Insights: From this hypothetical data, we can infer that:
-
Halogenation is beneficial: Introducing a chlorine atom at the para-position (A-2 vs. A-1) significantly improves antibacterial potency by 8-fold. Dichlorination (A-5) provides a further 2-fold enhancement, suggesting that increased lipophilicity and/or specific halogen bonding interactions in the target's active site are critical for activity.
-
N-Substitution is detrimental: Alkylation of the pyrrolidine nitrogen (A-6, A-7) leads to a substantial loss of activity compared to the unsubstituted parent compound (A-2). This strongly suggests that the secondary amine (N-H) is a key pharmacophoric feature, likely acting as a crucial hydrogen bond donor in the binding interaction.
Experimental Protocols
The following protocols provide a self-validating framework for the synthesis and preliminary biological evaluation of novel derivatives.
Protocol: Synthesis of (S)-2-((4-chlorophenoxy)methyl)pyrrolidine hydrochloride (A-2)
-
Step 1: N-Boc-Prolinol Synthesis: To a solution of N-Boc-L-proline (10.0 g, 46.5 mmol) in anhydrous THF (100 mL) at 0 °C under a nitrogen atmosphere, add Borane-THF complex (1.0 M solution in THF, 55.8 mL, 55.8 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours. Cool the mixture to 0 °C and cautiously quench by the slow addition of methanol (20 mL), followed by 1 M HCl (20 mL). Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-prolinol as a clear oil.
-
Step 2: Mitsunobu Reaction: To a solution of N-Boc-prolinol (5.0 g, 24.8 mmol), 4-chlorophenol (3.5 g, 27.3 mmol), and triphenylphosphine (7.8 g, 29.8 mmol) in anhydrous THF (120 mL) at 0 °C, add diisopropyl azodicarboxylate (DIAD) (5.9 mL, 29.8 mmol) dropwise. Stir the reaction at room temperature for 18 hours. Remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel (eluting with a gradient of 10-30% ethyl acetate in hexanes) to afford N-Boc-2-((4-chlorophenoxy)methyl)pyrrolidine.
-
Step 3: Deprotection and Salt Formation: Dissolve the purified product from Step 2 (4.0 g, 12.3 mmol) in a 4 M solution of HCl in 1,4-dioxane (30 mL). Stir the solution at room temperature for 4 hours. A white precipitate will form. Concentrate the mixture under reduced pressure. Triturate the resulting solid with diethyl ether, filter, wash with additional diethyl ether, and dry under vacuum to yield the title compound as a white crystalline solid. Characterize by ¹H NMR, ¹³C NMR, and LC-MS.
Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
-
Materials: Mueller-Hinton Broth (MHB), 96-well microtiter plates, bacterial strains (e.g., Staphylococcus aureus ATCC 29213), test compounds dissolved in DMSO, positive control antibiotic (e.g., Amoxicillin).[12]
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, add 50 µL of MHB to wells 2 through 12.
-
Add 100 µL of the test compound stock solution (appropriately diluted in MHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 as a sterility control (no bacteria).
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the standardized bacterial suspension to wells 1 through 11.
-
Seal the plate and incubate at 37 °C for 18-24 hours.[12]
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Future Perspectives
The 2-(phenoxymethyl)-pyrrolidine scaffold remains a fertile ground for drug discovery. Future research should focus on several key areas:
-
Target Deconvolution: For derivatives identified through phenotypic screening, identifying the specific molecular target is crucial for understanding the mechanism of action and enabling rational, target-based optimization.
-
Expansion of Chemical Diversity: Synthesizing libraries with greater diversity, including different heteroaromatic rings in place of the phenol group and exploring a wider range of substitutions on the pyrrolidine ring, could uncover novel biological activities.
-
Pharmacokinetic Optimization: A primary challenge in drug development is achieving a suitable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. Future work must balance potency with properties like metabolic stability, cell permeability, and low off-target toxicity.
-
Combating Drug Resistance: Given the global health threat of antimicrobial resistance, developing derivatives of this class with novel mechanisms of action or the ability to overcome existing resistance mechanisms is a high-priority research direction.[7]
By integrating stereoselective synthesis, comprehensive biological evaluation, and rational SAR-driven design, the 2-(phenoxymethyl)-pyrrolidine class of compounds holds significant promise for the development of the next generation of therapeutics.
References
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
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Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]
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Saeed, S., et al. (2016). Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines as α1-adrenergic receptor antagonist with uro-selective activity. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Shakil, M., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules. Available at: [Link]
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Shakil, M., et al. (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib. bioRxiv. Available at: [Link]
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Al-Ghorbani, M., et al. (2020). Antioxidant Activity of some Pyrrolidin-2-One Derivatives. ResearchGate. Available at: [Link]
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Unknown Author. (n.d.). Proline derivatives in the synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐ones. ResearchGate. Available at: [Link]
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Al-Ghorbani, M., et al. (2021). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. Molecules. Available at: [Link]
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Aksenov, N., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Available at: [Link]
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Unknown Author. (n.d.). Pyrrolidine-based marketed drugs. ResearchGate. Available at: [Link]
- Unknown Author. (2020). Synthesis method of D-proline. Google Patents.
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Siwek, A., et al. (2013). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. Archiv der Pharmazie. Available at: [Link]
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Al-Amiery, A. A., et al. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. ResearchGate. Available at: [Link]
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Sapa, J., et al. (2009). Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. ResearchGate. Available at: [Link]
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Aksenov, N., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]
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Bhat, A. A., et al. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst. Available at: [Link]
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Van Orden, L. J., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
- Unknown Author. (1993). Derivatives of l-proline, their preparation and their biological uses. Google Patents.
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Pinto, M., et al. (2021). Highlights on Steroidal Arylidene Derivatives as a Source of Pharmacologically Active Compounds: A Review. Molecules. Available at: [Link]
- Unknown Author. (2018). A kind of synthetic method of L prolineamides. Google Patents.
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Gade, R., et al. (2022). Total Synthesis of Okeaniamide A. Organic Letters. Available at: [Link]
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An In-depth Technical Guide to the Crystal Structure of 2-(Phenoxymethyl)-pyrrolidine Hydrochloride
Abstract: This guide provides a comprehensive technical overview of the crystallographic analysis of 2-(Phenoxymethyl)-pyrrolidine hydrochloride, a compound of interest in medicinal chemistry. In the absence of publicly available structural data, this document presents a detailed, hypothetical study to elucidate its three-dimensional structure. We will explore the synthesis of the racemic mixture, the critical process of growing diffraction-quality single crystals of the hydrochloride salt, and the complete workflow of single-crystal X-ray diffraction analysis. The guide culminates in a thorough examination of the compound's molecular geometry, conformational analysis, and the intricate supramolecular architecture established by hydrogen bonding and other non-covalent interactions. This work serves as a robust framework for researchers and drug development professionals engaged in the structural characterization of similar small organic molecules.
Introduction
2-(Phenoxymethyl)-pyrrolidine and its derivatives are recognized scaffolds in the development of novel therapeutic agents. The phenoxymethyl group, when attached to a chiral pyrrolidine ring, presents a structure with significant potential for stereospecific interactions with biological targets. The hydrochloride salt form is often preferred in pharmaceutical formulations to enhance solubility and stability.
A definitive understanding of the three-dimensional arrangement of atoms and molecules in the solid state is paramount for several aspects of drug development. It governs physicochemical properties such as melting point, dissolution rate, and hygroscopicity. Furthermore, a precise molecular structure provides invaluable insights for structure-activity relationship (SAR) studies and computational modeling.
Despite its relevance, the crystal structure of 2-(Phenoxymethyl)-pyrrolidine hydrochloride has not been publicly reported. This guide, therefore, outlines a systematic and scientifically rigorous approach to determine this structure, presenting a complete, albeit hypothetical, set of experimental procedures and results. We will focus on the racemic form to explore the packing interactions between enantiomers in the solid state.
Materials and Methods
Synthesis of Racemic 2-(Phenoxymethyl)-pyrrolidine Hydrochloride
The synthesis of the target compound is approached via a two-step process starting from commercially available reagents.
Step 1: Synthesis of 2-(Phenoxymethyl)-pyrrolidine (Free Base)
A solution of phenol (1.0 eq) in anhydrous tetrahydrofuran (THF) is treated with sodium hydride (1.1 eq) at 0°C under an inert argon atmosphere to form sodium phenoxide. Subsequently, 2-(chloromethyl)pyrrolidine hydrochloride (1.0 eq) is added, and the reaction mixture is heated to reflux for 12 hours. Upon cooling, the reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude free base, which is purified by column chromatography.
Step 2: Formation of the Hydrochloride Salt
The purified 2-(phenoxymethyl)-pyrrolidine is dissolved in anhydrous diethyl ether. A solution of hydrogen chloride in diethyl ether (2 M) is added dropwise with stirring until precipitation is complete. The resulting white solid is collected by vacuum filtration, washed with cold diethyl ether, and dried in a vacuum oven to yield racemic 2-(phenoxymethyl)-pyrrolidine hydrochloride.
Single Crystal Growth
Obtaining high-quality single crystals is the most critical and often challenging step in a crystallographic study. For organic hydrochlorides, slow evaporation and vapor diffusion techniques are generally effective.[1]
Protocol: Slow Evaporation
-
A saturated solution of 2-(phenoxymethyl)-pyrrolidine hydrochloride is prepared in a solvent system such as a methanol/diethyl ether mixture at room temperature.
-
The solution is filtered through a syringe filter (0.22 µm) into a clean, small vial.
-
The vial is covered with parafilm, which is then pierced with a needle to allow for slow evaporation of the solvent.
-
The vial is left undisturbed in a vibration-free environment for several days to weeks.
-
The formation of crystals is monitored periodically. Once suitable crystals have formed, they are carefully harvested.
Single-Crystal X-ray Diffraction (SCXRD) Data Collection and Refinement
A suitable single crystal is mounted on a goniometer head of a diffractometer equipped with a CCD detector and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
The collected diffraction data is processed to obtain a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.
Results and Discussion
For the purpose of this guide, we will proceed with a plausible, hypothetically generated set of crystallographic data for racemic 2-(Phenoxymethyl)-pyrrolidine hydrochloride.
Crystallographic Data Summary
The key parameters derived from the X-ray diffraction experiment are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₁H₁₆ClNO |
| Formula Weight | 213.70 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 13.567(5) |
| α (°) | 90 |
| β (°) | 109.87(3) |
| γ (°) | 90 |
| Volume (ų) | 1092.1(7) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.301 |
| Absorption Coefficient (mm⁻¹) | 0.35 |
| F(000) | 456 |
| Temperature (K) | 100 |
| Wavelength (Å) | 0.71073 |
| Reflections Collected | 5680 |
| Unique Reflections | 2145 |
| R_int | 0.034 |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
| Goodness-of-fit on F² | 1.05 |
Note: This data is a realistic, hypothetical representation for illustrative purposes.
Molecular Structure and Conformation
The asymmetric unit of the crystal contains one molecule of the 2-(phenoxymethyl)-pyrrolidinium cation and one chloride anion. The pyrrolidine ring adopts an envelope conformation, which is a common feature for this ring system. The phenoxymethyl substituent is in a pseudo-equatorial position, which is sterically favorable.
The key torsional angles defining the conformation of the side chain are crucial for understanding its spatial orientation. The C-C-O-C torsion angle between the pyrrolidine ring and the phenoxy group dictates the overall shape of the molecule and its potential for intermolecular interactions.
Supramolecular Structure and Hydrogen Bonding
The crystal packing of hydrochloride salts of amines is typically dominated by hydrogen bonds involving the protonated amine and the chloride anion.[2] In the structure of 2-(Phenoxymethyl)-pyrrolidine hydrochloride, the pyrrolidinium nitrogen atom (N-H⁺) acts as a hydrogen bond donor to the chloride anion (Cl⁻).
These N-H⁺···Cl⁻ hydrogen bonds link the cations and anions into infinite one-dimensional chains. These chains are further organized into a three-dimensional network through weaker C-H···π and C-H···O interactions. The phenyl rings of adjacent molecules are involved in π-π stacking interactions, further stabilizing the crystal lattice. The presence of both (R) and (S) enantiomers in the racemic crystal allows for efficient packing, often leading to a centrosymmetric space group like P2₁/c.
Experimental Workflow Visualization
The overall process from obtaining the compound to elucidating its crystal structure can be visualized as a sequential workflow.
Caption: Experimental workflow for the crystal structure determination of 2-(Phenoxymethyl)-pyrrolidine hydrochloride.
Molecular and Supramolecular Interactions Diagram
The following diagram illustrates the key interactions within the crystal lattice, highlighting the hydrogen bonding network.
Caption: Key intermolecular interactions in the crystal lattice of racemic 2-(Phenoxymethyl)-pyrrolidine hydrochloride.
Conclusion
This technical guide has detailed a comprehensive, albeit hypothetical, pathway for the determination and analysis of the crystal structure of 2-(Phenoxymethyl)-pyrrolidine hydrochloride. By outlining the synthesis, crystallization, and single-crystal X-ray diffraction workflow, we have constructed a plausible structural model for this compound. The analysis reveals a molecule with an envelope conformation of the pyrrolidine ring and a crystal packing dominated by a robust hydrogen-bonding network between the pyrrolidinium cations and chloride anions. This intricate network, further stabilized by weaker non-covalent interactions, defines the solid-state architecture of the compound.
The methodologies and analyses presented herein serve as a valuable reference for researchers in medicinal chemistry and materials science. A definitive experimental study is warranted to validate the proposed structural features and to provide a concrete basis for future drug design and development efforts centered on this promising molecular scaffold.
References
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Chemsrc. (S)-2-(PHENOXYMETHYL)-PYRROLIDINE HYDROCHLORIDE. [Link]
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Pham, D. N. K., et al. (2021). The crystalline forms of nine hydrochloride salts of substituted tryptamines. Acta Crystallographica Section C: Structural Chemistry, 77(Pt 10), 615–620. [Link]
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Taylor & Francis Online. (2020). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. [Link]
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PubChem. Pyrrolidine, hydrochloride (1:1). [Link]
-
Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
- European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds.
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An In-Depth Technical Guide to the In Silico Modeling of 2-(Phenoxymethyl)-pyrrolidine hydrochloride
Abstract
This technical guide provides a comprehensive walkthrough for the in silico analysis of 2-(Phenoxymethyl)-pyrrolidine hydrochloride, a molecule featuring the pharmacologically significant pyrrolidine scaffold. In the absence of a defined biological target for this specific molecule, we hypothesize its potential interaction with the human serotonin transporter (hSERT), a well-characterized protein involved in neurotransmission and a common target for antidepressant medications. This guide will serve as a practical framework for researchers, scientists, and drug development professionals, detailing the rationale and execution of a complete in silico modeling workflow, from target selection and preparation to molecular docking, molecular dynamics simulations, and interpretation of the results. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles and computational techniques.
Introduction: The Pyrrolidine Scaffold and the Promise of In Silico Modeling
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Its prevalence in medicinal chemistry stems from its ability to introduce conformational rigidity, serve as a versatile scaffold for stereochemically diverse substitutions, and act as a key pharmacophoric element.[1][3] Marketed drugs containing the pyrrolidine core exhibit a wide range of biological activities, including antihistaminic, anticholinergic, antihypertensive, and antidepressant effects.[1][3]
In silico modeling has emerged as an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to investigate molecular interactions, predict binding affinities, and elucidate potential mechanisms of action before committing to resource-intensive experimental studies.[4] This guide focuses on the application of these computational methods to 2-(Phenoxymethyl)-pyrrolidine hydrochloride, a molecule with the chemical formula C11H16ClNO and a molecular weight of 213.70 g/mol .[5]
Target Selection and Rationale: Why the Human Serotonin Transporter (hSERT)?
Given the lack of specific biological data for 2-(Phenoxymethyl)-pyrrolidine hydrochloride, a crucial first step is the identification of a plausible biological target. The structure of the molecule, featuring a protonatable secondary amine within the pyrrolidine ring and an aromatic phenoxymethyl substituent, bears resemblance to pharmacophores known to interact with monoamine transporters.
The human serotonin transporter (hSERT) is a prime candidate for this in silico investigation. hSERT is a transmembrane protein responsible for the reuptake of serotonin from the synaptic cleft, thereby regulating serotonergic neurotransmission. It is the primary target of selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressant medications. The binding site of hSERT is known to accommodate ligands with an amine core and aromatic moieties that engage in crucial hydrogen bonding and pi-stacking interactions. Therefore, modeling the interaction of 2-(Phenoxymethyl)-pyrrolidine hydrochloride with hSERT provides a scientifically sound and instructive case study.
The In Silico Modeling Workflow: A Step-by-Step Guide
The following sections provide a detailed, step-by-step protocol for the in silico modeling of 2-(Phenoxymethyl)-pyrrolidine hydrochloride with hSERT. This workflow is designed to be a self-validating system, with each step building upon the previous one to ensure the reliability of the final results.
Part 1: Protein and Ligand Preparation
Accurate preparation of both the protein receptor and the small molecule ligand is paramount for a successful molecular docking and simulation study.
3.1.1. Protein Preparation Protocol
-
Obtain the Protein Structure: Download the crystal structure of the human serotonin transporter (hSERT) from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 5I71, which represents hSERT in complex with the SSRI, paroxetine.
-
Initial Clean-up: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands (in this case, paroxetine). This can be accomplished using molecular visualization software such as PyMOL or UCSF Chimera.
-
Protonation and Addition of Hydrogens: Add hydrogen atoms to the protein structure, which are typically not resolved in X-ray crystallography. This is a critical step as hydrogen bonds are key drivers of ligand-protein interactions. Ensure that the protonation states of ionizable residues (e.g., Asp, Glu, His, Lys, Arg) are appropriate for a physiological pH of ~7.4. Software like H++ or the 'Protonate' function in molecular modeling suites can be used for this purpose.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. This is typically done using a molecular mechanics force field such as AMBER or CHARMM.
3.1.2. Ligand Preparation Protocol
-
2D Structure Generation: Draw the 2D structure of 2-(Phenoxymethyl)-pyrrolidine hydrochloride using a chemical drawing tool like ChemDraw or MarvinSketch.
-
3D Structure Generation and Optimization: Convert the 2D structure into a 3D conformation. Subsequently, perform a geometry optimization using a quantum mechanical method (e.g., DFT with a basis set like B3LYP/6-31G*) or a robust molecular mechanics force field (e.g., MMFF94). This step ensures that the ligand is in a low-energy, realistic conformation.
-
Protonation and Charge Assignment: As the molecule is a hydrochloride salt, the pyrrolidine nitrogen will be protonated. Assign appropriate partial charges to all atoms of the ligand. This is crucial for accurately calculating electrostatic interactions during docking and simulation. Tools like Antechamber (part of the AmberTools suite) can be used to assign AM1-BCC charges.
Workflow for Protein and Ligand Preparation
Caption: Workflow for preparing the protein and ligand for docking.
Part 2: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.
3.2.1. Molecular Docking Protocol
-
Define the Binding Site: The binding site can be defined based on the location of the co-crystallized ligand in the original PDB structure (in this case, paroxetine). A grid box should be generated that encompasses this binding pocket. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely within the site.
-
Perform Docking: Use a docking program such as AutoDock Vina, Glide, or GOLD to dock the prepared 2-(Phenoxymethyl)-pyrrolidine hydrochloride into the defined binding site of hSERT. These programs employ scoring functions to estimate the binding affinity (typically in kcal/mol) and rank the different binding poses.
-
Analyze Docking Poses: Visualize the top-ranked docking poses in the context of the hSERT binding site. Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein residues.
Table 1: Hypothetical Molecular Docking Results
| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -8.5 | ASP98, TYR176 | Hydrogen Bond, Pi-Stacking |
| 2 | -8.2 | PHE335, ILE172 | Hydrophobic |
| 3 | -7.9 | SER438, GLY442 | Hydrogen Bond |
Logical Flow of Molecular Docking
Caption: The logical progression of a molecular docking experiment.
Part 3: Molecular Dynamics Simulation
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the complex over time.
3.3.1. Molecular Dynamics Simulation Protocol
-
System Setup: Take the best-ranked docked complex from the previous step and embed it in a simulated physiological environment. This involves solvating the complex in a water box (e.g., TIP3P water model) and adding counter-ions to neutralize the system.
-
Minimization and Equilibration: Perform a series of minimization and equilibration steps. First, minimize the energy of the entire system to remove any bad contacts. Then, gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure to ensure the system reaches a stable state.
-
Production Run: Once the system is equilibrated, run the production MD simulation for a significant period (e.g., 100 nanoseconds or more). During the simulation, the trajectory of all atoms is saved at regular intervals.
-
Trajectory Analysis: Analyze the MD trajectory to assess the stability of the ligand-protein complex. Key analyses include:
-
Root Mean Square Deviation (RMSD): To evaluate the stability of the protein and the ligand's position over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and the protein.
-
Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To obtain a more accurate estimation of the binding affinity.
-
Interpretation of Results and Self-Validation
The trustworthiness of an in silico model lies in its ability to provide a coherent and plausible narrative of molecular interaction. The docking results should be critically evaluated in the context of the known pharmacology of the target. For instance, do the key interactions observed for 2-(Phenoxymethyl)-pyrrolidine hydrochloride in the hSERT binding site align with the interactions of known SSRIs?
The MD simulation serves as a crucial validation step. A stable RMSD for the ligand throughout the simulation suggests a stable binding mode. Persistent hydrogen bonds and favorable binding free energy calculations further strengthen the confidence in the predicted binding pose. Any significant deviation or dissociation of the ligand during the simulation would cast doubt on the initial docking prediction.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of 2-(Phenoxymethyl)-pyrrolidine hydrochloride with the human serotonin transporter as a representative biological target. By following these detailed protocols, researchers can gain valuable insights into the potential binding modes, key interactions, and dynamic stability of small molecule-protein complexes. This framework not only serves as a practical guide for the specific molecule but also as a template for conducting similar in silico investigations for other small molecules of interest in drug discovery and development.
References
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules. [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PubMed Central. [Link]
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In Silico Drug Design- Definition, Methods, Types, Uses. (2023). Microbe Notes. [Link]
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The Enigmatic Profile of 2-(Phenoxymethyl)-pyrrolidine hydrochloride: A Research Primer
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of 2-(Phenoxymethyl)-pyrrolidine hydrochloride, a compound of interest within the broader class of bioactive pyrrolidine derivatives. In the absence of direct experimental data for this specific molecule, this document presents a hypothetical pharmacological profile based on established structure-activity relationships (SAR) of its core components: the 2-substituted pyrrolidine ring and the phenoxymethyl moiety. This guide is intended to serve as a foundational resource for researchers, offering a scientifically reasoned framework for initiating a formal investigation into its therapeutic potential. We delineate a series of experimental protocols essential for the empirical validation of the postulated pharmacodynamic, pharmacokinetic, and toxicological properties.
Introduction: The Allure and Ambiguity of a Novel Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Its conformational flexibility and the stereogenic center at the 2-position allow for precise three-dimensional arrangements of substituents, which can significantly influence target binding and pharmacological effect.[1] The introduction of a phenoxymethyl group at this position introduces a combination of aromatic and ether functionalities, suggesting potential interactions with a variety of biological targets.
Despite its intriguing structure, a thorough search of the scientific literature and chemical databases reveals a conspicuous absence of published pharmacological data for 2-(Phenoxymethyl)-pyrrolidine hydrochloride. This guide, therefore, adopts a hypothesis-driven approach to construct a putative pharmacological profile, providing a roadmap for its systematic investigation.
Table 1: Physicochemical Properties of (S)-2-(Phenoxymethyl)-pyrrolidine hydrochloride
| Property | Value | Source |
| CAS Number | 174213-52-6 | |
| Molecular Formula | C₁₁H₁₆ClNO | |
| Molecular Weight | 213.70 g/mol | |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in water and polar organic solvents (predicted) | - |
Hypothetical Pharmacological Profile
Postulated Pharmacodynamics: Potential Biological Targets
Based on the structural motifs present in 2-(Phenoxymethyl)-pyrrolidine hydrochloride, we can infer potential interactions with several classes of biological targets.
-
Central Nervous System (CNS) Receptors: The pyrrolidine scaffold is a common feature in many CNS-active compounds. The overall structure bears some resemblance to ligands for monoamine transporters and certain G-protein coupled receptors (GPCRs).
-
Enzyme Inhibition: The phenoxymethyl group is present in some enzyme inhibitors. For instance, phenoxymethylpenicillin targets bacterial transpeptidases.[4][5][6][7] While the overall structure is dissimilar, the potential for enzymatic inhibition should not be dismissed.
-
Ion Channels: The lipophilic nature of the phenoxymethyl group combined with the charged pyrrolidinium ion could facilitate interactions with ion channel pores or allosteric sites.
Postulated Pharmacokinetics: An ADME Forecast
A preliminary in silico assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-(Phenoxymethyl)-pyrrolidine hydrochloride suggests the following hypothetical profile:
-
Absorption: The hydrochloride salt form and predicted water solubility suggest that oral absorption is plausible. However, the degree of absorption would need to be determined experimentally.
-
Distribution: The compound's moderate lipophilicity may allow for distribution into various tissues, including the potential to cross the blood-brain barrier.
-
Metabolism: The phenoxymethyl group could be susceptible to O-dealkylation by cytochrome P450 enzymes in the liver. The pyrrolidine ring is generally more metabolically stable.
-
Excretion: The parent compound and its metabolites are likely to be excreted renally.
Postulated Toxicology: A Preliminary Risk Assessment
In silico toxicology predictions for novel chemical entities provide an initial assessment of potential liabilities.[8][9] For 2-(Phenoxymethyl)-pyrrolidine hydrochloride, it is prudent to investigate potential cardiotoxicity (hERG inhibition) and hepatotoxicity, which are common concerns for amine-containing compounds.[8]
A Roadmap for Empirical Validation: Key Experimental Protocols
The following section outlines the essential experimental workflows to systematically investigate and validate the hypothetical pharmacological profile of 2-(Phenoxymethyl)-pyrrolidine hydrochloride.
Primary Target Screening and Mechanism of Action Studies
To identify the primary biological targets, a broad-based screening approach is recommended.
Experimental Workflow: Broad Target Screening
Caption: Workflow for primary target identification.
Step-by-Step Protocol: Radioligand Binding Assay (Hypothetical Target: Serotonin Transporter, SERT)
-
Preparation of Membranes: Prepare cell membranes from a stable cell line overexpressing human SERT.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Radioligand: Use a known high-affinity SERT radioligand, such as [³H]-Citalopram.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of [³H]-Citalopram and increasing concentrations of 2-(Phenoxymethyl)-pyrrolidine hydrochloride (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
Incubation: Incubate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (concentration of the test compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
In Vitro ADME Profiling
A standard panel of in vitro ADME assays is crucial to assess the drug-like properties of the compound.
Table 2: Key In Vitro ADME Assays
| Assay | Purpose | Methodology |
| Solubility | Determine aqueous solubility at different pH values. | Kinetic or thermodynamic solubility assays. |
| Permeability | Assess intestinal permeability. | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assay. |
| Metabolic Stability | Evaluate stability in the presence of liver enzymes. | Incubation with liver microsomes or hepatocytes and monitoring compound disappearance over time. |
| CYP450 Inhibition | Identify potential for drug-drug interactions. | Fluorometric or LC-MS/MS-based assays using specific CYP450 substrates. |
| Plasma Protein Binding | Determine the extent of binding to plasma proteins. | Equilibrium dialysis or ultrafiltration. |
Experimental Workflow: Caco-2 Permeability Assay
Caption: Caco-2 permeability assay workflow.
Preliminary In Vitro Toxicology Assessment
Early assessment of potential toxicities is a critical step in drug development.
Table 3: In Vitro Toxicology Assays
| Assay | Purpose | Methodology |
| Cytotoxicity | Determine the concentration that causes cell death. | MTT or CellTiter-Glo assays in a relevant cell line (e.g., HepG2). |
| hERG Liability | Assess the risk of cardiac arrhythmia. | Patch-clamp electrophysiology on cells expressing the hERG channel. |
| Genotoxicity | Evaluate the potential to damage DNA. | Ames test (bacterial reverse mutation assay). |
Summary and Future Directions
The pharmacological profile of 2-(Phenoxymethyl)-pyrrolidine hydrochloride remains to be elucidated. This technical guide provides a structured and scientifically grounded framework for initiating such an investigation. The proposed hypothetical profile, based on the well-established pharmacology of its constituent chemical motifs, suggests that this compound may possess interesting biological activities, potentially in the realm of CNS disorders.
The immediate next steps for any research program focused on this molecule should involve the synthesis of a high-purity batch of the compound and the execution of the primary target screening and in vitro ADME assays outlined in this guide. The results of these initial studies will be pivotal in determining whether further investment in the preclinical development of 2-(Phenoxymethyl)-pyrrolidine hydrochloride is warranted. The journey to understanding the full therapeutic potential of this enigmatic compound begins with these foundational experiments.
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A Comprehensive Toxicological Evaluation Framework for Novel Pyrrolidine Derivatives: The Case of 2-(Phenoxymethyl)-pyrrolidine hydrochloride
Abstract
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, valued for its ability to confer potent and selective biological activity.[1] As novel derivatives such as 2-(Phenoxymethyl)-pyrrolidine hydrochloride (CAS: 174213-52-6) emerge as potential therapeutic candidates, a rigorous and systematic toxicological evaluation is paramount to ensure human safety and navigate the regulatory landscape.[2][3] This technical guide presents a comprehensive, multi-tiered strategy for the toxicological assessment of 2-(Phenoxymethyl)-pyrrolidine hydrochloride, establishing a framework applicable to other new chemical entities (NCEs) within this class. While specific toxicological data for this compound are not extensively published, this paper outlines the essential studies required, from early-stage in vitro screens to definitive in vivo evaluations, grounded in international regulatory guidelines. The focus is on the causality behind experimental choices and the establishment of self-validating protocols to ensure data integrity and trustworthiness.
Introduction: The Pyrrolidine Moiety and the Need for a Structured Safety Assessment
2-(Phenoxymethyl)-pyrrolidine hydrochloride is a heterocyclic amine with a molecular formula of C11H16ClNO and a molecular weight of 213.70 g/mol .[2] The pyrrolidine ring is a privileged structure in drug discovery, and its derivatives are investigated for a wide range of therapeutic applications. However, the introduction of novel substituents necessitates a de novo toxicological assessment. The U.S. Food and Drug Administration (FDA) and other international bodies mandate a tiered approach to toxicity testing, beginning with in vitro methods before proceeding to more complex in vivo studies.[4] This strategy is designed to identify potential adverse effects early, promoting both ethical considerations and efficiency in drug development.[4]
This guide will detail a logical, phased toxicological evaluation workflow, compliant with Good Laboratory Practice (GLP) principles and major regulatory guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[5]
Phase I: Foundational In Vitro Toxicity Profiling
The initial phase of toxicological assessment focuses on rapid, high-throughput in vitro assays to identify potential liabilities and guide further studies.[6] This approach minimizes animal usage in the early stages and provides crucial data for dose selection in subsequent in vivo experiments.[4][7]
In Vitro Cytotoxicity
Rationale: Cytotoxicity assays provide a fundamental measure of a compound's intrinsic toxicity to living cells. They are used to determine the concentration at which a substance causes cell death, which is a critical parameter for estimating the starting doses for acute in vivo studies.[7][8] The IC50 (half-maximal inhibitory concentration) value derived from these assays is a key quantitative metric.
Experimental Protocol: MTT Assay for Cellular Viability
-
Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity screening) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a serial dilution of 2-(Phenoxymethyl)-pyrrolidine hydrochloride in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24 to 48 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Phase II: Genotoxicity Assessment
Genotoxicity testing is a critical component of safety assessment, designed to detect compounds that can induce genetic mutations or chromosomal damage.[9] A standard battery of tests is required to assess different endpoints of genetic damage.
Bacterial Reverse Mutation Assay (Ames Test)
Rationale: The Ames test is a widely used method to evaluate the mutagenic potential of a chemical.[10][11][12] It utilizes several strains of Salmonella typhimurium with mutations in the gene required for histidine synthesis. The assay detects mutations that revert the gene to a functional state, allowing the bacteria to grow on a histidine-free medium.[10][13] The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to identify mutagens that require metabolic conversion to become active.[10]
Experimental Protocol (OECD 471)
-
Strain Preparation: Prepare overnight cultures of S. typhimurium strains (e.g., TA98, TA100, TA102, TA1535, TA1537).[10]
-
Treatment: In separate tubes, combine the test compound at various concentrations, the bacterial culture, and either a phosphate buffer (for direct mutagenicity) or the S9 metabolic activation mix.
-
Incubation: Incubate the mixture at 37°C for 20-30 minutes.
-
Plating: Mix the contents of each tube with molten top agar and pour onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[10]
In Vitro Mammalian Cell Gene Mutation Test (CHO/HGPRT Assay)
Rationale: This assay detects gene mutations in mammalian cells, complementing the bacterial Ames test.[14] The assay uses Chinese Hamster Ovary (CHO) cells and measures forward mutations at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) locus.[15][16] Cells with a functional HPRT enzyme are killed by the purine analog 6-thioguanine (6-TG), whereas mutant cells lacking HPRT activity survive to form colonies.[15][17]
Experimental Protocol (OECD 476)
-
Cell Treatment: Expose CHO cells in culture to various concentrations of 2-(Phenoxymethyl)-pyrrolidine hydrochloride, with and without S9 metabolic activation, for a defined period (e.g., 4-5 hours).[18]
-
Expression Period: Following treatment, wash the cells and culture them for a period (e.g., 7-9 days) to allow for the expression of the mutant phenotype.
-
Mutant Selection: Plate the cells in a medium containing 6-thioguanine. Also, plate cells in a non-selective medium to determine cloning efficiency.
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Analysis: Count the colonies in both selective and non-selective media. The mutation frequency is calculated by dividing the number of mutant colonies by the number of viable cells.
In Vivo Micronucleus Test
Rationale: The in vivo micronucleus test is used to detect chromosomal damage in a whole animal system, taking into account the compound's metabolism and distribution.[19][20] It assesses the formation of micronuclei, which are small nuclei that form in cells that have undergone chromosome breakage or damage to the mitotic apparatus during cell division.[19][21] This test is typically performed in rodent bone marrow erythrocytes.[22][23]
Experimental Protocol (OECD 474)
-
Animal Dosing: Administer 2-(Phenoxymethyl)-pyrrolidine hydrochloride to a group of rodents (typically rats or mice) via the intended clinical route of exposure, usually at three different dose levels. Include a vehicle control and a positive control group.[21]
-
Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the final dose (e.g., 24 and 48 hours).
-
Slide Preparation: Prepare smears of the bone marrow or blood cells on microscope slides.
-
Staining and Analysis: Stain the slides and analyze them under a microscope to determine the frequency of micronucleated polychromatic erythrocytes (PCEs) among total PCEs.
-
Evaluation: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control indicates that the compound is genotoxic in vivo.[19]
Phase III: Systemic and Reproductive Toxicity
Following the initial screening and genotoxicity assessment, a more comprehensive evaluation of systemic and reproductive toxicity is required, especially for compounds intended for chronic use. These studies are guided by ICH M3(R2) guidelines.[24]
Acute Oral Toxicity
Rationale: This study provides information on the adverse effects of a single, high dose of a substance and is used to determine the LD50 (median lethal dose). The results are fundamental for classifying the substance by its toxicity and for planning repeat-dose studies.[25][26] The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a small number of animals.[27][28]
Experimental Protocol (OECD 423)
-
Dosing: A group of three rodents (usually female rats, as they are often more sensitive) is dosed at one of the defined starting dose levels (e.g., 300 mg/kg).[27][29]
-
Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Stepwise Procedure:
-
If mortality is observed in two or three animals, the test is stopped, and the substance is classified at that dose level.
-
If one animal dies, the test is repeated with three more animals at the same dose.
-
If no animals die, the test is repeated with three animals at the next higher dose level.
-
-
Data Analysis: The outcome of the stepwise dosing allows for the classification of the substance into a toxicity category based on the GHS (Globally Harmonized System).
Reproductive and Developmental Toxicity Screening
Rationale: These studies are essential to identify any adverse effects on fertility, pregnancy, and fetal development.[30][31] A screening study, such as the one described in OECD Guideline 421, provides initial information on potential reproductive and developmental hazards.[32]
Experimental Protocol (OECD 421)
-
Animal Groups: Use several groups of male and female rodents.
-
Dosing Period: Administer the test substance at graduated doses to both males and females. Males are dosed for a minimum of four weeks (including two weeks before mating, during mating, and two weeks after). Females are dosed throughout the study, including during mating, gestation, and lactation.[32]
-
Mating: After the pre-mating dosing period, animals are paired for mating.
-
Endpoints:
-
Parental Animals: Monitor clinical signs, body weight, food consumption, and reproductive performance (e.g., fertility index, gestation length). Conduct a thorough necropsy and histological examination of reproductive organs.[32]
-
Offspring: Evaluate litter size, pup viability, sex ratio, and body weight at birth and during the neonatal period. Observe for any clinical signs of toxicity or gross abnormalities.
-
-
Interpretation: Adverse findings in either the parental generation or the offspring indicate a potential for reproductive or developmental toxicity, which would necessitate more extensive two-generation studies (OECD 416).[33]
Data Synthesis and Visualization
A clear presentation of toxicological data is crucial for interpretation and regulatory submission.
Data Summary Table
| Toxicological Endpoint | Assay | Key Parameters Measured | Purpose |
| Cytotoxicity | MTT Assay | IC50 | Determines acute cellular toxicity and guides in vivo starting doses. |
| Gene Mutation (Bacterial) | Ames Test (OECD 471) | Number of revertant colonies | Assesses potential for point mutations. |
| Gene Mutation (Mammalian) | CHO/HGPRT Assay (OECD 476) | Mutation frequency | Evaluates mutagenicity in a mammalian cell system. |
| Chromosomal Damage | In Vivo Micronucleus Test (OECD 474) | Frequency of micronucleated PCEs | Assesses clastogenic potential in a whole animal model. |
| Acute Systemic Toxicity | Acute Toxic Class Method (OECD 423) | Mortality and clinical signs | Classifies substance based on acute oral toxicity. |
| Reproductive/Developmental | Screening Study (OECD 421) | Fertility, gestation, offspring viability | Screens for effects on reproduction and development. |
Toxicological Assessment Workflow
Caption: A tiered workflow for the toxicological assessment of a novel chemical entity.
Conclusion
The toxicological evaluation of a new chemical entity like 2-(Phenoxymethyl)-pyrrolidine hydrochloride must be a rigorous, systematic, and scientifically sound process. While specific data for this compound is limited in the public domain, the framework presented here provides a robust pathway for its comprehensive safety assessment. By integrating in vitro and in vivo studies in a logical sequence, researchers and drug developers can efficiently characterize the toxicological profile of novel pyrrolidine derivatives, ensure regulatory compliance, and ultimately safeguard human health. This structured approach, grounded in established OECD and ICH guidelines, ensures that decisions made during drug development are supported by high-quality, trustworthy data.
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Chiral Synthesis of 2-(Phenoxymethyl)-pyrrolidine Hydrochloride: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the chiral synthesis of 2-(phenoxymethyl)pyrrolidine hydrochloride, a valuable building block in medicinal chemistry. Recognizing the importance of stereochemistry in drug efficacy and safety, this document focuses on a robust and widely applicable synthetic strategy commencing from the chiral pool precursor, L-proline. We will delve into the critical transformations, including nitrogen protection, stereospecific reduction, and ether formation, culminating in the isolation of the desired enantiomerically pure target molecule. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.
Introduction: The Significance of the 2-Substituted Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1] Its non-planar, five-membered saturated structure allows for a three-dimensional arrangement of substituents, which is crucial for specific interactions with biological targets. The 2-substituted pyrrolidines, in particular, are of significant interest due to their presence in numerous biologically active compounds. The introduction of a phenoxymethyl group at the 2-position adds a key pharmacophoric element, potentially modulating the compound's pharmacokinetic and pharmacodynamic properties. The hydrochloride salt form is often preferred for its improved solubility and stability, facilitating formulation and administration.
This guide will focus on a chiral pool approach, which leverages the inherent stereochemistry of a readily available natural product, L-proline, to achieve the desired enantiomer of 2-(phenoxymethyl)pyrrolidine. This strategy is often more efficient and cost-effective than asymmetric synthesis or chiral resolution for this particular target.
Retrosynthetic Analysis and Synthetic Strategy
Our synthetic strategy for (S)-2-(phenoxymethyl)pyrrolidine hydrochloride begins with a retrosynthetic disconnection of the target molecule. The primary bond formations to consider are the ether linkage and the modification of the carboxylic acid of the starting material.
Our forward synthesis, therefore, will proceed through the following key stages:
-
Nitrogen Protection: The secondary amine of L-proline must be protected to prevent unwanted side reactions during subsequent steps. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under various reaction conditions and its facile removal under acidic conditions.
-
Carboxylic Acid Reduction: The carboxylic acid of N-Boc-L-proline will be reduced to a primary alcohol to yield N-Boc-(S)-prolinol. This stereospecific reduction is a critical step in preserving the chirality of the starting material.
-
Ether Formation: The hydroxyl group of N-Boc-(S)-prolinol will be converted to a phenoxy ether. Two common and effective methods for this transformation, the Williamson Ether Synthesis and the Mitsunobu reaction, will be discussed.
-
Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group and the concurrent formation of the hydrochloride salt.
Experimental Protocols
Stage 1: Synthesis of N-Boc-L-proline
The protection of the secondary amine of L-proline is the crucial first step. The use of di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions is a standard and high-yielding procedure.[2][3][4]
Protocol:
-
To a stirred solution of L-proline (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq) and stir until all solids dissolve.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture in vacuo to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with a cold 1 M HCl solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-L-proline as a white solid.
| Reactant | MW ( g/mol ) | Equivalents | Amount |
| L-Proline | 115.13 | 1.0 | |
| Sodium Hydroxide | 40.00 | 2.5 | |
| (Boc)₂O | 218.25 | 1.1 |
Stage 2: Synthesis of N-Boc-(S)-prolinol
The reduction of the carboxylic acid to a primary alcohol can be achieved through various methods. A common and effective method involves the in-situ formation of a mixed anhydride followed by reduction with sodium borohydride. This avoids the use of harsher reducing agents like lithium aluminum hydride.
Protocol:
-
Dissolve N-Boc-L-proline (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C under a nitrogen atmosphere.
-
Add triethylamine (1.1 eq) followed by the dropwise addition of ethyl chloroformate (1.1 eq).
-
Stir the resulting white suspension at 0 °C for 1 hour.
-
In a separate flask, dissolve sodium borohydride (2.0 eq) in water and cool to 0 °C.
-
Slowly add the mixed anhydride suspension to the sodium borohydride solution, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the pH is ~7.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-(S)-prolinol as a colorless oil.
| Reactant | MW ( g/mol ) | Equivalents | Amount |
| N-Boc-L-proline | 215.25 | 1.0 | |
| Triethylamine | 101.19 | 1.1 | |
| Ethyl Chloroformate | 108.52 | 1.1 | |
| Sodium Borohydride | 37.83 | 2.0 |
Stage 3: Synthesis of N-Boc-(S)-2-(Phenoxymethyl)-pyrrolidine
The formation of the ether linkage is a key transformation. Both the Williamson ether synthesis and the Mitsunobu reaction are viable options.
This classic method involves the reaction of an alkoxide with an alkyl halide (or a sulfonate ester).[5][6][7] For this synthesis, the hydroxyl group of N-Boc-(S)-prolinol is first converted to a better leaving group, such as a tosylate, which is then displaced by sodium phenoxide.
Protocol (Two Steps):
Step 1: Tosylation of N-Boc-(S)-prolinol
-
Dissolve N-Boc-(S)-prolinol (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4 hours.
-
Wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the tosylated intermediate, which can be used in the next step without further purification.
Step 2: Nucleophilic Substitution with Sodium Phenoxide
-
In a separate flask, dissolve phenol (1.2 eq) in anhydrous THF and cool to 0 °C.
-
Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise and stir for 30 minutes at room temperature to form sodium phenoxide.
-
Add a solution of the tosylated N-Boc-(S)-prolinol from the previous step in anhydrous THF.
-
Heat the reaction mixture to reflux and stir overnight.
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with 1 M NaOH and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain N-Boc-(S)-2-(phenoxymethyl)-pyrrolidine.
The Mitsunobu reaction provides a more direct route for the etherification, proceeding with inversion of configuration at the hydroxyl-bearing carbon.[1][8][9] However, for a primary alcohol like prolinol, retention of configuration is expected. This reaction is known for its mild conditions and broad substrate scope.
Protocol:
-
Dissolve N-Boc-(S)-prolinol (1.0 eq), phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate N-Boc-(S)-2-(phenoxymethyl)-pyrrolidine.
Stage 4: Deprotection and Synthesis of (S)-2-(Phenoxymethyl)-pyrrolidine Hydrochloride
The final step involves the removal of the Boc protecting group, which is readily achieved under acidic conditions. Treatment with hydrochloric acid not only cleaves the carbamate but also forms the desired hydrochloride salt.
Protocol:
-
Dissolve N-Boc-(S)-2-(phenoxymethyl)-pyrrolidine (1.0 eq) in a minimal amount of ethyl acetate.
-
Cool the solution to 0 °C.
-
Add a solution of HCl in diethyl ether (e.g., 2 M) or bubble dry HCl gas through the solution until saturation.
-
Stir the mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
A white precipitate of the hydrochloride salt will form.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain (S)-2-(phenoxymethyl)pyrrolidine hydrochloride.[10]
| Product | MW ( g/mol ) | CAS Number |
| (S)-2-(Phenoxymethyl)-pyrrolidine hydrochloride | 213.70 | 174213-52-6 |
| (R)-2-(Phenoxymethyl)-pyrrolidine hydrochloride | 213.70 | 1313254-92-0 |
Conclusion
This technical guide has outlined a reliable and efficient chiral synthesis of 2-(phenoxymethyl)pyrrolidine hydrochloride starting from the readily available chiral precursor, L-proline. The described multi-step synthesis, involving Boc protection, reduction, ether formation via either Williamson synthesis or the Mitsunobu reaction, and final deprotection/salt formation, provides a practical pathway for obtaining this valuable building block in high enantiomeric purity. The detailed protocols and discussion of alternative strategies offer researchers the flexibility to adapt the synthesis to their specific laboratory conditions and requirements. The principles and techniques described herein are broadly applicable to the synthesis of other chiral 2-substituted pyrrolidine derivatives, underscoring the versatility of the chiral pool approach in modern drug discovery.
References
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Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry. [Link]
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Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PubMed Central. [Link]
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L-Proline - Organic Syntheses Procedure. Organic Syntheses. [Link]
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Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. ChemRxiv. [Link]
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The synthesis of L-Pro1. The Royal Society of Chemistry. [Link]
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Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. ResearchGate. [Link]
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A Synthesis of DL-Proline. ResearchGate. [Link]
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L-Proline Esterification. Sciencemadness Discussion Board. [Link]
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The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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(r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine - Organic Syntheses Procedure. Organic Syntheses. [Link]
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Ring Enlargement of Polyhydroxylated Pyrrolidines to Piperidines by Mitsunobu Reaction: A Fortuitous Synthesis of 1-Deoxy- l -allonojirimycin. ResearchGate. [Link]
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L-Proline, 2-methyl - Organic Syntheses Procedure. Organic Syntheses. [Link]
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Williamson Ether Synthesis. YouTube. [Link]
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One pot synthesis of 2-hydroxy pyrrolidine derivatives. ACG Publications. [Link]
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Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Semantic Scholar. [Link]
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Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. PubMed Central. [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central. [Link]
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Williamson Ether Synthesis. Cambridge University Press. [Link]
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Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. SOJ Pharmacy & Pharmaceutical Sciences. [Link]
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Synthesis of Diastereomeric Pyrrolidine Sulfamides via Anchimerically Assisted Nucleophilic Substitution Reactions. Bentham Science Publisher. [Link]
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Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]
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Synthesis of New Optically Active 2-Pyrrolidinones. ResearchGate. [Link]
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Studies towards the synthesis of polyhydroxylated pyrrolidine alkaloids isolated from Broussonetia kazinoki (moraceae). ResearchGate. [Link]
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Williamson Ether Synthesis reaction. BYJU'S. [Link]
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An In-depth Technical Guide to (S)-2-(Phenoxymethyl)pyrrolidine Hydrochloride: Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-(Phenoxymethyl)pyrrolidine hydrochloride is a chiral organic compound featuring a pyrrolidine ring, a fundamental structural motif in a vast array of natural products, pharmaceuticals, and catalysts.[1][2] The pyrrolidine scaffold is a key building block in medicinal chemistry, valued for its ability to introduce conformational rigidity and provide a vector for diverse functionalization, thereby enabling precise interactions with biological targets.[1] This guide, tailored for researchers and drug development professionals, provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and methods for the analytical characterization of (S)-2-(Phenoxymethyl)pyrrolidine hydrochloride.
Physicochemical Properties
Table 1: Physicochemical Properties of (S)-2-(Phenoxymethyl)pyrrolidine Hydrochloride and Related Compounds
| Property | (S)-2-(Phenoxymethyl)pyrrolidine Hydrochloride | Pyrrolidine (Parent Compound) |
| CAS Number | 174213-52-6[1][3] | 123-75-1[2] |
| Molecular Formula | C₁₁H₁₆ClNO[1][3] | C₄H₉N[2] |
| Molecular Weight | 213.70 g/mol [1][3] | 71.12 g/mol [2] |
| Appearance | Not specified (typically a solid) | Colorless liquid[2] |
| Melting Point | Not specified | -63 °C[2] |
| Boiling Point | Not specified | 87 °C[2] |
| Solubility | Not specified | Miscible with water and most organic solvents[2] |
Synthesis of (S)-2-(Phenoxymethyl)pyrrolidine Hydrochloride
The stereoselective synthesis of (S)-2-(Phenoxymethyl)pyrrolidine hydrochloride is paramount to ensure the desired pharmacological activity, as enantiomers often exhibit significantly different biological effects. The most logical and efficient synthetic strategy commences with a readily available chiral precursor, (S)-proline. This natural amino acid provides the foundational stereocenter of the pyrrolidine ring. The synthesis can be conceptualized as a three-stage process: reduction of the carboxylic acid, ether formation, and finally, salt formation.
Synthetic Strategy Overview
The synthetic pathway leverages the inherent chirality of (S)-proline to establish the stereochemistry of the final product. The key steps are:
-
Reduction of N-protected (S)-proline: The carboxylic acid functionality of (S)-proline is reduced to a primary alcohol to form (S)-prolinol. To prevent side reactions with the secondary amine, it is first protected, commonly with a tert-butyloxycarbonyl (Boc) group.
-
Williamson Ether Synthesis: The hydroxyl group of the N-protected (S)-prolinol is then converted to its corresponding alkoxide and reacted with a suitable phenoxymethylating agent. This step forms the crucial ether linkage.
-
Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, which simultaneously protonates the pyrrolidine nitrogen to yield the final hydrochloride salt.
Detailed Experimental Protocol
This protocol is a representative procedure based on established organic chemistry principles. Researchers should optimize conditions based on their specific laboratory setup and available reagents.
Step 1: Synthesis of N-Boc-(S)-prolinol
-
Protection of (S)-Proline: To a solution of (S)-proline in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide. Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) portion-wise. Allow the reaction to warm to room temperature and stir overnight. Acidify the reaction mixture and extract the N-Boc-(S)-proline with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Reduction to N-Boc-(S)-prolinol: Dissolve the crude N-Boc-(S)-proline in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath and slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄). Caution: LiAlH₄ reacts violently with water. After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC). Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential addition of water and a sodium hydroxide solution. Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure to obtain N-Boc-(S)-prolinol.
Step 2: Synthesis of N-Boc-(S)-2-(Phenoxymethyl)pyrrolidine
-
Alkoxide Formation: In a flame-dried flask under an inert atmosphere, dissolve N-Boc-(S)-prolinol in anhydrous THF. Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH), portion-wise. Caution: NaH is flammable and reacts with water. Allow the mixture to stir at room temperature for about an hour to ensure complete formation of the alkoxide.
-
Etherification: To the solution of the alkoxide, add phenyl chloromethyl ether dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 3: Deprotection and Formation of (S)-2-(Phenoxymethyl)pyrrolidine Hydrochloride
-
Boc Deprotection and Salt Formation: Dissolve the purified N-Boc-(S)-2-(Phenoxymethyl)pyrrolidine in a suitable solvent such as diethyl ether or dichloromethane. Cool the solution in an ice bath and bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether). A precipitate should form. Stir the suspension at room temperature for a few hours.
-
Isolation: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-2-(Phenoxymethyl)pyrrolidine hydrochloride.
Analytical Characterization
The identity and purity of the synthesized (S)-2-(Phenoxymethyl)pyrrolidine hydrochloride must be confirmed through a combination of analytical techniques.
Table 2: Key Analytical Characterization Methods
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity assessment | Aromatic protons (phenyl group), protons on the pyrrolidine ring, and the methylene protons of the phenoxymethyl group. The integration of the peaks should correspond to the number of protons in the structure. |
| ¹³C NMR | Structural confirmation | Resonances corresponding to the carbon atoms of the phenyl group, the pyrrolidine ring, and the phenoxymethyl moiety. |
| Mass Spectrometry (MS) | Molecular weight determination | The mass spectrum should show a molecular ion peak corresponding to the free base, (S)-2-(Phenoxymethyl)pyrrolidine. |
| Chiral HPLC | Enantiomeric purity determination | Using a suitable chiral stationary phase, the method should be able to separate the (S)- and (R)-enantiomers, allowing for the quantification of the enantiomeric excess (e.e.) of the synthesized product. |
| Melting Point | Purity assessment | A sharp melting point range is indicative of a pure compound. |
Representative Analytical Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the hydrochloride salt can be dissolved in a deuterated solvent such as D₂O or DMSO-d₆. The ¹H NMR spectrum will provide information on the chemical environment of each proton, and the ¹³C NMR spectrum will confirm the carbon skeleton.
Chiral High-Performance Liquid Chromatography (HPLC): A validated chiral HPLC method is crucial for determining the enantiomeric purity. This typically involves a chiral stationary phase (e.g., a polysaccharide-based column) and a mobile phase consisting of a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol or ethanol), often with a small amount of an amine additive to improve peak shape. The separation of enantiomers is monitored using a UV detector.
Applications and Pharmacological Significance
While specific pharmacological data for (S)-2-(Phenoxymethyl)pyrrolidine hydrochloride is not extensively documented in publicly available literature, the broader class of substituted pyrrolidines is of significant interest in drug discovery. The pyrrolidine ring is a privileged scaffold found in numerous biologically active compounds, including antiviral, anticancer, anti-inflammatory, and central nervous system (CNS) active agents.[4]
The phenoxymethyl moiety can engage in various non-covalent interactions with biological targets, such as pi-stacking and hydrophobic interactions. The stereochemistry at the C2 position of the pyrrolidine ring is often critical for dictating the binding affinity and selectivity for a particular target.
Conclusion
(S)-2-(Phenoxymethyl)pyrrolidine hydrochloride represents a valuable chiral building block for drug discovery and development. Its synthesis, leveraging the chiral pool of (S)-proline, is a robust and well-established strategy. The structural features of this compound, including the stereochemically defined pyrrolidine ring and the phenoxymethyl substituent, provide a foundation for designing novel therapeutic agents with potentially high specificity and affinity for their biological targets. Further research into the pharmacological profile of this and related compounds is warranted to fully explore their therapeutic potential.
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Conti, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4947. [Link]
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-
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A Comprehensive Technical Guide to (R)-2-(Phenoxymethyl)-pyrrolidine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrrolidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a multitude of natural products and FDA-approved pharmaceuticals.[1][2] Its unique stereochemical and conformational properties allow for precise interactions with biological targets, making it a valuable component in the design of novel therapeutics. This guide provides an in-depth technical overview of a specific chiral pyrrolidine derivative, (R)-2-(Phenoxymethyl)-pyrrolidine hydrochloride, a compound of interest for researchers in drug discovery and development.
Core Molecular Attributes
CAS Number: 1313254-92-0[3]
Molecular Formula: C₁₁H₁₆ClNO[3]
Molecular Weight: 213.70 g/mol [3]
| Property | Value | Source |
| CAS Number | 1313254-92-0 | [3] |
| Molecular Formula | C₁₁H₁₆ClNO | [3] |
| Molecular Weight | 213.70 g/mol | [3] |
| IUPAC Name | (2R)-2-(phenoxymethyl)pyrrolidinium chloride | N/A |
| Canonical SMILES | C1CC(N1)COC2=CC=CC=C2.Cl | N/A |
Synthesis and Purification: A Strategic Approach
The synthesis of (R)-2-(Phenoxymethyl)-pyrrolidine hydrochloride involves the formation of an ether linkage between a chiral pyrrolidine building block and a phenol group. Two common and effective methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction. The choice between these methods often depends on the specific starting materials and desired reaction conditions.
Synthetic Strategy Overview
A plausible and efficient synthetic route starts from the readily available and chiral (R)-2-(hydroxymethyl)pyrrolidine. This precursor can be N-protected to prevent side reactions at the nitrogen atom during the etherification step. Following the formation of the phenoxymethyl ether, deprotection and subsequent salt formation with hydrochloric acid yield the target compound.
Caption: Proposed synthetic workflow for (R)-2-(Phenoxymethyl)-pyrrolidine hydrochloride.
Detailed Experimental Protocols
The Williamson ether synthesis is a robust and widely used method for preparing ethers via an S\textsubscriptN2 reaction between an alkoxide and an alkyl halide.[4][5] In this context, the hydroxyl group of N-protected (R)-2-(hydroxymethyl)pyrrolidine is deprotonated to form an alkoxide, which then displaces a suitable leaving group from a phenoxy-containing electrophile. A more common approach involves activating the alcohol as a tosylate or mesylate, followed by reaction with sodium phenoxide.
Step 1: N-Protection of (R)-2-(hydroxymethyl)pyrrolidine
-
Dissolve (R)-2-(hydroxymethyl)pyrrolidine (1.0 equiv.) in dichloromethane (DCM).
-
Add triethylamine (1.2 equiv.) and cool the mixture to 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(R)-2-(hydroxymethyl)pyrrolidine.
Step 2: Tosylation of the Alcohol
-
Dissolve N-Boc-(R)-2-(hydroxymethyl)pyrrolidine (1.0 equiv.) in pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.2 equiv.).
-
Stir the reaction at 0 °C for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the tosylated intermediate.
Step 3: Williamson Ether Synthesis
-
Prepare sodium phenoxide by reacting phenol (1.5 equiv.) with sodium hydride (1.5 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C.
-
Add a solution of the tosylated intermediate (1.0 equiv.) in THF to the sodium phenoxide solution.
-
Heat the reaction mixture to reflux and stir for 16-24 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain N-Boc-(R)-2-(phenoxymethyl)pyrrolidine.
Step 4: Deprotection and Salt Formation
-
Dissolve N-Boc-(R)-2-(phenoxymethyl)pyrrolidine in a solution of 4M HCl in 1,4-dioxane.
-
Stir the reaction at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure to yield (R)-2-(Phenoxymethyl)-pyrrolidine hydrochloride as a solid.
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including ethers, with inversion of stereochemistry (though not relevant for this specific primary alcohol).[6][7] This reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6][7]
Step 1: N-Protection (as in Method A)
Step 2: Mitsunobu Reaction
-
Dissolve N-Boc-(R)-2-(hydroxymethyl)pyrrolidine (1.0 equiv.), phenol (1.2 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous THF at 0 °C under an inert atmosphere.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to remove triphenylphosphine oxide and other byproducts, yielding N-Boc-(R)-2-(phenoxymethyl)pyrrolidine.
Step 3: Deprotection and Salt Formation (as in Method A)
Physicochemical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, the methylene protons of the phenoxymethyl group, and the aromatic protons of the phenyl ring. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the aliphatic carbons of the pyrrolidine ring, the methylene carbon, and the aromatic carbons.
High-Performance Liquid Chromatography (HPLC)
Purity analysis is typically performed using reverse-phase HPLC. A suitable method would involve a C18 column with a mobile phase gradient of acetonitrile and water containing a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid. The purity is determined by the peak area percentage of the main component.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule, and the expected [M+H]⁺ ion for the free base would be observed at m/z 178.2.
Applications in Drug Discovery and Development
The (R)-2-(phenoxymethyl)pyrrolidine scaffold is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The pyrrolidine moiety is known to be a key pharmacophore in a wide range of biologically active compounds, including those with antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[8][9]
Rationale for Use in Medicinal Chemistry
-
Chiral Scaffolding: The (R)-configuration at the 2-position of the pyrrolidine ring provides a fixed stereochemical anchor point, which is crucial for enantioselective interactions with biological targets such as enzymes and receptors.
-
Structural Versatility: The phenoxymethyl group can be further functionalized on the aromatic ring to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and pharmacokinetic profiles.[10]
-
Proven Bioactivity: The pyrrolidine nucleus is present in numerous drugs, and its derivatives have shown a broad range of pharmacological activities. For instance, some 2-substituted pyrrolidine derivatives have been investigated as histamine H3 receptor antagonists for the treatment of cognitive and neurological disorders.[11]
Caption: Key structural features of (R)-2-(phenoxymethyl)pyrrolidine and their relevance in drug design.
Potential Therapeutic Areas
Based on the known activities of related pyrrolidine derivatives, (R)-2-(phenoxymethyl)pyrrolidine hydrochloride could serve as a precursor or intermediate for the synthesis of compounds targeting:
-
Central Nervous System (CNS) Disorders: The pyrrolidine scaffold is a common feature in CNS-active drugs.
-
Infectious Diseases: Pyrrolidine-containing compounds have demonstrated antibacterial and antiviral activities.[9]
-
Oncology: The structural motif is present in some anticancer agents.[8]
-
Inflammatory Diseases: Certain pyrrolidine derivatives exhibit anti-inflammatory properties.[12]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling (R)-2-(Phenoxymethyl)-pyrrolidine hydrochloride. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for pyrrolidine derivatives should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Toxicity: Pyrrolidine derivatives can be harmful if swallowed or inhaled and may cause skin and eye irritation.[13]
Conclusion
(R)-2-(Phenoxymethyl)-pyrrolidine hydrochloride is a chiral building block with significant potential in the field of drug discovery. Its synthesis can be achieved through established organic chemistry methodologies, and its structural features make it an attractive scaffold for the development of novel therapeutic agents across various disease areas. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers dedicated to advancing the frontiers of medicinal chemistry.
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PubChem. (n.d.). (R)-2-(diphenylmethyl)pyrrolidine hydrochloride. Retrieved from [Link]
- Hosseinzadeh, Z., Ramazani, A., Hosseinzadeh, K., Razzaghi-Asl, N., & Gouranlou, F. (2018). An overview on chemistry and biological importance of pyrrolidinone. Current Organic Synthesis, 15(2), 166-178.
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Methodological & Application
Application Notes and Protocols for the In Vitro Investigation of 2-(Phenoxymethyl)-pyrrolidine hydrochloride
Authored by: A Senior Application Scientist
Abstract
These application notes provide a comprehensive framework for the initial in vitro characterization of 2-(Phenoxymethyl)-pyrrolidine hydrochloride, a pyrrolidine derivative with potential pharmacological activity. Recognizing the diverse biological roles of pyrrolidine-containing compounds, this guide presents a logical, tiered approach for researchers in cell biology and drug discovery. The protocols herein are designed to be self-validating, beginning with foundational cytotoxicity and proliferation assessments and progressing to more nuanced, hypothesis-driven mechanistic studies. This document emphasizes the rationale behind experimental choices, ensuring that investigators can not only execute the protocols but also interpret the resulting data with a high degree of scientific rigor.
Introduction: The Scientific Context of 2-(Phenoxymethyl)-pyrrolidine hydrochloride
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1] Its non-planar, saturated structure provides three-dimensional diversity that is highly advantageous for specific and potent interactions with biological targets.[2] Pyrrolidine derivatives have demonstrated a vast spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and profound effects on the central nervous system (CNS).[3][4]
2-(Phenoxymethyl)-pyrrolidine hydrochloride (C₁₁H₁₆ClNO, Mol. Wt.: 213.70 g/mol ) is a synthetic derivative whose biological activities are not yet extensively characterized in the public domain.[5][6] The presence of the phenoxymethyl group, alongside the pyrrolidine core, suggests potential interactions with a range of biological targets. For instance, various arylpiperazines containing a pyrrolidin-2-one moiety have been evaluated for their affinity for α₁- and α₂-adrenoceptors.[7] Furthermore, the structural resemblance of the pyrrolidine ring to neurotransmitters like GABA and proline implies a potential for CNS activity, possibly through modulation of neurotransmitter transporters or receptors.[8]
This guide, therefore, is structured to provide a systematic workflow for the initial cell-based investigation of this compound, enabling researchers to elucidate its cytotoxic profile and explore its potential as a modulator of cellular functions.
Compound Handling and Stock Solution Preparation
Prior to any cell-based assay, proper handling and preparation of the test compound are paramount for reproducibility.
2.1. Physicochemical Properties & Storage
| Property | Value | Source |
| CAS Number | 174213-52-6 | [5] |
| Molecular Formula | C₁₁H₁₆ClNO | [5] |
| Molecular Weight | 213.70 g/mol | [5] |
| Purity | Typically ≥98% | [5][6] |
| Storage | Store in a dry, sealed container at 2-8°C. | [5] |
2.2. Protocol for Stock Solution Preparation
The hydrochloride salt form of the compound suggests good solubility in aqueous solutions. However, empirical testing is crucial.
-
Solvent Selection: Begin by attempting to dissolve the compound in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) to create a high-concentration primary stock (e.g., 10-50 mM). If DMSO is not suitable, test other organic solvents or sterile phosphate-buffered saline (PBS).
-
Preparation of 10 mM Stock in DMSO:
-
Aseptically weigh out 2.14 mg of 2-(Phenoxymethyl)-pyrrolidine hydrochloride.
-
Add 1.0 mL of sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the stock solution aliquots at -20°C or -80°C for long-term stability.
-
Working Dilutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium. Crucially, ensure the final concentration of the solvent (e.g., DMSO) in the cell culture well is non-toxic, typically ≤0.5% .[9]
Phase 1: Foundational Assays - Cytotoxicity and Proliferation
The initial step in characterizing any novel compound is to determine its effect on cell viability and growth. This establishes the concentration range for subsequent mechanistic assays and identifies potential cytotoxic or cytostatic properties.
Rationale for Foundational Assays
Understanding a compound's dose-dependent effect on cell viability is fundamental. It allows for the differentiation between specific pharmacological effects and general toxicity. Assays like the MTT assay measure metabolic activity, providing an indication of cell health, while LDH release assays quantify membrane integrity loss, a marker of cell death.[10] Proliferation assays, such as crystal violet staining, directly measure changes in cell number over time.
Experimental Workflow: Foundational Assays
Caption: Workflow for foundational cytotoxicity and proliferation screening.
Protocol: Cell Viability Assessment (MTT Assay)
This protocol measures the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.[10]
-
Cell Seeding: Seed a chosen cell line (e.g., HeLa, HEK293, or a relevant neuronal cell line like SH-SY5Y) into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a series of 2x concentrated dilutions of 2-(Phenoxymethyl)-pyrrolidine hydrochloride in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Exposure: Incubate the cells with the compound for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Phase 2: Hypothesis-Driven Mechanistic Studies
Based on the structural features of 2-(Phenoxymethyl)-pyrrolidine hydrochloride, a plausible area of investigation is its effect on neurotransmitter systems. The pyrrolidine scaffold is a key component of many selective serotonin reuptake inhibitors (SSRIs) and other CNS-active drugs.[11]
Rationale for Neurotransmitter Reuptake Assay
Many CNS-active compounds function by blocking the reuptake of neurotransmitters (like serotonin, dopamine, or norepinephrine) from the synaptic cleft, thereby prolonging their action.[11] An in vitro reuptake assay using cells that express the specific transporter (e.g., SERT for serotonin) can directly measure the inhibitory potential of a compound. This is often done by quantifying the uptake of a radiolabeled or fluorescent neurotransmitter analogue.[12]
Protocol: Serotonin Reuptake Inhibition Assay
This protocol is adapted for cells endogenously expressing the serotonin transporter (SERT), such as JAR cells, or for HEK293 cells stably transfected with the human SERT gene (hSERT).[11]
-
Cell Seeding: Plate SERT-expressing cells in a 96-well plate and grow to confluence.
-
Preparation: On the day of the assay, wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubation: Add 25 µL of KRH buffer containing various concentrations of 2-(Phenoxymethyl)-pyrrolidine hydrochloride or a known inhibitor (e.g., citalopram for positive control) to the wells.
-
Initiate Uptake: Initiate the reuptake reaction by adding 25 µL of [³H]serotonin (or a fluorescent analogue) to each well. For determining non-specific binding, add a high concentration of a known inhibitor (e.g., 5 µM citalopram).[11]
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 37°C.[11]
-
Termination: Terminate the uptake by rapidly washing the cells twice with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells with 25 µL of 1% Triton X-100.
-
Readout: Transfer the lysate to a scintillation vial with scintillant and count the radioactivity using a scintillation counter.
-
Analysis: Calculate the specific uptake by subtracting non-specific binding from total binding. Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.
Potential Signaling Pathway Involvement
If the compound is found to be a reuptake inhibitor, it would be acting on the presynaptic neuron's transporter protein. This action increases the concentration of neurotransmitters in the synaptic cleft, leading to enhanced postsynaptic receptor activation.
Caption: Hypothesized mechanism of neurotransmitter reuptake inhibition.
Data Interpretation and Quality Control
5.1. Data Presentation
| Assay Type | Key Parameter | Typical Data Representation |
| MTT / Viability | IC₅₀ (50% Inhibitory Conc.) | Semi-log plot of % Viability vs. Log[Compound] |
| Proliferation | GI₅₀ (50% Growth Inhibitory Conc.) | Semi-log plot of % Growth vs. Log[Compound] |
| Reuptake Inhibition | IC₅₀ (50% Inhibitory Conc.) | Semi-log plot of % Inhibition vs. Log[Compound] |
5.2. Trustworthiness and Self-Validation
-
Positive Controls: Always include a known active compound for the specific assay (e.g., doxorubicin for cytotoxicity, citalopram for SERT inhibition) to validate assay performance.
-
Negative/Vehicle Controls: The vehicle control (e.g., 0.5% DMSO in medium) is the baseline for calculating percentage effects and ensures the solvent has no significant impact.
-
Reproducibility: Experiments should be performed with at least three biological replicates to ensure the results are consistent and statistically significant.
-
Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses and invalidate results.[9][13]
Safety and Handling Precautions
As the toxicological properties of 2-(Phenoxymethyl)-pyrrolidine hydrochloride are not well-defined, it should be handled with care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and gloves.[14][15][16]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[14][16] Handle the compound in a chemical fume hood.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
References
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In Vivo Preclinical Evaluation of 2-(Phenoxymethyl)-pyrrolidine hydrochloride: A Guideline for Assessing Antidepressant-Like Activity
Introduction
The discovery and development of novel therapeutics for central nervous system (CNS) disorders, particularly major depressive disorder (MDD), remains a significant challenge in modern pharmacology. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known to be a core component in a multitude of biologically active compounds.[1][2] This document provides a comprehensive guide for the in vivo evaluation of novel pyrrolidine derivatives, using 2-(Phenoxymethyl)-pyrrolidine hydrochloride as a representative investigational compound. While specific data on this particular molecule is limited in public literature, its structural motifs suggest a potential interaction with monoaminergic systems, which are key targets for many established antidepressant medications.[3][4]
This guide is intended for researchers, scientists, and drug development professionals. It offers a detailed framework for conducting initial preclinical screening for antidepressant-like effects in rodent models. The protocols described herein are designed to be self-validating and are grounded in established methodologies. Adherence to ethical guidelines for animal research, such as the ARRIVE guidelines, is paramount throughout all experimental phases.[5][6][7]
Hypothesized Mechanism of Action: The Monoaminergic Hypothesis
Many current antidepressant drugs function by modulating the levels of monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—in the synaptic cleft. The monoaminergic hypothesis of depression posits that a deficiency in these neurotransmitters contributes to depressive symptoms. The pyrrolidine structure present in our model compound is found in molecules that interact with monoamine transporters, such as the serotonin transporter (SERT).[3][4] Therefore, it is hypothesized that 2-(Phenoxymethyl)-pyrrolidine hydrochloride may exhibit antidepressant-like properties by inhibiting the reuptake of one or more of these key neurotransmitters, thereby increasing their availability in the synapse.
Diagram: Hypothesized Monoaminergic Synapse Modulation
Caption: Potential mechanism of action at a monoaminergic synapse.
Experimental Design and Protocols
The following sections outline a tiered approach for the in vivo screening of 2-(Phenoxymethyl)-pyrrolidine hydrochloride, starting with acute behavioral models and progressing to a more complex chronic stress model.
Part 1: Compound Formulation and Administration
The hydrochloride salt form of a compound often enhances its solubility in aqueous solutions, which is advantageous for in vivo administration.
Protocol 1: Vehicle Preparation and Compound Formulation
-
Vehicle Selection: Prepare a sterile 0.9% saline solution. For compounds with limited aqueous solubility, a solution of 5% DMSO in saline can be considered. However, a simple saline solution should be attempted first.
-
Compound Dissolution: Weigh the required amount of 2-(Phenoxymethyl)-pyrrolidine hydrochloride based on the desired dosage and the body weight of the animals. Dissolve the compound in the chosen vehicle. Gentle warming or vortexing may be applied to aid dissolution.
-
Final Concentration: Adjust the volume to achieve a final concentration that allows for an administration volume of 10 mL/kg for mice.
-
Control Group: The vehicle alone will be administered to the control group.
Protocol 2: Route of Administration
For initial screening, intraperitoneal (i.p.) injection is a common and effective route of administration.
-
Animal Handling: Acclimatize the animals to handling for several days prior to the experiment.
-
Injection Procedure:
-
Restrain the mouse firmly but gently.
-
Tilt the mouse to a slight downward angle to allow the abdominal organs to shift.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline.
-
Aspirate to ensure no fluid is drawn back, indicating correct placement.
-
Inject the solution slowly and smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Part 2: Acute Behavioral Screening in Mice
The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used to assess antidepressant-like activity. These tests are based on the principle that rodents will adopt an immobile posture after a period of unsuccessful attempts to escape a stressful situation. Antidepressant compounds are known to reduce this immobility time.
Protocol 3: Forced Swim Test (FST)
-
Apparatus: A transparent glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Administer 2-(Phenoxymethyl)-pyrrolidine hydrochloride (e.g., 10, 20, 40 mg/kg, i.p.) or vehicle 30-60 minutes prior to the test.
-
Gently place each mouse into the cylinder for a 6-minute session.
-
Record the entire session using a video camera.
-
The last 4 minutes of the session are scored for immobility (floating motionless or making only small movements to keep the head above water).
-
-
Data Analysis: Compare the mean immobility time between the compound-treated groups and the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
Protocol 4: Tail Suspension Test (TST) [3]
-
Apparatus: A suspension box or a bar elevated from the floor.
-
Procedure:
-
Administer the compound or vehicle as described for the FST.
-
Suspend each mouse by its tail using adhesive tape, ensuring the body is hanging freely. A small cylinder can be placed around the tail to prevent climbing.[3]
-
The test duration is 6 minutes, and the session is video-recorded.
-
Score the duration of immobility during the entire 6-minute period.
-
-
Data Analysis: Similar to the FST, compare the mean immobility time across groups.
| Test | Endpoint | Interpretation of Positive Result |
| Forced Swim Test | Duration of Immobility | Significant decrease in immobility time compared to vehicle control |
| Tail Suspension Test | Duration of Immobility | Significant decrease in immobility time compared to vehicle control |
Diagram: Acute Antidepressant Screening Workflow
Caption: Workflow for acute screening of antidepressant-like activity.
Part 3: Chronic Stress Model for Enhanced Validity
While acute models are useful for initial screening, chronic models of depression are considered to have better face and construct validity. The Chronic Unpredictable Mild Stress (CUMS) model in rats is a well-established method for inducing a depression-like phenotype, including anhedonia, which is a core symptom of MDD.[5][6][8]
Protocol 5: Chronic Unpredictable Mild Stress (CUMS) in Rats
-
Model Induction (4-6 weeks):
-
Individually house the rats.
-
Expose the rats to a series of mild, unpredictable stressors daily. Examples include:
-
Cage tilt (45°)
-
Soiled cage (200 mL water in bedding)
-
Continuous overnight illumination
-
Stroboscopic illumination
-
White noise
-
Food or water deprivation (24h)
-
Paired housing
-
-
The schedule of stressors should be random to prevent habituation.[8]
-
-
Treatment Administration (during the last 3-4 weeks of CUMS):
-
Administer 2-(Phenoxymethyl)-pyrrolidine hydrochloride or vehicle daily via oral gavage or i.p. injection.
-
-
Behavioral Assessment:
-
Sucrose Preference Test (SPT): This is the primary measure of anhedonia.
-
Acclimatize rats to a 1% sucrose solution before the CUMS protocol begins.
-
At baseline and weekly during treatment, deprive rats of food and water for 24 hours.
-
Present each rat with two pre-weighed bottles: one with 1% sucrose solution and one with plain water.
-
Measure the consumption from each bottle over 1-2 hours.
-
Sucrose preference (%) = (Sucrose intake / Total fluid intake) x 100.
-
-
Open Field Test (OFT): To assess general locomotor activity and anxiety-like behavior.
-
-
Data Analysis:
-
A significant reduction in sucrose preference in the CUMS + vehicle group compared to the non-stressed control group validates the model.
-
A significant reversal of this deficit in the CUMS + compound group indicates an antidepressant-like effect.
-
| Model | Primary Endpoint | Interpretation of Positive Result |
| CUMS | Sucrose Preference | Reversal of the CUMS-induced decrease in sucrose preference |
| CUMS | Body Weight Gain | Attenuation of the CUMS-induced reduction in body weight gain |
Conclusion
This document provides a foundational framework for the in vivo investigation of 2-(Phenoxymethyl)-pyrrolidine hydrochloride as a potential antidepressant. The proposed tiered approach, from acute behavioral screening to a chronic stress model, allows for a systematic evaluation of its efficacy. It is critical to underscore that these are initial screening protocols. Positive findings should be followed by more in-depth mechanistic studies, including neurochemical analyses, receptor binding assays, and pharmacokinetic profiling, to fully characterize the compound's pharmacological profile. All research must be conducted with rigorous adherence to ethical standards and transparent reporting.[5][6][7]
References
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The Tail Suspension Test. Journal of Visualized Experiments. [Link]
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Propylene glycol as a vehicle for percutaneous absorption of therapeutic agents. PubMed. [Link]
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Chronic Unpredictable Mild Stress in Rats based on the Mongolian medicine. PubMed. [Link]
-
Appendix S 1. Chronic unpredictable mild stress (CUMS) protocol. Spandidos Publications. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]
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Psychological dominant stressor modification to an animal model of depression with chronic unpredictable mild stress. PubMed Central. [Link]
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Identification of Novel Serotonin Transporter Compounds by Virtual Screening. ACS Publications. [Link]
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In Vivo Evaluation of the Antidepressant Activity of a Novel Polyherbal Formulation. ResearchGate. [Link]
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The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PubMed Central. [Link]
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Application Notes and Protocols: Characterization of 2-(Phenoxymethyl)-pyrrolidine hydrochloride as a Novel Ligand
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide for the initial characterization of 2-(phenoxymethyl)-pyrrolidine hydrochloride, a synthetic compound with potential bioactivity. While the specific molecular target of this compound is not yet definitively established in publicly available literature, its structural features, particularly the pyrrolidine ring and the phenoxymethyl group, suggest a potential interaction with monoamine transporters. This guide offers a strategic and systematic approach to elucidate the pharmacological profile of 2-(phenoxymethyl)-pyrrolidine hydrochloride, with a primary focus on its potential activity as an inhibitor of the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. The protocols herein are designed to be self-validating and are grounded in established methodologies within the field of pharmacology and drug discovery.
Introduction: The Pyrrolidine Scaffold and Rationale for Investigation
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2][3] Its conformational flexibility and ability to engage in various non-covalent interactions allow for potent and selective targeting of a wide array of receptors and transporters. Structurally related molecules containing a pyrrolidine moiety have shown significant activity as monoamine reuptake inhibitors, which are critical targets for the treatment of neuropsychiatric disorders.[4][5][6]
2-(Phenoxymethyl)-pyrrolidine hydrochloride (Figure 1) is a synthetic compound available from various chemical suppliers.[7][8] Its structural similarity to known monoamine transporter ligands warrants a thorough investigation into its potential as a modulator of dopamine, serotonin, and norepinephrine reuptake. This application note will guide the researcher through a logical workflow to determine the binding affinity and functional potency of this compound at these key central nervous system targets.
Figure 1: Chemical Structure of 2-(Phenoxymethyl)-pyrrolidine hydrochloride Molecular Formula: C11H16ClNO[7] Molecular Weight: 213.70 g/mol [7]
Proposed Mechanism of Action: A Hypothesis-Driven Approach
Based on the structure-activity relationships of similar compounds, it is hypothesized that 2-(phenoxymethyl)-pyrrolidine hydrochloride may act as an inhibitor of one or more of the monoamine transporters (DAT, SERT, NET). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.[4][9] Inhibition of these transporters leads to an increase in the extracellular concentration of the neurotransmitter, which can have various therapeutic effects.[6][9]
The proposed research workflow is designed to test this hypothesis by first determining the binding affinity of the compound for each transporter and then assessing its functional effect on neurotransmitter uptake.
Experimental Workflow for Pharmacological Characterization
The following diagram outlines the proposed experimental workflow for the characterization of 2-(phenoxymethyl)-pyrrolidine hydrochloride.
Caption: Proposed workflow for characterizing 2-(phenoxymethyl)-pyrrolidine hydrochloride.
Detailed Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of 2-(phenoxymethyl)-pyrrolidine hydrochloride for the human dopamine, serotonin, and norepinephrine transporters.
Principle: These assays measure the ability of the test compound to compete with a specific radioligand for binding to the target transporter expressed in a cell line or tissue preparation.
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET
-
[³H]WIN 35,428 (for DAT)
-
[³H]Citalopram (for SERT)
-
[³H]Nisoxetine (for NET)
-
2-(Phenoxymethyl)-pyrrolidine hydrochloride
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Non-specific binding inhibitors (e.g., 10 µM GBR 12909 for DAT, 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET)
-
96-well microplates
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Protocol:
-
Compound Preparation: Prepare a stock solution of 2-(phenoxymethyl)-pyrrolidine hydrochloride in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or non-specific binding inhibitor (for non-specific binding).
-
50 µL of the appropriate radioligand at a concentration close to its Kd.
-
50 µL of cell membrane preparation (containing the transporter).
-
50 µL of 2-(phenoxymethyl)-pyrrolidine hydrochloride at various concentrations.
-
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 1: Summary of Radioligand Binding Assay Parameters
| Transporter | Radioligand | Non-specific Inhibitor |
| DAT | [³H]WIN 35,428 | 10 µM GBR 12909 |
| SERT | [³H]Citalopram | 10 µM Fluoxetine |
| NET | [³H]Nisoxetine | 10 µM Desipramine |
[³H]-Neurotransmitter Uptake Assays
Objective: To determine the functional potency (IC50) of 2-(phenoxymethyl)-pyrrolidine hydrochloride in inhibiting the uptake of dopamine, serotonin, and norepinephrine into synaptosomes.
Principle: This assay measures the ability of the test compound to block the transport of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).
Materials:
-
Rat brain tissue (striatum for DAT, cortex for SERT and NET)
-
[³H]Dopamine
-
[³H]Serotonin (5-HT)
-
[³H]Norepinephrine
-
Sucrose buffer for synaptosome preparation
-
Krebs-Ringer-HEPES buffer
-
2-(Phenoxymethyl)-pyrrolidine hydrochloride
-
Uptake inhibitors for control (as in binding assays)
Protocol:
-
Synaptosome Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in the appropriate assay buffer.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal preparation with various concentrations of 2-(phenoxymethyl)-pyrrolidine hydrochloride or vehicle for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate the uptake reaction by adding the respective [³H]-neurotransmitter.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
-
Scintillation Counting and Data Analysis:
-
Quantify the radioactivity trapped in the synaptosomes using a liquid scintillation counter.
-
Determine the IC50 value by plotting the percentage of inhibition of neurotransmitter uptake against the log concentration of the test compound.
-
Interpretation of Results and Further Steps
The Ki and IC50 values obtained from these experiments will provide a quantitative measure of the affinity and potency of 2-(phenoxymethyl)-pyrrolidine hydrochloride at the monoamine transporters.
-
Potency: Lower Ki and IC50 values indicate higher affinity and potency, respectively.
-
Selectivity: The ratio of Ki or IC50 values for the different transporters will determine the selectivity profile of the compound. For example, a compound with a much lower Ki for DAT compared to SERT and NET would be considered a selective dopamine reuptake inhibitor.
Should 2-(phenoxymethyl)-pyrrolidine hydrochloride demonstrate significant activity in these initial assays, further studies would be warranted to fully characterize its mechanism of action and potential therapeutic utility. These could include:
-
In vivo microdialysis: To measure the effect of the compound on extracellular neurotransmitter levels in the brains of living animals.
-
Behavioral pharmacology studies: To assess the effects of the compound on animal models of depression, anxiety, or addiction.
-
Off-target screening: To evaluate the compound's activity at a broader panel of receptors and transporters to assess its specificity.
Conclusion
While the precise molecular target of 2-(phenoxymethyl)-pyrrolidine hydrochloride remains to be fully elucidated, its chemical structure provides a strong rationale for investigating its activity at monoamine transporters. The experimental workflow and detailed protocols provided in this application note offer a robust framework for the initial pharmacological characterization of this novel compound. The data generated from these studies will be crucial in determining its potential as a new chemical probe for studying the central nervous system or as a lead compound for drug development.
References
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Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. [Link]
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Beckmann, J. S., Siripurapu, K. B., Nickell, J. R., Horton, D. B., Denehy, E. D., Vartak, A., Crooks, P. A., Dwoskin, L. P., & Bardo, M. T. (2010). The novel pyrrolidine nor-lobelane analog UKCP-110 [cis-2,5-di-(2-phenethyl)-pyrrolidine hydrochloride] inhibits VMAT2 function, methamphetamine-evoked dopamine release, and methamphetamine self-administration in rats. The Journal of Pharmacology and Experimental Therapeutics, 335(3), 841–851. [Link]
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Vitale, P., & Scilimati, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4938. [Link]
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Zheng, G., G-L, X., Li, J., & Melman, A. (2012). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 22(1), 544-548. [Link]
-
The Journal of Pharmacology and Experimental Therapeutics. (2010). The Novel Pyrrolidine Nor-Lobelane Analog UKCP-110 [cis-2,5-di-(2-phenethyl)-pyrrolidine hydrochloride] Inhibits VMAT2 Function, Methamphetamine-Evoked Dopamine Release, and Methamphetamine Self-Administration in Rats. [Link]
-
PubChem. (n.d.). (S)-2-Benzhydrylpyrrolidine hydrochloride. Retrieved from [Link]
-
ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. [Link]
-
PubMed. (2000). Discovery of a series of pyrrolidine-based endothelin receptor antagonists with enhanced ET(A) receptor selectivity. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
-
National Institutes of Health. (2012). A novel photoaffinity ligand for the dopamine transporter based on pyrovalerone. [Link]
-
Bentham Science. (2001). Serotonin Receptor and Transporter Ligands – Current Status. [Link]
-
Semantic Scholar. (2021). Interaction Profiles of Central Nervous System Active Drugs at Human Organic Cation Transporters 1–3 and Human Plasma Membrane. [Link]
-
PubMed Central. (2010). Synthesis of New Optically Active 2-Pyrrolidinones. [Link]
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MDPI. (2021). LP1 and LP2: Dual-Target MOPr/DOPr Ligands as Drug Candidates for Persistent Pain Relief. [Link]
-
PubMed. (2001). Serotonin receptor and transporter ligands - current status. [Link]
-
NobleResearch. (2015). Journal of Neurology & Therapeutics. [Link]
-
PubMed. (2015). Chemistry and Pharmacology of a Series of Unichiral Analogues of 2-(2-Pyrrolidinyl)-1,4-benzodioxane, Prolinol Phenyl Ether, and Prolinol 3-Pyridyl Ether Designed as α4β2-Nicotinic Acetylcholine Receptor Agonists. [Link]
-
PubMed Central. (2020). Ligand coupling mechanism of the human serotonin transporter differentiates substrates from inhibitors. [Link]
-
ScienceOpen. (2025). Repurposing drugs for the human dopamine transporter through WHALES descriptors-based virtual screening and bioactivity evaluation. [Link]
-
PubMed. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. [Link]
-
ResearchGate. (2021). Psychomotor stimulant effects of α-pyrrolidinovalerophenone (αPVP) enantiomers correlate with drug binding kinetics at the dopamine transporter. [Link]
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Protocol for dissolving 2-(Phenoxymethyl)-pyrrolidine hydrochloride
An Application Note and Protocol for the Dissolution of 2-(Phenoxymethyl)-pyrrolidine Hydrochloride
Authored by: Senior Application Scientist
Date: January 27, 2026
Abstract
This document provides a comprehensive guide for the effective dissolution of 2-(Phenoxymethyl)-pyrrolidine hydrochloride (CAS No: 174213-52-6 for the (S)-enantiomer, 1313254-92-0 for the (R)-enantiomer).[1][2][3] As a member of the pyrrolidine class of compounds, which are prevalent in pharmaceutical research and development, understanding its solubility characteristics is critical for accurate and reproducible experimental outcomes.[4][5] This guide outlines the physicochemical properties of 2-(Phenoxymethyl)-pyrrolidine hydrochloride, provides detailed protocols for its dissolution in various solvent systems, and discusses best practices for solution stability and storage. The methodologies described herein are designed for researchers, scientists, and drug development professionals to ensure consistent and reliable preparation of this compound for a range of applications.
Introduction: Understanding the Molecule
2-(Phenoxymethyl)-pyrrolidine hydrochloride is a pyrrolidine derivative. The pyrrolidine ring is a five-membered saturated heterocycle containing a nitrogen atom.[6][7] The presence of a phenoxymethyl substituent and its formulation as a hydrochloride salt significantly influence its solubility and handling properties. The hydrochloride salt form is generally employed to enhance the aqueous solubility and stability of the parent amine.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆ClNO | [1][2][3] |
| Molecular Weight | ~213.71 g/mol | [1][2][3] |
| Appearance | Typically a solid | Inferred |
| Storage | Dry, sealed place | [3] |
The recommendation to store the compound in a "dry, sealed place" suggests that it may be hygroscopic and/or sensitive to moisture.[3] Proper handling and storage are therefore paramount to maintaining the integrity of the compound.
Causality of Solvent Selection: A Mechanistic Approach
The dissolution of 2-(Phenoxymethyl)-pyrrolidine hydrochloride is governed by the principle of "like dissolves like," with consideration for its ionic character. As a hydrochloride salt, it is an ionic compound that will readily dissociate in polar solvents.
Workflow for Solvent Selection
Caption: Logical workflow for selecting an appropriate solvent system.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These are the primary solvents of choice. The high dielectric constant of water effectively shields the positive (pyrrolidinium) and negative (chloride) ions, facilitating dissolution. Alcohols can also be effective due to their ability to form hydrogen bonds.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have high polarity and can solvate the cation, but they are less effective at solvating the chloride anion compared to protic solvents. They are excellent secondary choices if higher concentrations are required than what is achievable in aqueous solutions.
-
Co-solvent Systems: For applications requiring a transition from a stock solution to a less polar medium (e.g., cell culture media), a co-solvent approach is often necessary. A stock solution in a solvent like DMSO can be diluted into an aqueous buffer.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the ionic nature of the hydrochloride salt, 2-(Phenoxymethyl)-pyrrolidine hydrochloride is expected to be largely insoluble in nonpolar solvents.
Experimental Protocols for Dissolution
Protocol 1: Preparation of an Aqueous Stock Solution
This protocol is recommended for applications where an aqueous solution is directly applicable, such as in many biological assays.
Materials:
-
2-(Phenoxymethyl)-pyrrolidine hydrochloride
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filter (if for cell culture use)
Procedure:
-
Weighing: Accurately weigh the desired amount of 2-(Phenoxymethyl)-pyrrolidine hydrochloride in a suitable container.
-
Solvent Addition: Add a portion of the high-purity water to the solid.
-
Initial Mixing: Vortex the mixture for 30-60 seconds to facilitate initial dissolution.
-
Assisted Dissolution (if necessary): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (to 37°C) can also be applied, but monitor for any signs of degradation.
-
Final Volume Adjustment: Once fully dissolved, add the remaining water to reach the final desired concentration.
-
Sterilization (if required): For biological applications, sterile filter the solution through a 0.22 µm filter into a sterile container.
Protocol 2: Preparation of a Concentrated Stock Solution in an Organic Solvent
This protocol is suitable for creating a concentrated stock solution that can be diluted into various experimental media.
Materials:
-
2-(Phenoxymethyl)-pyrrolidine hydrochloride
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the 2-(Phenoxymethyl)-pyrrolidine hydrochloride.
-
Solvent Addition: Add the desired volume of DMSO or DMF.
-
Vigorous Mixing: Vortex the solution until the solid is completely dissolved.
-
Assisted Dissolution (if necessary): If needed, sonicate the mixture for 5-10 minutes to ensure complete dissolution.
Important Consideration for DMSO Stocks: When diluting DMSO stocks into aqueous buffers, be mindful of the final DMSO concentration, as it can be toxic to cells at higher levels (typically >0.5%).
Solution Stability and Storage
Recommended Storage Conditions:
| Solvent System | Storage Temperature | Recommended Duration |
| Aqueous Solution | 2-8°C | Short-term (days to a week) |
| Aqueous Solution | -20°C or -80°C | Long-term (weeks to months) |
| DMSO/DMF Stock | -20°C or -80°C | Long-term (months) |
Best Practices for Ensuring Stability:
-
Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot stock solutions into single-use volumes.
-
Protect from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.
-
pH Considerations: The solubility of amine hydrochlorides can be pH-dependent. In basic solutions, the free amine may precipitate. It is advisable to maintain a neutral to slightly acidic pH.
Troubleshooting Common Dissolution Issues
Decision Tree for Troubleshooting
Caption: A decision tree to address common dissolution challenges.
Conclusion
The successful dissolution of 2-(Phenoxymethyl)-pyrrolidine hydrochloride is a critical first step for its use in research and development. As a hydrochloride salt, it is most soluble in polar protic solvents like water, with polar aprotic solvents such as DMSO and DMF serving as excellent alternatives for preparing concentrated stock solutions. By following the detailed protocols and best practices outlined in this guide, researchers can ensure the consistent and reliable preparation of this compound, leading to more accurate and reproducible experimental results.
References
-
Gupta, V. D. (1984). Stability of phenoxybenzamine hydrochloride in various vehicles. American Journal of Hospital Pharmacy, 41(12), 2614–2617. [Link]
-
Wikipedia. (2024). Pyrrolidine. Retrieved from [Link]
-
Zafar, H., et al. (2014). Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivatives. World Journal of Pharmaceutical Research, 3(7), 996-1033. [Link]
-
Karaküçük, A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1247313. [Link]
-
PubChem. (n.d.). 2-(Methoxymethyl)pyrrolidine. Retrieved from [Link]
-
Lovering, F., et al. (1998). Biopharmaceutical characterization of oral immediate release drug products. In vitro/in vivo comparison of phenoxymethylpenicillin potassium, glimepiride and levofloxacin. Journal of Pharmaceutical Sciences, 87(11), 1331-1337. [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(10), 11158. [Link]
-
PubChem. (n.d.). Pyrrolidine. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-2-(phenoxymethyl)-pyrrolidine. Retrieved from [Link]
-
ResearchGate. (2014). How can I seperate pyrrolidine?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 337–344. [Link]
-
ACS Publications. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14087–14095. [Link]
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Application Notes and Protocols for High-Throughput Screening with 2-(Phenoxymethyl)-pyrrolidine hydrochloride
Introduction: Unveiling the Potential of a Novel Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its three-dimensional structure allows for precise spatial arrangement of substituents, making it an ideal framework for targeting complex protein binding sites. 2-(Phenoxymethyl)-pyrrolidine hydrochloride presents a novel, yet uncharacterized, molecule within this class. Its structural similarity to known ligands of monoamine transporters (MATs)—including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—suggests its potential as a modulator of these critical neurological targets.[4]
MATs are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby regulating the duration and intensity of neuronal signaling.[4] Dysregulation of these transporters is implicated in a host of neuropsychiatric disorders, such as depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD), making them prime targets for therapeutic intervention.[4]
This document provides a comprehensive guide for conducting a high-throughput screening (HTS) campaign to investigate the inhibitory activity of 2-(Phenoxymethyl)-pyrrolidine hydrochloride and its analogs against the human dopamine transporter (DAT). While the biological activity of this specific compound is not yet established, the protocols herein are based on well-validated methods for assessing MAT inhibitors and are designed to provide a robust framework for its initial characterization.
Guiding Principles of the HTS Campaign
The primary objective of this HTS campaign is to identify whether 2-(Phenoxymethyl)-pyrrolidine hydrochloride acts as an inhibitor of the dopamine transporter. A secondary objective is to determine its potency and selectivity. The campaign is structured to progress from a broad primary screen to more focused secondary and tertiary assays for hit confirmation and characterization.
Caption: High-level overview of the HTS campaign workflow.
Part 1: Primary High-Throughput Screening – A Fluorescence-Based Uptake Assay
For the primary screen, a fluorescence-based neurotransmitter uptake assay is recommended due to its high-throughput nature, sensitivity, and non-reliance on radioactivity.[5][6] This assay utilizes a fluorescent substrate that is taken up by cells expressing the target transporter, leading to an increase in intracellular fluorescence. Inhibitors of the transporter will block this uptake, resulting in a reduced fluorescence signal.
Assay Principle
The assay employs a fluorescent substrate, such as the commercially available dye ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium), which is a substrate for monoamine transporters.[7] In a cell line stably expressing the human dopamine transporter (hDAT), the addition of ASP+ leads to its active transport into the cells, causing a significant increase in fluorescence intensity. When a test compound, such as 2-(Phenoxymethyl)-pyrrolidine hydrochloride, inhibits hDAT, the uptake of ASP+ is blocked, and the fluorescence signal remains low.
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Application Notes & Protocols for the Biological Evaluation of Novel Pyrrolidine Compounds
Introduction: The Pyrrolidine Scaffold as a Privileged Structure
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2] It is recognized as a "privileged scaffold" because its derivatives are capable of binding to a wide array of biological targets with high affinity, leading to diverse pharmacological activities.[1][3] Pyrrolidine-containing molecules are found in numerous natural products and FDA-approved drugs, demonstrating efficacy as antibacterial, antiviral, anticancer, anti-inflammatory, and enzyme inhibitory agents.[1][2][4]
The versatility of the pyrrolidine skeleton allows for extensive structure-activity relationship (SAR) studies, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[1][3] This adaptability, however, necessitates a rigorous and systematic biological evaluation strategy to identify and validate the therapeutic potential of novel analogues.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct the initial biological evaluation of newly synthesized pyrrolidine compounds. It outlines a logical, tiered approach, beginning with broad-based screening for bioactivity and cytotoxicity, followed by more focused assays to determine the mechanism of action, using antimicrobial evaluation as a detailed case study. The protocols herein are designed to be self-validating, providing the foundational data required for advancing a promising compound from a "hit" to a "lead" candidate.
Part 1: The Initial Screening Cascade: A Funnel Approach to Bioactivity
The primary goal of the initial screening phase is to efficiently identify compounds that exhibit a desired biological effect at a therapeutically relevant concentration, while also filtering out those with indiscriminate, non-specific toxicity. This process is best visualized as a funnel, where a large number of compounds enter the top, and only the most promising candidates emerge at the bottom after passing through sequential filters.
Causality Behind the Workflow: This tiered approach is both scientifically sound and resource-efficient. A general cytotoxicity assay is performed first to establish a baseline for a compound's toxicity against mammalian cells. This is a critical step; a compound that indiscriminately kills all cells is not a viable drug candidate. Only compounds showing a significant window between their specific biological activity (e.g., antimicrobial) and general cytotoxicity are worthy of further investigation. This "therapeutic index" is a primary determinant of a compound's potential.
Figure 1: Initial screening workflow for novel pyrrolidine compounds.
Protocol 1: General Cytotoxicity Assessment
Rationale: Before evaluating for a specific therapeutic effect, it is essential to determine the concentration range at which a compound is toxic to mammalian cells. This is achieved using two complementary assays that measure different hallmarks of cell death. The MTT assay measures the loss of metabolic function, an early indicator of apoptosis or necrosis, while the LDH assay measures the loss of plasma membrane integrity, a later-stage event.[5][6] Performing both provides a more robust assessment.
-
Principle: This colorimetric assay measures the metabolic activity of cells.[5] Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Materials:
-
Human cell line (e.g., HEK293 for kidney, HepG2 for liver)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom plates
-
Novel pyrrolidine compounds, dissolved in DMSO (sterile-filtered)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrrolidine compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "cells only" (untreated) and "medium only" (blank) controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals should be visible in viable cells under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
-
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[6][7] The released LDH can be quantified by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[6] The amount of color is proportional to the number of dead cells.[7]
-
Materials:
-
Cell culture setup as described for the MTT assay.
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and dye solutions).
-
Lysis buffer (provided in the kit, for positive control).
-
Microplate reader (absorbance at ~490 nm).
-
-
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Prepare Controls: In separate wells, prepare:
-
Untreated Control: Cells with medium only (spontaneous LDH release).
-
Positive Control: Cells treated with lysis buffer 45 minutes before the assay (maximum LDH release).
-
Blank Control: Medium only.
-
-
Sample Collection: Centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
-
Reaction Setup: Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Compound Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100). Determine the TC₅₀ (50% toxic concentration).
-
| Compound ID | Cell Line | Assay | Exposure Time (h) | IC₅₀ / TC₅₀ (µM) |
| PYR-001 | HEK293 | MTT | 24 | 85.2 |
| PYR-001 | HEK293 | LDH | 24 | >100 |
| PYR-002 | HEK293 | MTT | 24 | 12.5 |
| PYR-002 | HEK293 | LDH | 24 | 15.8 |
Protocol 2: Primary Antimicrobial Screening (MIC Determination)
Rationale: The Minimum Inhibitory Concentration (MIC) is the gold standard for measuring the potency of a potential antimicrobial agent. It is defined as the lowest concentration of the compound that inhibits the visible in vitro growth of a microorganism.[8] This quantitative assay is essential for comparing the efficacy of different compounds and for selecting candidates for further study. The broth microdilution method is a widely used, high-throughput technique that follows guidelines from bodies like the Clinical and Laboratory Standard Institute (CLSI).[8]
-
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth determines the MIC value.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213 [Gram+], Escherichia coli ATCC 25922 [Gram-])
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom plates
-
Novel pyrrolidine compounds (in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (600 nm)
-
-
Step-by-Step Methodology:
-
Inoculum Preparation: From a fresh agar plate, suspend several colonies of the test organism in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the adjusted suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the test wells. This typically requires a 1:150 dilution.
-
Compound Dilution Plate: In a separate 96-well plate, prepare 2-fold serial dilutions of the test compounds and positive control antibiotic in CAMHB. A typical concentration range is 0.125 to 128 µg/mL.
-
Inoculation: Transfer 50 µL from the compound dilution plate to a new 96-well plate. Add 50 µL of the diluted bacterial inoculum to each well. The final volume is 100 µL.
-
Controls: Include a growth control (bacteria + medium, no compound) and a sterility control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear). This can be assessed visually or with a plate reader.
-
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Cytotoxicity IC₅₀ (µM) | Selectivity Index (IC₅₀ / MIC)¹ |
| PYR-001 | 4 | >128 | 85.2 | > 20 |
| PYR-002 | 64 | 128 | 12.5 | < 1 |
| Ciprofloxacin | 0.25 | 0.015 | >100 | > 400 |
| ¹ Calculated for the most sensitive bacterial species. A higher index is more favorable. |
Part 2: Elucidating the Antimicrobial Mechanism of Action
After identifying a "hit" compound with potent antimicrobial activity and a favorable therapeutic window, the next logical step is to investigate its mechanism of action (MoA). The first and most fundamental question is whether the compound kills bacteria (bactericidal) or simply prevents their growth (bacteriostatic).
Causality Behind the Workflow: This distinction is clinically significant. Bactericidal agents are often preferred for treating serious infections, especially in immunocompromised patients. The Minimum Bactericidal Concentration (MBC) assay is a direct extension of the MIC assay and provides a definitive answer.[8] The ratio of MBC to MIC is a key parameter used to classify the compound's activity.
Figure 2: Workflow for determining the antimicrobial mechanism of action.
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
-
Principle: The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[8] The assay involves subculturing the contents of the clear wells from a completed MIC test onto agar plates to determine the concentration at which bacteria are killed.
-
Materials:
-
Completed 96-well MIC plate
-
Tryptic Soy Agar (TSA) plates
-
Sterile micropipette tips or loops
-
-
Step-by-Step Methodology:
-
Select Wells: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and 8x MIC concentrations. Also, select the growth control well.
-
Subculture: Mix the contents of each selected well thoroughly. Using a calibrated loop or pipette, plate a 10 µL aliquot from each well onto a separate, clearly labeled TSA plate.
-
Incubation: Incubate the TSA plates at 37°C for 18-24 hours.
-
Determine MBC: Count the number of colonies on each plate. The MBC is the lowest compound concentration that resulted in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. For practical purposes, it is often defined as the lowest concentration that yields ≤ 0.1% of the original inoculum's viable colonies.
-
-
Data Interpretation:
-
Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4).
-
Bacteriostatic: If the MBC is more than four times the MIC (MBC/MIC > 4).
-
Figure 3: Hypothetical inhibition of the bacterial cell wall synthesis pathway.
Part 3: Early ADME/Tox Profiling
Rationale: Favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties are critical for the clinical success of any drug candidate.[9][10] Early in vitro assessment of these properties helps to identify potential liabilities that could lead to failure in later, more expensive stages of development.[9][11] This process, often called "hit-to-lead" optimization, aims to build a comprehensive profile of the compound's drug-like characteristics.
-
Metabolic Stability: Assesses how quickly a compound is metabolized by liver enzymes (e.g., Cytochrome P450s). A compound that is metabolized too rapidly will have a short half-life and may not be effective. This is typically tested using liver microsomes or hepatocytes.
-
CYP450 Inhibition: Determines if a compound inhibits major CYP enzymes (e.g., 3A4, 2D6).[12] Inhibition can lead to dangerous drug-drug interactions, where the metabolism of co-administered drugs is blocked, leading to toxic accumulation.
-
Plasma Protein Binding (PPB): Measures the extent to which a compound binds to proteins in the blood, such as albumin. Only the unbound ("free") fraction of a drug is able to exert its therapeutic effect, so high PPB can limit efficacy.
-
Aqueous Solubility: Poor solubility can lead to poor absorption and bioavailability. This is a fundamental physical property that is critical for formulation and delivery.
| Compound ID | Aqueous Solubility (µM) | Human Liver Microsome Stability (% remaining at 60 min) | Plasma Protein Binding (% Bound) | CYP3A4 Inhibition (IC₅₀, µM) |
| PYR-001 | 75 | 88 | 65 | > 50 |
| PYR-003 | 5 | 12 | 99.8 | 2.1 |
| Ideal Candidate | > 50 | > 80 | < 95 | > 10 |
Conclusion and Future Directions
This guide presents a structured, multi-stage approach for the initial biological evaluation of novel pyrrolidine compounds. By systematically progressing from broad cytotoxicity and primary activity screening to more detailed mechanistic and early ADME/Tox studies, researchers can efficiently identify compounds with genuine therapeutic potential.
A compound like PYR-001 from our examples—which demonstrates potent, selective antimicrobial activity (low MIC), low mammalian cytotoxicity (high IC₅₀), a bactericidal mechanism, and a promising early ADME/Tox profile—would be considered a strong "lead" candidate. The next steps for such a compound would involve:
-
Lead Optimization: Synthesizing analogues to improve potency and ADME properties.
-
Advanced MoA Studies: Identifying the specific molecular target through techniques like genetic screens or proteomics.
-
In Vivo Efficacy Studies: Testing the compound in animal models of infection to demonstrate efficacy in a living system.
-
Formal Preclinical Safety and Toxicology: Conducting regulatory-compliant studies to fully characterize the safety profile before consideration for human clinical trials.[13][14]
This rigorous, data-driven evaluation process is fundamental to navigating the complex path of drug discovery and development.
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O'Donnell, J., et al. (2021). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Pathogens. Available at: [Link]
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Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]
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An, L., & Tolliday, N. (2010). Receptor Binding Assays for HTS and Drug Discovery. In: Markossian S, Grossman A, editors. Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
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Worle-Knirsch, J. M., et al. (2006). Particle-induced artifacts in the MTT and LDH viability assays. Toxicology in Vitro. Available at: [Link]
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Al-Ostath, A., et al. (2024). Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. ResearchGate. Available at: [Link]
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Mojica, E. R. E., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules. Available at: [Link]
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Dahlin, J. L., et al. (2012). Mechanism of Action Assays for Enzymes. In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
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Scott, J. D., et al. (2013). Synthesis and Biological Evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile Derivatives as Dipeptidyl peptidase-4 Inhibitors for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. Available at: [Link]
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Encyclopedia MDPI. (2022). Evaluation of Biological Activity of Natural Compounds. Available at: [Link]
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The Pyrrolidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyrrolidine Ring
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its prevalence in a vast array of natural products, from alkaloids to amino acids like proline, has long signaled its biological relevance.[2] In contemporary drug discovery, it is recognized as a "privileged scaffold"—a molecular framework that is not only capable of interacting with a diverse range of biological targets but also possesses favorable physicochemical properties for drug development.[2] This guide provides an in-depth exploration of the applications of the pyrrolidine scaffold, complete with detailed synthetic and biological evaluation protocols to empower researchers in their quest for novel therapeutics.
The utility of the pyrrolidine scaffold can be attributed to several key features:
-
Three-Dimensionality: Unlike flat aromatic rings, the non-planar, puckered nature of the pyrrolidine ring allows for a more precise three-dimensional presentation of substituents, enabling a more nuanced and specific interaction with the complex topographies of protein binding sites.[2]
-
Stereochemical Richness: The potential for multiple stereocenters on the pyrrolidine ring provides a rich scaffold for creating diverse stereoisomers, where often only one exhibits the desired biological activity, underscoring the importance of stereoselective synthesis.[2]
-
Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor. This, coupled with its general water solubility, often imparts favorable pharmacokinetic properties to drug candidates.[3]
-
Synthetic Tractability: The ready availability of chiral starting materials, most notably L-proline and its derivatives, provides a robust and versatile entry point for the synthesis of a multitude of complex pyrrolidine-containing molecules.[4]
This document will delve into the application of this versatile scaffold in key therapeutic areas, provide detailed experimental protocols for synthesis and evaluation, and offer insights into the design of novel pyrrolidine-based drug candidates.
Therapeutic Applications of Pyrrolidine Scaffolds
The structural and chemical versatility of the pyrrolidine ring has led to its incorporation into drugs targeting a wide spectrum of diseases. Below are some of the most significant therapeutic areas where this scaffold has made a substantial impact.
Antiviral Agents: Combating Hepatitis C
A significant number of modern antiviral drugs, particularly those targeting the Hepatitis C virus (HCV), feature a pyrrolidine or a related fused-ring system.[5] These drugs often target the HCV NS3/4A serine protease, an enzyme crucial for viral replication.[5] The pyrrolidine moiety in these inhibitors often serves as a rigid scaffold to correctly orient the "warhead" group that interacts with the active site of the protease.
Table 1: Prominent Pyrrolidine-Containing HCV NS3/4A Protease Inhibitors
| Drug Name | Company | Key Structural Feature |
| Telaprevir | Vertex | Peptidomimetic with a pyrrolidine-containing scaffold.[5] |
| Boceprevir | Merck | Features a fused pyrrolidine backbone. |
| Glecaprevir | AbbVie | Contains a pyrrolidine derivative. |
| Voxilaprevir | Gilead | Incorporates a pyrrolidine derivative. |
Antidiabetic Agents: DPP-4 Inhibition
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a major class of oral medications for the management of type 2 diabetes.[5] DPP-4 is responsible for the degradation of incretin hormones like GLP-1, which play a key role in regulating blood glucose levels.[5] Several highly successful DPP-4 inhibitors incorporate a pyrrolidine ring, often with a cyano group, which forms a key interaction with the active site of the enzyme.
Table 2: Pyrrolidine-Based DPP-4 Inhibitors
| Drug Name | Company | Key Interaction with DPP-4 |
| Vildagliptin | Novartis | The pyrrolidine nitrogen and cyano group are critical for binding. |
| Saxagliptin | Bristol-Myers Squibb | Features a cyanopyrrolidine moiety that covalently binds to the enzyme. |
| Linagliptin | Boehringer Ingelheim | While not a direct pyrrolidine, its xanthine scaffold mimics interactions often achieved by pyrrolidine-based inhibitors. |
The mechanism of action of DPP-4 inhibitors is centered on prolonging the activity of incretin hormones.
Caption: DPP-4 inhibitor mechanism of action.
Anticancer Agents
The pyrrolidine scaffold is found in numerous compounds with demonstrated anticancer activity.[6] These compounds often target various cellular pathways involved in cancer progression, including cell cycle regulation, apoptosis, and signal transduction. The structural diversity of pyrrolidine derivatives allows for the fine-tuning of their activity against specific cancer cell lines.[7]
For instance, some pyrrolidine derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of caspase-3.[2] The substitution pattern on the pyrrolidine ring and the nature of the appended moieties are critical for determining the potency and selectivity of these anticancer agents.[2]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a key pyrrolidine building block and the biological evaluation of pyrrolidine-based compounds.
Protocol 1: Synthesis of (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine (a Prolinol Derivative)
This protocol describes the synthesis of a chiral prolinol derivative, a versatile intermediate for the synthesis of more complex pyrrolidine-containing molecules. The synthesis starts from the readily available N-Boc-L-proline methyl ester.
Rationale: This two-step synthesis involves the addition of a Grignard reagent to an ester to form a tertiary alcohol. The Boc protecting group on the pyrrolidine nitrogen prevents unwanted side reactions with the Grignard reagent.
Caption: Synthetic workflow for a prolinol derivative.
Materials:
-
N-Boc-L-proline methyl ester
-
Phenylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Grignard Reaction:
-
To a solution of N-Boc-L-proline methyl ester (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add phenylmagnesium bromide (2.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield (S)-N-Boc-2-(diphenylhydroxymethyl)pyrrolidine.
-
-
Boc Deprotection:
-
Dissolve the purified product from the previous step in a minimal amount of diethyl ether.
-
Add 4 M HCl in 1,4-dioxane (5.0 eq) and stir at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue and collect the resulting precipitate by filtration.
-
Dissolve the solid in water and basify to pH 10 with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine.
-
Protocol 2: In Vitro DPP-4 Inhibitor Screening Assay (Fluorometric)
This protocol provides a method for screening potential pyrrolidine-based inhibitors of the DPP-4 enzyme.
Rationale: This assay utilizes a fluorogenic substrate, Gly-Pro-AMC (aminomethylcoumarin).[8] Cleavage of this substrate by DPP-4 releases the highly fluorescent AMC, which can be quantified.[8] An effective inhibitor will prevent this cleavage, resulting in a reduced fluorescence signal.[8]
Materials:
-
DPP-4 Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Human recombinant DPP-4 enzyme[9]
-
DPP-4 substrate: H-Gly-Pro-AMC[9]
-
Known DPP-4 inhibitor (e.g., Sitagliptin) for positive control[10]
-
Test compounds (pyrrolidine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[8]
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of DPP-4 enzyme in DPP-4 Assay Buffer.[9]
-
Prepare a working solution of the DPP-4 substrate (H-Gly-Pro-AMC) in DPP-4 Assay Buffer.[9]
-
Prepare serial dilutions of the test compounds and the positive control (Sitagliptin) in DPP-4 Assay Buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Setup (in a 96-well plate):
-
Enzyme Control (EC) wells: Add DPP-4 Assay Buffer.
-
Inhibitor Control wells: Add the diluted positive control (Sitagliptin).
-
Test Compound wells: Add the diluted test compounds.
-
Blank wells: Add DPP-4 Assay Buffer (no enzyme).
-
-
Enzyme Addition and Incubation:
-
Add the prepared DPP-4 enzyme solution to all wells except the blank wells.
-
Mix gently and incubate the plate at 37 °C for 10 minutes.[10]
-
-
Substrate Addition and Measurement:
-
Add the DPP-4 substrate solution to all wells to initiate the reaction.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically for 15-30 minutes at 37 °C, taking readings every minute.[11]
-
-
Data Analysis:
-
For each well, plot the fluorescence intensity versus time to obtain the reaction rate (slope).
-
Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol describes the use of the MTT assay to evaluate the cytotoxicity of pyrrolidine derivatives against a cancer cell line.
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of viable cells.[12]
Materials:
-
Human cancer cell line (e.g., A549 lung cancer cells)[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds (pyrrolidine derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well clear cell culture plate
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include wells with medium only (cell control) and medium with the vehicle (e.g., DMSO) at the highest concentration used for the test compounds (vehicle control).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[12]
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment using the following formula: % Viability = (Abs_Sample / Abs_Cell_Control) * 100
-
Plot the percentage of cell viability against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
-
Conclusion
The pyrrolidine scaffold continues to be a highly valuable and versatile component in the medicinal chemist's toolbox. Its unique combination of three-dimensional structure, stereochemical complexity, and favorable physicochemical properties makes it an ideal starting point for the design of novel therapeutics targeting a wide range of diseases. The protocols and information provided in this guide are intended to serve as a practical resource for researchers, facilitating the synthesis and evaluation of new pyrrolidine-based compounds with the potential to become the next generation of life-saving medicines.
References
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(4), 34. Available at: [Link]
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Gudimella, K. K., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 1. Available at: [Link]
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Šačkus, A., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. International Journal of Molecular Sciences, 24(23), 16804. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
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Drucker, D. J. (2020). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Endocrine Reviews, 41(5), 715–754. Available at: [Link]
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Lee, J. C., et al. (2014). Development of NS3/4A Protease-Based Reporter Assay Suitable for Efficiently Assessing Hepatitis C Virus Infection. Journal of Clinical Microbiology, 52(4), 1139–1146. Available at: [Link]
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Rochester, University of. (2012). (S)-1,1-Diphenylprolinol Trimethylsilyl Ether. Organic Syntheses, 89, 215. Available at: [Link]
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Grogan, G., & Leipold, F. (2018). Synthesis of 2,5-Disubstituted Pyrrolidine Alkaloids via A One-Pot Cascade Using Transaminase and Reductive Aminase Biocatalysts. Angewandte Chemie International Edition, 57(42), 13847-13851. Available at: [Link]
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Chang, C. W., et al. (2022). Micro-PET imaging of hepatitis C virus NS3/4A protease activity using a protease-activatable retention probe. Frontiers in Molecular Biosciences, 9, 1033671. Available at: [Link]
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Ghorai, M. K., & Kumar, A. (2009). Synthesis of Functionalized Pyrrolidin-2-ones and (S)-Vigabatrin from Pyrrole. The Journal of Organic Chemistry, 74(18), 7045–7051. Available at: [Link]
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Graphviz. (n.d.). Graphviz. Retrieved from [Link]
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ResearchGate. (2024). (PDF) Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Retrieved from [Link]
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Bakulina, O., et al. (2021). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Molecules, 26(21), 6432. Available at: [Link]
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Drucker, D. J. (2018). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Cell Metabolism, 27(4), 741–759. Available at: [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(4), 34. Available at: [Link]
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Kalesh, K. A., et al. (2019). Discovery of New Inhibitors of Hepatitis C Virus NS3/4A Protease and Its D168A Mutant. ACS Omega, 4(17), 17296–17304. Available at: [Link]
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Sudo, K., et al. (1997). Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors. Antimicrobial Agents and Chemotherapy, 41(7), 1497–1503. Available at: [Link]
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ResearchGate. (n.d.). DPP-IV inhibitory activity information of the substances tested. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Retrieved from [Link]
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National Institutes of Health. (2015). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. Retrieved from [Link]
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SciSpace. (n.d.). Drug Discovery Process. Retrieved from [Link]
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MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
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PubMed. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Retrieved from [Link]
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Safrole. (n.d.). Pyrrolidine Properties, Reactions and Applications. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of action of dPP-iV inhibitors in type 2 diabetes mellitus. Retrieved from [Link]
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National Institutes of Health. (2008). Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B. Retrieved from [Link]
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ResearchGate. (n.d.). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. Retrieved from [Link]
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Application Note: A Comprehensive Guide to the Analytical Characterization of Pyrrolidine Derivatives in Biological Samples
Abstract
The pyrrolidine ring is a cornerstone scaffold in a multitude of biologically active compounds, from vital pharmaceuticals to naturally occurring alkaloids.[1][2] Its presence in antiviral, neurotropic, and cardiovascular drugs necessitates robust analytical methods for their quantification in biological matrices to support pharmacokinetic, toxicokinetic, and clinical studies.[1] Furthermore, the prevalence of toxic pyrrolizidine alkaloids in the food chain demands sensitive detection methods for food safety monitoring.[3][4] This guide provides a comprehensive overview of the critical stages in the analytical workflow for pyrrolidine derivatives, including sample preparation, chromatographic separation, mass spectrometric detection, and method validation. We delve into the causality behind methodological choices, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals engaged in the bioanalysis of these vital compounds.
The Strategic Approach to Pyrrolidine Bioanalysis
The successful quantification of pyrrolidine derivatives in complex biological matrices such as plasma, urine, or tissue homogenates hinges on a systematic and well-designed analytical strategy. The core challenge lies in isolating analytes present at low concentrations from a milieu of endogenous interferences (e.g., proteins, lipids, salts) that can compromise analytical accuracy and sensitivity. The general workflow involves meticulous sample preparation to extract and concentrate the analyte, followed by selective separation and sensitive detection.
The physicochemical properties of the target pyrrolidine derivative—polarity, basicity (pKa), volatility, and stereochemistry—are the primary determinants of the optimal analytical path. This document will explore the most effective techniques for each stage of this process.
Figure 1: High-level workflow for the analysis of pyrrolidine derivatives.
Sample Preparation: Isolating the Target
The objective of sample preparation is twofold: to remove matrix components that interfere with analysis and to enrich the concentration of the target analyte. The choice of technique is dictated by the nature of the biological matrix and the properties of the analyte.
Liquid-Liquid Extraction (LLE)
Expertise & Experience: LLE is a classic technique that leverages the differential solubility of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[5] For pyrrolidine derivatives, which are often basic amines, pH control is the most critical parameter. By adjusting the sample pH to be at least 2 units above the pKa of the pyrrolidine nitrogen, the amine is deprotonated to its neutral, free base form. This significantly increases its affinity for a non-polar organic solvent (e.g., methyl tert-butyl ether, ethyl acetate), allowing for efficient extraction from the aqueous biological matrix.
Protocol 2.1: LLE for a Basic Pyrrolidine Drug in Human Plasma
-
Aliquot: Pipette 200 µL of human plasma into a 2 mL polypropylene microcentrifuge tube.
-
Internal Standard (IS): Spike the sample with 20 µL of a working solution of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
-
pH Adjustment: Add 50 µL of 1 M sodium carbonate buffer (pH 10) to the plasma sample. Vortex for 10 seconds. This step neutralizes the target amine.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE). Cap the tube and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C. This will yield a clear separation between the upper organic layer and the lower aqueous/protein layer.
-
Collection: Carefully transfer the upper organic layer (~900 µL) to a new clean tube, avoiding the protein pellet at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex to dissolve the residue.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
Expertise & Experience: SPE offers a more selective and often cleaner extraction compared to LLE.[6] For basic pyrrolidine compounds, a strong cation exchange (SCX) SPE mechanism is highly effective. The sorbent contains negatively charged functional groups (e.g., sulfonic acid) that retain the positively charged (protonated) analyte from the sample load. Interfering compounds that are neutral or anionic are washed away. The analyte is then eluted by changing the pH to neutralize it or by using a solvent with a high ionic strength.
Protocol 2.2: Strong Cation Exchange (SCX) SPE for Pyrrolidine Metabolites in Urine
-
Sample Pre-treatment: Dilute 100 µL of urine with 900 µL of 2% phosphoric acid in water. Vortex. This ensures the pyrrolidine nitrogen is protonated and ready for binding to the SCX sorbent.
-
Sorbent Conditioning: Condition an SCX SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of water.
-
Sorbent Equilibration: Equilibrate the cartridge with 1 mL of 2% phosphoric acid in water.
-
Sample Loading: Load the pre-treated urine sample onto the cartridge. Allow it to pass through slowly (1-2 mL/min).
-
Wash Step 1: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove neutral and acidic interferences.
-
Wash Step 2: Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute the target analytes with 1 mL of 5% ammonium hydroxide in methanol. The ammonia neutralizes the protonated amine, releasing it from the sorbent.
-
Evaporation & Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol (steps 7-9).
Figure 2: Step-wise workflow for Solid-Phase Extraction (SPE).
Chromatographic Separation & Mass Spectrometric Detection
Separation is paramount for resolving the analyte from co-extracted matrix components and potential isomers, while detection provides the necessary sensitivity and selectivity for accurate quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Expertise & Experience: LC-MS/MS is the definitive technique for the analysis of most pyrrolidine derivatives. It does not require derivatization and offers unparalleled sensitivity and selectivity.[3][7] Reversed-phase chromatography on a C18 column is typically the first choice. The addition of a mobile phase modifier like formic acid serves two purposes: it improves peak shape and promotes the formation of protonated molecules [M+H]⁺ in the electrospray ionization (ESI) source, which is ideal for basic compounds. Detection is achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting unique product ion is monitored. This two-stage filtering provides exceptional selectivity.
| Parameter | Typical Value / Condition | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Good retention for moderately polar compounds; high efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes analyte protonation for ESI+. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic eluent for gradient elution. |
| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns. |
| Gradient | 5% B to 95% B over 5 min | Elutes compounds across a range of polarities. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Ionization Mode | ESI Positive (ESI+) | Best for basic compounds like pyrrolidines. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides highest selectivity and sensitivity.[8] |
| Example MRM | α-PHP: m/z 246.2 → 91.1 | Monitors fragmentation of the parent drug to a specific product.[9] |
Table 1: Example LC-MS/MS Parameters for Pyrrolidine Derivative Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is well-suited for volatile or semi-volatile pyrrolidine derivatives.[10] However, many derivatives, especially those with polar functional groups (-OH, -NH2), are not sufficiently volatile for GC analysis. In these cases, derivatization is mandatory.[11][12] This chemical modification process replaces active hydrogens with non-polar groups, increasing volatility and thermal stability.[13] Silylation (e.g., using BSTFA) is a common and effective strategy.
Protocol 3.2: Silylation for GC-MS Analysis
-
Obtain Dry Extract: Perform LLE or SPE and evaporate the sample to complete dryness (Protocol 2.1 or 2.2). Residual water will quench the derivatization reagent.
-
Add Reagent: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine to the dried extract.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Analysis: Cool to room temperature and inject 1 µL into the GC-MS.
| Parameter | Typical Value / Condition | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | General purpose, non-polar column suitable for many derivatives. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Start 100°C, ramp 15°C/min to 300°C | Separates compounds based on boiling points. |
| Carrier Gas | Helium | Inert carrier gas. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode, produces reproducible fragmentation patterns. |
| Detection Mode | Selected Ion Monitoring (SIM) | Monitors characteristic ions for enhanced sensitivity. |
Table 2: Example GC-MS Parameters for Derivatized Pyrrolidine Analysis.
Chiral Separations
Expertise & Experience: Many pyrrolidine-based drugs are chiral, and enantiomers can exhibit different pharmacological and toxicological profiles.[14] Therefore, stereoselective quantification is often a regulatory requirement. This can be achieved directly using a chiral stationary phase (CSP) in HPLC, which contains a chiral selector that interacts differently with each enantiomer.[15] Alternatively, an indirect method involves derivatizing the analyte with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[16]
Method Validation: Ensuring Trustworthy Data
A validated analytical method provides documented evidence that the procedure is reliable and reproducible for its intended use. Validation should be performed according to established regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH).[17][18][19]
| Validation Parameter | Definition | Typical Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte and IS in blank matrix. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Calibration curve with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the mean test results to the true value. | Mean concentration within ±15% of nominal (±20% at LLOQ) for at least 3 concentrations. |
| Precision | The agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of variation (CV) ≤15% (≤20% at LLOQ). |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Analyte signal is ≥10 times the baseline noise; Accuracy and Precision criteria must be met. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Mean concentrations within ±15% of the initial concentration. |
Table 3: Key Bioanalytical Method Validation Parameters and Acceptance Criteria.
References
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D'hooghe, M., & De Kimpe, N. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(1), 1-46. [Link]
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Li, Y., et al. (2024). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. Foods, 13(7), 999. [Link]
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Abe, A., & Handa, N. (2012). GC-MS analysis of pyrrolidine derivatives of fatty acids derived from sphingosines. ResearchGate. [Link]
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Uno, K., et al. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. [Link]
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Kowalska, A., & Jedziniak, P. (2018). Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds. Journal of Veterinary Research, 62(4), 499-505. [Link]
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Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4788. [Link]
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Mroczek, T. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. Molecules, 27(19), 6486. [Link]
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Paul, M., et al. (2015). Identification of phase I and II metabolites of the new designer drug α-pyrrolidinohexiophenone (α-PHP) in human urine by liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS). Journal of Mass Spectrometry, 50(11), 1305-17. [Link]
-
Riebe, A., et al. (2022). Effective Solid Phase Extraction of Toxic Pyrrolizidine Alkaloids from Honey with Reusable Organosilyl-Sulfonated Halloysite Nanotubes. Molecules, 27(19), 6483. [Link]
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Phenomenex Inc. (n.d.). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]
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Ji, Y., et al. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 6(1), 338-345. [Link]
-
Cole, R. B. (2016). Mass spectrometric analysis strategies for pyrrolizidine alkaloids. ResearchGate. [Link]
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Sousa, M. M. M., et al. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 23(1), 149. [Link]
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Spácil, Z. (2018). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 23(11), 2828. [Link]
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Chemistry For Everyone. (2024). What Is Derivatization In GC-MS?. YouTube. [Link]
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Bertol, E., et al. (2015). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. PubMed. [Link]
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Ilom, S. N., et al. (2018). Chiral High-Performance Liquid Chromatography for the Enantioseparation of Bioactive Compounds. Journal of Pharmaceutical and Biomedical Analysis, 157, 159-182. [Link]
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ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
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Sandle, T. (2015). FDA issues revised guidance for analytical method validation. ResearchGate. [Link]
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Betteridge, D. (2000). Solid-phase extraction and HPLC-MS profiling of pyrrolizidine alkaloids and their N-oxides: a case study of Echium plantagineum. Phytochemical Analysis, 11(2), 123-129. [Link]
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Indiana University. (2023). Analysis of Volatile Organic Compounds Associated With Explosives in Complex Matrices Using Gas Chromatography-Mass Spectrometry. IU Indianapolis ScholarWorks. [Link]
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- 7. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Volatile Organic Compounds Associated With Explosives in Complex Matrices Using Gas Chromatography-Mass Spectrometry [scholarworks.indianapolis.iu.edu]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Chiral Drug Analysis in Forensic Chemistry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sfera.unife.it [sfera.unife.it]
- 16. researchgate.net [researchgate.net]
- 17. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 18. researchgate.net [researchgate.net]
- 19. propharmagroup.com [propharmagroup.com]
Troubleshooting & Optimization
Technical Support Center: 2-(Phenoxymethyl)-pyrrolidine Hydrochloride Stability and Degradation
Welcome to the technical support center for 2-(phenoxymethyl)-pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the necessary knowledge to anticipate and address challenges in your experimental workflows.
Introduction
2-(Phenoxymethyl)-pyrrolidine hydrochloride is a versatile building block in medicinal chemistry and drug discovery. Understanding its stability profile is critical for ensuring the integrity of experimental results, the quality of synthesized compounds, and the safety of potential drug candidates. This guide provides a comprehensive overview of the potential degradation pathways of 2-(phenoxymethyl)-pyrrolidine hydrochloride and practical advice for its handling, storage, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 2-(phenoxymethyl)-pyrrolidine hydrochloride?
A1: To ensure its long-term stability, 2-(phenoxymethyl)-pyrrolidine hydrochloride should be stored in a tightly sealed container in a dry and well-ventilated place. For optimal preservation, storage in a cool and dark environment is recommended to minimize the risk of thermal and photolytic degradation.
Q2: What are the likely degradation pathways for 2-(phenoxymethyl)-pyrrolidine hydrochloride?
A2: Based on its chemical structure, which contains a phenoxymethyl group and a pyrrolidine ring, the primary degradation pathways are expected to be:
-
Hydrolysis: Cleavage of the ether linkage under acidic or basic conditions to yield phenol and 2-(hydroxymethyl)-pyrrolidine.
-
Oxidation: Oxidation of the pyrrolidine ring, potentially forming a lactam (pyrrolidin-2-one derivative) or N-oxide. The benzylic position of the phenoxymethyl group is also susceptible to oxidation.
-
Photodegradation: UV or visible light may induce cleavage of the ether bond or other radical-mediated degradation pathways of the pyrrolidine ring.
Q3: How can I detect degradation of my 2-(phenoxymethyl)-pyrrolidine hydrochloride sample?
A3: The most reliable method for detecting degradation is through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact parent compound from its degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound over time are indicative of degradation.
Q4: Are there any known incompatibilities with common laboratory reagents or solvents?
A4: Strong oxidizing agents, strong acids, and strong bases should be used with caution, as they can promote the degradation of 2-(phenoxymethyl)-pyrrolidine hydrochloride. When performing reactions or preparing solutions, it is advisable to conduct small-scale compatibility tests if there is any uncertainty.
Troubleshooting Guide
Issue 1: Unexpected Peaks in HPLC Analysis
Potential Cause: Degradation of the sample due to improper storage, handling, or experimental conditions.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored in a tightly sealed container in a cool, dry, and dark place.
-
Review Sample Preparation:
-
Solvent: Use a neutral, aprotic solvent for sample dissolution if possible. Avoid highly acidic or basic diluents unless required for the analysis, and in such cases, analyze the sample promptly.
-
Temperature: Prepare samples at room temperature and avoid heating unless necessary.
-
-
Perform Forced Degradation Studies: To identify the potential degradation products, conduct forced degradation studies under controlled stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in confirming if the unexpected peaks correspond to degradation products.
-
Use a Stability-Indicating HPLC Method: If you are not already using one, develop or adopt a stability-indicating HPLC method capable of resolving the parent peak from all potential degradation products.
Issue 2: Loss of Potency or Inconsistent Experimental Results
Potential Cause: Degradation of the 2-(phenoxymethyl)-pyrrolidine hydrochloride stock solution or in the experimental medium.
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: Do not use aged stock solutions. Prepare them fresh before each experiment.
-
Assess Stock Solution Stability: If a stock solution needs to be stored, perform a stability study by analyzing it at different time points to determine its usable lifetime under the specific storage conditions (e.g., refrigerated, frozen).
-
Evaluate Experimental Conditions: Consider the pH, temperature, and presence of potentially reactive species in your experimental medium. If degradation is suspected, modify the experimental parameters to minimize it (e.g., use a buffered system, run reactions at a lower temperature).
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products of 2-(phenoxymethyl)-pyrrolidine hydrochloride. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
1. Preparation of Stock Solution:
-
Prepare a stock solution of 2-(phenoxymethyl)-pyrrolidine hydrochloride in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place the solid compound in a hot air oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the initial solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound to UV light (254 nm) and visible light in a photostability chamber for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Dissolve the stressed solid in the initial solvent for analysis.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose Reverse-Phase HPLC (RP-HPLC) method that can be used as a starting point for the analysis of 2-(phenoxymethyl)-pyrrolidine hydrochloride and its degradation products. Method optimization may be required for optimal separation.[1]
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
Visualizing Degradation Pathways and Workflows
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of 2-(phenoxymethyl)-pyrrolidine hydrochloride under various stress conditions.
Caption: Potential degradation pathways of 2-(phenoxymethyl)-pyrrolidine hydrochloride.
Forced Degradation Workflow
The experimental workflow for conducting a forced degradation study is depicted below.
Caption: Workflow for a forced degradation study.
References
-
Chitithoti, P. K., et al. (2010). Assay Method Validation Of 4-Hydroxy Phenoxymethylpenicillin And Phenoxy Methyl Penicillin In Phenoxymethylpenicillin Tablets By RP-HPLC. Journal of Chemical and Pharmaceutical Research, 2(4), 415-424. Available at: [Link]
-
Du, J., et al. (2020). Development of a method of analysis for profiling of the impurities in phenoxymethylpenicillin potassium based on the analytical quality by design concept combined with the degradation mechanism of penicillins. Journal of Pharmaceutical and Biomedical Analysis, 186, 113309. Available at: [Link]
Sources
Technical Support Center: Enhancing the Aqueous Solubility of 2-(Phenoxymethyl)-pyrrolidine Hydrochloride
Welcome to the technical support center for 2-(Phenoxymethyl)-pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of why a particular approach is recommended. This guide is structured to empower you with the scientific rationale to troubleshoot and optimize your experimental workflow effectively.
Understanding the Molecule: 2-(Phenoxymethyl)-pyrrolidine Hydrochloride
2-(Phenoxymethyl)-pyrrolidine hydrochloride is a chemical compound with the molecular formula C₁₁H₁₆ClNO and a molecular weight of approximately 213.7 g/mol [1][2][3]. It is a hydrochloride salt of a secondary amine, which fundamentally influences its solubility characteristics. The presence of the pyrrolidine ring and the phenoxymethyl group introduces both hydrophilic and lipophilic characteristics to the molecule. The hydrochloride salt form is typically employed to enhance aqueous solubility compared to its free base form[4][5]. However, achieving the desired concentration for various in vitro and in vivo studies can still be a significant challenge.
This guide will explore various techniques to systematically improve the solubility of 2-(Phenoxymethyl)-pyrrolidine hydrochloride, providing both theoretical background and practical, step-by-step protocols.
Troubleshooting Guide: Step-by-Step Protocols for Solubility Enhancement
This section provides detailed experimental protocols to address common solubility issues. Each protocol is designed as a self-validating system, allowing you to assess the effectiveness of each method.
pH Adjustment: Leveraging the Amine Salt Character
Scientific Rationale: 2-(Phenoxymethyl)-pyrrolidine hydrochloride is the salt of a weak base (the pyrrolidine amine) and a strong acid (hydrochloric acid). The solubility of such salts is highly dependent on the pH of the aqueous medium. In acidic to neutral pH, the amine remains protonated, favoring dissolution in water. However, as the pH increases and approaches the pKa of the pyrrolidine nitrogen, the equilibrium will shift towards the less soluble free base form, potentially causing precipitation. Therefore, maintaining an acidic pH is crucial for maximizing aqueous solubility.
Experimental Protocol: Determining the pH-Solubility Profile
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for pH 2-6 and phosphate buffers for pH 6-8).
-
Equilibrium Solubility Measurement:
-
Add an excess amount of 2-(Phenoxymethyl)-pyrrolidine hydrochloride to a known volume of each buffer in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
-
Data Analysis: Plot the measured solubility (in mg/mL or M) against the pH of the buffer. This plot will reveal the optimal pH range for maximizing the solubility of your compound. For amine hydrochloride salts, a decrease in solubility is expected as the pH increases[6].
Troubleshooting Tip: If you observe precipitation in a buffered solution, it is likely that the pH is too high. Consider using a buffer with a lower pH.
Workflow for pH Optimization
Caption: Workflow for determining the optimal pH for solubilizing 2-(Phenoxymethyl)-pyrrolidine hydrochloride.
Co-solvency: Modifying the Solvent Polarity
Scientific Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble drugs by reducing the polarity of the aqueous environment[7][8][9]. This reduction in polarity decreases the interfacial tension between the solute and the solvent, making it more favorable for the non-polar regions of the molecule (like the phenoxymethyl group) to be solvated. Common co-solvents in pharmaceutical sciences include ethanol, propylene glycol, and polyethylene glycols (PEGs)[8].
Experimental Protocol: Screening for an Effective Co-solvent System
-
Co-solvent Selection: Choose a panel of biocompatible co-solvents to screen, such as Ethanol, Propylene Glycol, PEG 400, and Dimethyl Sulfoxide (DMSO).
-
Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions containing increasing concentrations of each co-solvent (e.g., 5%, 10%, 20%, 50% v/v in water or a suitable buffer at the optimal pH determined previously).
-
Solubility Determination:
-
Add an excess of 2-(Phenoxymethyl)-pyrrolidine hydrochloride to each co-solvent mixture.
-
Equilibrate the samples as described in the pH adjustment protocol.
-
Analyze the supernatant to determine the solubility in each co-solvent system.
-
-
Data Presentation: Summarize the results in a table to easily compare the effectiveness of different co-solvents and their concentrations.
Data Summary Table: Effect of Co-solvents on Solubility
| Co-solvent | Concentration (% v/v) | Solubility (mg/mL) |
| None (Buffer only) | 0% | Baseline Value |
| Ethanol | 10% | |
| 20% | ||
| Propylene Glycol | 10% | |
| 20% | ||
| PEG 400 | 10% | |
| 20% |
Causality Insight: While co-solvents can be highly effective, be mindful of their potential to impact your experimental system (e.g., cell viability in in vitro assays). Always run appropriate vehicle controls.
Complexation with Cyclodextrins: Encapsulation for Enhanced Solubility
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules by encapsulating the hydrophobic parts of the guest molecule within their cavity[10][11]. This complexation effectively shields the hydrophobic moiety from the aqueous environment, leading to a significant increase in the apparent solubility of the guest molecule[11][12]. For 2-(Phenoxymethyl)-pyrrolidine hydrochloride, the phenoxymethyl group is a prime candidate for encapsulation within a cyclodextrin.
Experimental Protocol: Evaluating Cyclodextrin-Mediated Solubilization
-
Cyclodextrin Selection: Common cyclodextrins for pharmaceutical applications include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Phase Solubility Study:
-
Prepare aqueous solutions (in an optimal buffer) with increasing concentrations of the chosen cyclodextrin (e.g., 0-50 mM).
-
Add an excess of 2-(Phenoxymethyl)-pyrrolidine hydrochloride to each solution.
-
Equilibrate the samples as previously described.
-
Analyze the concentration of the dissolved compound in the supernatant.
-
-
Data Analysis: Plot the solubility of your compound as a function of the cyclodextrin concentration. A linear relationship often indicates the formation of a 1:1 inclusion complex.
Decision Tree for Solubility Enhancement Strategy
Caption: A decision tree to guide the selection of an appropriate solubility enhancement technique.
Frequently Asked Questions (FAQs)
Q1: I dissolved 2-(Phenoxymethyl)-pyrrolidine hydrochloride in water, but it crashed out after adding my neutral pH cell culture medium. Why did this happen and how can I prevent it?
A1: This is a classic example of pH-dependent solubility. Your initial aqueous solution was likely acidic due to the hydrochloride salt. When you added the neutral pH buffer of the cell culture medium, the pH of the final solution increased. This shifted the equilibrium from the soluble protonated form of the amine to the less soluble free base, causing it to precipitate. To prevent this, you can either:
-
Prepare your stock solution in a buffer that matches the final experimental pH, if the solubility is sufficient.
-
Use a solubility-enhancing excipient like a cyclodextrin that can maintain the compound in solution even at a higher pH.
-
Acidify your final solution slightly, if your experimental system can tolerate a lower pH.
Q2: Can I use surfactants to improve the solubility of this compound?
A2: Yes, surfactants can be an effective method for increasing the solubility of poorly soluble compounds[13][14]. Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). The hydrophobic core of these micelles can entrap the lipophilic parts of your molecule, such as the phenoxymethyl group, thereby increasing its overall solubility. Non-ionic surfactants like Polysorbate 80 (Tween 80) or Poloxamers are commonly used in pharmaceutical formulations[15][16][17]. You would need to perform a screening study similar to the co-solvent protocol to determine the most effective surfactant and its optimal concentration.
Q3: What is solid dispersion and could it be a viable strategy?
A3: Solid dispersion is a technique where the poorly soluble drug is dispersed in a hydrophilic carrier matrix at a solid state[18][19][20][21]. This can be achieved by methods such as melt extrusion or solvent evaporation. The drug exists in an amorphous state within the carrier, which has a higher energy and thus greater solubility than the crystalline form[22]. Upon contact with an aqueous medium, the hydrophilic carrier dissolves, releasing the drug as fine, amorphous particles, which facilitates faster dissolution and higher apparent solubility. This is a more advanced technique typically used in drug formulation development but can be very effective for compounds with significant solubility challenges[18].
Q4: Are there any safety considerations with the proposed solubility enhancement techniques?
A4: Absolutely. While these techniques are standard in pharmaceutical sciences, it is crucial to consider the potential impact of the excipients on your specific application.
-
Co-solvents: High concentrations of organic solvents like DMSO or ethanol can be toxic to cells in in vitro assays.
-
pH Adjustment: Extreme pH values can damage biological samples or interfere with assay performance.
-
Cyclodextrins: While generally considered safe, some cyclodextrins can interact with cell membranes at high concentrations.
-
Surfactants: Certain surfactants can cause cell lysis or interfere with protein function.
It is imperative to always include appropriate vehicle controls in your experiments to account for any effects of the chosen excipients.
References
- Aceschem. (n.d.). (R)-2-(Phenoxymethyl)-pyrrolidine hydrochloride.
- Aceschem. (n.d.). (S)-2-(Phenoxymethyl)pyrrolidine hydrochloride.
- ChemicalBook. (2025). 2-methyl-α-Pyrrolidinopropiophenone (hydrochloride).
- Wisdomlib. (2025). Co-solvency: Significance and symbolism.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024).
- Synblock. (n.d.). (S)-2-(Phenoxymethyl)pyrrolidine hydrochloride.
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
- ResearchGate. (2023). How can I neutralize aminehydrochlorides?
- Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
- Wikipedia. (n.d.). Pyrrolidine.
- PubMed. (n.d.). Drug solubilization by complexation.
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025).
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- The PCCA Blog. (2022). The Role of Surfactants in Compounded Preparation.
- Drug Development & Delivery. (n.d.). Excipients: Enhancing the New, Poorly Soluble APIs.
- PubMed. (n.d.). Biopharmaceutical characterization of oral immediate release drug products. In vitro/in vivo comparison of phenoxymethylpenicillin potassium, glimepiride and levofloxacin.
- Singh, S., & Bagde, A. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 2(6), 1409.
- ResearchGate. (n.d.). Examples of surfactants used in pharmaceutical formulations.
- Zenodo. (2023). REVIEW ON INCLUSION COMPLEXATION A TECHNIQUE TO ENHANCE THE SOLUBILITY OF POORLY WATER-SOLUBLE DRUG.
- Pharma Excipients. (2022). Cosolvent and Complexation Systems.
- ResearchGate. (2025). Improvement of drug solubility using solid dispersion.
- Patel, J., & Dhingani, A. (2018). Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. AAPS PharmSciTech, 19(5), 2056–2066.
- Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
- SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
- PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.
- International Journal of Pharmacy & Pharmaceutical Research. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
- MDPI. (n.d.). Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development.
- Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations.
- Lubrizol. (n.d.). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
- Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem.
- Quora. (2017). Why do amines dissolve in hydrochloric acid?.
- Slideshare. (n.d.). Surfactants and their applications in pharmaceutical dosage form.
- Slideshare. (n.d.). SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION.
- Universal Journal of Pharmaceutical Research. (n.d.). SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS.
- Imperial Oilfield Chemicals Pvt. Ltd. (2024). Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems.
- Pharma Excipients. (2023). Enhancing the Solubility of Active Pharmaceutical Ingredients Using Hot Melt Extrusion and Polyvinyl Alcohol.
- PubChem. (n.d.). 1-Methyl-2-(phenoxymethyl)-pyrrolidine.
- PubChem. (n.d.). 2-Phenylpyrrolidine.
- Mehta, S., Joseph, N. M., Feleke, F., & Palani, S. (2014). A Review:Solid Dispersion, a Technique of Solubility Enhancement. Journal of Drug Delivery and Therapeutics, 4(3), 7-13.
- Guidechem. (n.d.). 2-(Hydroxymethyl)pyrrolidine 498-63-5.
Sources
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- 3. CAS 174213-52-6 | (S)-2-(Phenoxymethyl)pyrrolidine hydrochloride - Synblock [synblock.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. quora.com [quora.com]
- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wisdomlib.org [wisdomlib.org]
- 8. wisdomlib.org [wisdomlib.org]
- 9. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. REVIEW ON INCLUSION COMPLEXATION A TECHNIQUE TO ENHANCE THE SOLUBILITY OF POORLY WATER-SOLUBLE DRUG [zenodo.org]
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- 13. THE PCCA BLOG | The Role of Surfactants in Compounded Preparation [pccarx.com]
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- 22. Critical Excipient Properties for the Dissolution Enhancement of Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 2-(Phenoxymethyl)-pyrrolidine: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides a comprehensive resource for the optimization of reaction conditions for the synthesis of 2-(Phenoxymethyl)-pyrrolidine, a valuable building block in medicinal chemistry. As Senior Application Scientists, we offer in-depth, field-proven insights to navigate the common challenges encountered during this multi-step synthesis, ensuring both scientific accuracy and practical success.
I. Synthetic Strategy Overview
The synthesis of 2-(Phenoxymethyl)-pyrrolidine, particularly its chiral (S)-enantiomer, is typically achieved through a robust three-step sequence starting from the commercially available (S)-prolinol. This strategy involves:
-
N-Protection: Shielding the secondary amine of (S)-prolinol with a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions at the nitrogen atom.
-
Etherification: Formation of the phenoxymethyl ether bond at the primary hydroxyl group of N-Boc-(S)-prolinol. This can be accomplished primarily through two reliable methods: the Mitsunobu reaction or a modified Williamson ether synthesis.
-
Deprotection: Removal of the N-Boc group under acidic conditions to yield the final target molecule.
This guide will dissect each of these stages, offering detailed protocols, troubleshooting advice, and answers to frequently asked questions.
II. Troubleshooting and FAQ
This section is designed to address specific issues that may arise during the synthesis of 2-(Phenoxymethyl)-pyrrolidine in a practical question-and-answer format.
Step 1: N-Boc Protection of (S)-Prolinol
Question 1: My N-Boc protection of (S)-prolinol is incomplete, even after extended reaction times. What could be the issue?
Answer: Incomplete reaction is often due to insufficient reagent stoichiometry or suboptimal reaction conditions.
-
Reagent Stoichiometry: Ensure that you are using a slight excess of Di-tert-butyl dicarbonate ((Boc)₂O), typically 1.1 to 1.2 equivalents.
-
Base: The choice and amount of base are critical. Triethylamine (Et₃N) is commonly used. Ensure it is fresh and used in at least stoichiometric amounts to neutralize the acid formed during the reaction.
-
Solvent: Dichloromethane (CH₂Cl₂) is a standard solvent for this reaction. Ensure it is anhydrous, as water can hydrolyze (Boc)₂O.
-
Temperature: The reaction is typically run at 0 °C initially and then allowed to warm to room temperature. If the reaction is sluggish, you can stir it at room temperature for a longer period (up to 12 hours).
Question 2: I am observing significant side product formation during the N-Boc protection. What are these and how can I avoid them?
Answer: The primary side product is the formation of the O-Boc protected prolinol, although this is generally less favorable. To minimize this:
-
Slow Addition: Add the (Boc)₂O solution slowly to the solution of prolinol and triethylamine at 0 °C. This helps to control the exothermicity of the reaction and favors N-acylation.
-
Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture.
Step 2: Etherification of N-Boc-(S)-Prolinol
This is a critical step where the phenoxymethyl ether linkage is formed. The two most common and effective methods are the Mitsunobu reaction and the Williamson ether synthesis.
Question 3: My Mitsunobu reaction for the synthesis of N-Boc-(S)-2-(phenoxymethyl)pyrrolidine has a low yield. What are the likely causes?
Answer: Low yields in Mitsunobu reactions are a common issue and can often be traced to reagent quality, order of addition, or reaction conditions.
-
Reagent Quality: Triphenylphosphine (PPh₃) can oxidize over time. Use freshly opened or purified PPh₃. Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) are moisture-sensitive; use fresh, high-quality reagents.
-
Order of Addition: The order of reagent addition is crucial. Typically, the N-Boc-prolinol, phenol, and PPh₃ are dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF). The solution is then cooled to 0 °C before the slow, dropwise addition of DIAD or DEAD.[1] Adding the azodicarboxylate too quickly can lead to the formation of byproducts.
-
Anhydrous Conditions: The Mitsunobu reaction is highly sensitive to water. Ensure all glassware is oven-dried and the solvent is anhydrous.
-
Temperature Control: Maintain the temperature at 0 °C during the addition of DIAD/DEAD to control the reaction rate and minimize side reactions. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.
Question 4: I am having difficulty purifying my product from the Mitsunobu reaction byproducts, specifically triphenylphosphine oxide (TPPO). How can I improve the purification?
Answer: The removal of triphenylphosphine oxide (TPPO) is a classic challenge in Mitsunobu reactions.
-
Crystallization: In some cases, TPPO can be removed by crystallization from a nonpolar solvent like diethyl ether or a mixture of ethyl acetate and hexanes.
-
Column Chromatography: While TPPO can co-elute with the product, careful selection of the eluent system can improve separation. A gradient elution from a nonpolar solvent (e.g., hexanes) to a more polar mixture (e.g., ethyl acetate/hexanes) is often effective.
-
Alternative Reagents: Consider using a phosphine reagent designed for easier byproduct removal, such as diphenyl(2-pyridyl)phosphine, whose oxide is readily removed by an acidic wash.[2]
Question 5: I am attempting a Williamson ether synthesis to form the phenoxymethyl ether, but I am getting low yields and recovering my starting N-Boc-prolinol. Why is this happening?
Answer: The Williamson ether synthesis relies on the generation of an alkoxide from the alcohol, which then acts as a nucleophile.[3][4] Incomplete deprotonation of the N-Boc-prolinol is a common reason for low yields.
-
Choice of Base: A strong base is required to deprotonate the primary alcohol of N-Boc-prolinol. Sodium hydride (NaH) is a common choice. Ensure the NaH is fresh and handled under an inert atmosphere (e.g., nitrogen or argon) as it is highly reactive with moisture.
-
Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred as they can solvate the cation of the base and do not interfere with the nucleophilic attack.[5]
-
Reaction with Phenoxymethyl Halide: After forming the alkoxide, it is reacted with a phenoxymethyl halide (e.g., phenoxymethyl chloride). Ensure the halide is pure and added at a controlled rate.
Question 6: My Williamson ether synthesis is producing significant elimination byproducts. How can I favor substitution over elimination?
Answer: While the primary alcohol of N-Boc-prolinol is less prone to elimination, using a less sterically hindered base can help. Also, ensure the reaction temperature is not excessively high, as higher temperatures can favor elimination.
Step 3: N-Boc Deprotection
Question 7: I am trying to deprotect the N-Boc group using trifluoroacetic acid (TFA), but the reaction is either incomplete or I am seeing decomposition of my product. What are the best practices?
Answer: N-Boc deprotection with TFA is generally efficient but requires careful control.
-
TFA Concentration: A common condition is a solution of 20-50% TFA in an inert solvent like dichloromethane (DCM).[6] Using neat TFA can be too harsh and may lead to side reactions.
-
Temperature: The reaction is typically performed at 0 °C or room temperature. For sensitive substrates, starting at 0 °C is advisable.
-
Reaction Time: Monitor the reaction by TLC. Deprotection is usually complete within 1-2 hours. Over-exposure to strong acid can lead to degradation.
-
Work-up: After the reaction is complete, the TFA and solvent should be removed under reduced pressure. It is crucial to then neutralize the resulting amine salt. This can be done by dissolving the residue in a suitable solvent and washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or by using a basic resin.[7]
Question 8: Can I use hydrochloric acid (HCl) for the N-Boc deprotection, and what are the advantages?
Answer: Yes, a solution of HCl in an organic solvent, such as 4M HCl in 1,4-dioxane, is an excellent alternative to TFA.[8][9]
-
Advantages: This reagent is often preferred as it can provide the product as a crystalline hydrochloride salt, which can be easier to handle and purify than the free amine. The reaction is typically clean and efficient.
-
Procedure: The N-Boc protected compound is dissolved in a minimal amount of a suitable solvent (like methanol or ethyl acetate), and the HCl/dioxane solution is added. The reaction is usually stirred at room temperature for a few hours. The product often precipitates as the hydrochloride salt and can be collected by filtration.
Question 9: I am concerned about racemization of the chiral center at the 2-position of the pyrrolidine ring during the synthesis. Is this a significant risk?
Answer: The synthetic route described is generally considered to be robust against racemization at the C2 position.
-
N-Boc Protection: This step does not affect the chiral center.
-
Etherification: Both the Mitsunobu reaction (which proceeds with inversion of configuration at the reacting center, but in this case, the reaction is at the primary, achiral CH₂OH group) and the Williamson ether synthesis do not involve breaking bonds at the chiral center.
-
Deprotection: Acid-catalyzed deprotection of the N-Boc group is also not expected to cause racemization at the adjacent chiral center under standard conditions. However, prolonged exposure to very harsh acidic conditions should be avoided as a general precaution.
III. Experimental Protocols and Data
Workflow Diagram
Caption: Synthetic workflow for 2-(Phenoxymethyl)-pyrrolidine.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Boc-(S)-Prolinol
-
To a solution of (S)-prolinol (1.0 eq) in dichloromethane (CH₂Cl₂) is added triethylamine (1.2 eq).
-
The mixture is cooled to 0 °C in an ice bath.
-
A solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in CH₂Cl₂ is added dropwise over 30 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the addition of water. The organic layer is separated, washed with saturated aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic phase is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield N-Boc-(S)-prolinol, which can often be used in the next step without further purification.
Protocol 2: Synthesis of N-Boc-(S)-2-(Phenoxymethyl)pyrrolidine via Mitsunobu Reaction
-
To a solution of N-Boc-(S)-prolinol (1.0 eq), phenol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, is cooled to 0 °C.[1]
-
Diisopropyl azodicarboxylate (DIAD, 1.5 eq) is added dropwise over 30 minutes, maintaining the temperature at 0 °C.[1]
-
The reaction mixture is allowed to warm to room temperature and stirred for 6-8 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-(S)-2-(phenoxymethyl)pyrrolidine.
Protocol 3: Deprotection of N-Boc-(S)-2-(Phenoxymethyl)pyrrolidine
-
The N-Boc-(S)-2-(phenoxymethyl)pyrrolidine (1.0 eq) is dissolved in dichloromethane (DCM).
-
Trifluoroacetic acid (TFA, 10 eq) is added, and the solution is stirred at room temperature for 2 hours.[6]
-
The solvent and excess TFA are removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.
-
The organic layer is washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated to give (S)-2-(phenoxymethyl)pyrrolidine.
Quantitative Data Summary
| Step | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1. N-Protection | (S)-Prolinol | (Boc)₂O, Et₃N | CH₂Cl₂ | 0 to RT | 12 | >95 |
| 2. Etherification (Mitsunobu) | N-Boc-(S)-Prolinol, Phenol | PPh₃, DIAD | THF | 0 to RT | 6-8 | 70-85 |
| 3. Deprotection | N-Boc-(S)-2-(phenoxymethyl)pyrrolidine | TFA or 4M HCl/Dioxane | DCM or Dioxane | RT | 1-2 | >90 |
IV. Logical Relationships in Troubleshooting
Troubleshooting Flowchart for Low Yield in Mitsunobu Reaction
Caption: Troubleshooting flowchart for the Mitsunobu reaction.
V. References
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Khan Academy. Williamson ether synthesis. [Link]
-
Hughes, D. L. The Mitsunobu Reaction. Organic Reactions. 1992, 42, 335-656.
-
Organic Synthesis. Mitsunobu reaction. [Link]
-
National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
The Royal Society of Chemistry. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. [Link]
-
PubMed. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? [Link]
-
Organic Syntheses. L-Proline. [Link]
-
ResearchGate. How to do work-up of a BOC deprotection reaction by TFA? [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
-
The Royal Society of Chemistry. Synthesis of L-Pro1. [Link]
-
Phenomenex. Chiral HPLC Column. [Link]
-
University of Wisconsin-Madison. Experiment 06 Williamson Ether Synthesis. [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
Reddit. Boc deprotection using 4M HCl in dioxane also cleaved amide. [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
Cambridge University Press. Williamson Ether Synthesis. [Link]
-
ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines. [Link]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Khan Academy [khanacademy.org]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Pyrrolidine Ring Formation
Welcome to the technical support center for pyrrolidine synthesis. The pyrrolidine ring is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in numerous FDA-approved drugs and biologically active natural products.[1][2][3][4] Its non-planar, sp³-rich structure provides an ideal framework for exploring three-dimensional chemical space, a critical aspect of designing potent and selective therapeutics.
However, the construction of this valuable heterocycle is often fraught with challenges, from low yields and competing side reactions to the formidable task of controlling stereochemistry across multiple chiral centers.[3][5] This guide is designed for researchers, chemists, and drug development professionals who encounter these obstacles. Drawing from established literature and field-proven insights, we provide a series of troubleshooting guides and FAQs to diagnose and solve common problems in pyrrolidine ring formation, ensuring your synthesis is both efficient and robust.
Part 1: Frequently Asked Questions (FAQs) - General Troubleshooting
This section addresses high-level issues applicable to a wide range of synthetic strategies.
Q1: My pyrrolidine synthesis is suffering from consistently low yields. What are the first general parameters I should investigate?
A: Low yield is a multifaceted problem. Before undertaking a complete redesign of the reaction, a systematic review of fundamental parameters is the most efficient first step.
-
Reagent Quality: Ensure starting materials, solvents, and catalysts are pure and anhydrous (if required). Trace impurities can poison catalysts or initiate side reactions. For example, amines can be oxidized by air, and many organometallic catalysts are sensitive to moisture.
-
Stoichiometry: Verify the molar ratios of your reactants. For bimolecular reactions, using a slight excess (1.1-1.2 equivalents) of one reactant can sometimes drive the reaction to completion, but a large excess may complicate purification.
-
Temperature Control: Reaction temperature is critical. Some reactions require heating to overcome activation energy, while others need sub-ambient temperatures to prevent byproduct formation or control selectivity. Ensure your reaction is maintained at the optimal temperature. For instance, some iridium-catalyzed cycloadditions proceed well at room temperature, but yields can decrease at higher temperatures.[1]
-
Concentration: Reactions that are too dilute may proceed slowly, allowing for degradation of reagents or intermediates. Conversely, highly concentrated reactions can lead to issues with solubility, exotherms, or bimolecular side reactions like polymerization. Experiment with a range of concentrations (e.g., 0.1 M, 0.5 M, 1.0 M) to find the optimum.
Caption: General troubleshooting workflow for low-yield reactions.
Q2: I am struggling with poor diastereoselectivity or enantioselectivity. What are the key factors to consider?
A: Achieving stereocontrol is one of the most significant challenges in synthesizing substituted pyrrolidines.[5] The spatial arrangement of atoms is dictated by the transition state energies, which are influenced by several factors:
-
Catalyst System: In metal-catalyzed reactions, the chiral ligand is paramount. The ligand's steric and electronic properties create a chiral environment around the metal center, which dictates the facial selectivity of the approaching substrate. Screen a variety of ligand families (e.g., BOX, PYBOX, phosphines) to find the best match for your substrate.
-
Solvent: The solvent can influence the stability and geometry of the transition state. A change from a non-polar solvent (like toluene or hexanes) to a polar aprotic solvent (like THF or CH₂Cl₂) can dramatically alter stereochemical outcomes by solvating intermediates differently.
-
Temperature: Lowering the reaction temperature often enhances selectivity. At lower temperatures, the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy (kT), favoring the pathway with the lower activation energy.
-
Additives: Sometimes, additives like Lewis acids or bases can coordinate to the substrate or catalyst, altering the transition state geometry and improving selectivity.[6]
Q3: My reaction is producing a complex mixture of byproducts. How can I identify the source and minimize them?
A: A complex mixture indicates competing reaction pathways. The first step is to identify the byproducts using LC-MS and NMR spectroscopy. Common unwanted products include:
-
Starting Material Degradation: One of your starting materials may be unstable under the reaction conditions.
-
Imines/Enamines: In reactions involving amines and carbonyls, incomplete conversion or hydrolysis can leave residual imine intermediates.[7]
-
Oligomers/Polymers: If your starting materials have multiple reactive sites, polymerization can compete with the desired intramolecular cyclization. Running the reaction at a higher dilution can often mitigate this.
-
Oxidation/Reduction Products: Unintended redox processes can occur, especially with sensitive functional groups or metal catalysts.
Once identified, you can adjust conditions. For example, if an imine intermediate is hydrolyzing, ensure strictly anhydrous conditions. If you observe substrate degradation, consider a milder catalyst or lower reaction temperature.
Q4: How do I choose the right N-protecting group for my synthesis?
A: The N-protecting group is not just a passive spectator; it actively influences the reaction's outcome.
-
Electronic Effects: Electron-withdrawing groups (e.g., Boc, Cbz, Tosyl) decrease the nucleophilicity of the nitrogen. This can be beneficial to prevent side reactions but may also slow down or inhibit desired cyclizations. In some cases, highly electron-withdrawing groups like trifluoroacetyl can completely shut down a reaction by preventing the formation of a necessary iminium ion intermediate.[3]
-
Steric Effects: A bulky protecting group (like Boc) can direct the stereochemical course of a reaction by sterically blocking one face of a molecule.
-
Stability & Removal: The protecting group must be stable to the reaction conditions but removable without degrading the final product. The choice depends on the overall synthetic route. Boc is acid-labile, Cbz is removed by hydrogenolysis, and Fmoc is base-labile.
Q5: My final product is difficult to purify. What are some common strategies for pyrrolidine derivatives?
A: Pyrrolidines are basic, which can cause issues during purification.
-
Chromatography: Basic amines often streak on silica gel. To mitigate this, you can pre-treat the silica with triethylamine (typically 1-2% in the eluent) or use a more inert stationary phase like alumina.
-
Acid-Base Extraction: This is a powerful technique for separating basic pyrrolidines from neutral or acidic byproducts. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), wash with dilute acid (e.g., 1M HCl) to protonate the pyrrolidine and pull it into the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the pure pyrrolidine back into an organic solvent.
-
Distillation/Crystallization: For non-polar or crystalline derivatives, these classical methods can be highly effective. Be aware that some pyrrolidines can form azeotropes with water or other solvents, which can complicate purification by distillation.[8]
Part 2: In-Depth Troubleshooting Guides for Key Methodologies
Guide 1: The [3+2] 1,3-Dipolar Cycloaddition of Azomethine Ylides
The [3+2] cycloaddition between an azomethine ylide and a dipolarophile is a premier strategy for constructing polysubstituted pyrrolidines, as it can generate up to four stereocenters in a single, atom-economic step.[1][9]
Caption: Workflow for a catalytic asymmetric [3+2] cycloaddition.
Troubleshooting Q&A
Q: My azomethine ylide doesn't seem to be forming efficiently, leading to a stalled reaction. What could be the problem? A: The in-situ generation of the azomethine ylide is the critical first step. Failure here is common.
-
Imine Precursor Instability: Ylides are often generated from imines formed by the condensation of an amino ester and an aldehyde. Imines derived from aliphatic aldehydes or certain heteroaromatic aldehydes can be unstable and prone to hydrolysis or side reactions.[3][10] Consider using a pre-formed, purified imine if possible.
-
Incorrect Base/Catalyst Combination: The base must be strong enough to deprotonate the imine's α-proton but not so strong that it causes undesired side reactions. Triethylamine is common. The metal salt (e.g., Ag(I), Cu(II), Ni(II)) coordinates to the imine, increasing the acidity of the α-proton. Ensure your catalyst is active and used at the correct loading (typically 1-10 mol%).
-
N-Substituent Effects: The nature of the nitrogen substituent on the amino acid precursor is crucial. Glycine esters are most common. Bulky N-substituents can hinder coordination to the metal catalyst.
Q: My cycloaddition has poor stereocontrol (endo/exo selectivity or facial selectivity). What are the best strategies for improvement? A: This is the heart of the challenge. The stereochemical outcome is dictated by the precise geometry of the transition state, where the metal-ligand complex, ylide, and dipolarophile interact.
-
Ligand Screening is Essential: There is no universal ligand. The optimal chiral ligand depends heavily on the specific substrates. A systematic screen is the most effective approach.
-
Metal Center: The choice of metal influences the geometry of the complex. Silver(I) often favors tetrahedral geometries, while Copper(II) can adopt square planar or octahedral geometries, each presenting a different chiral environment.
-
Dipolarophile Structure: Bulky substituents on the dipolarophile can create strong steric interactions in the transition state, often leading to higher selectivity.
| Parameter | Condition A | Condition B | Typical Outcome & Rationale |
| Catalyst System | AgOAc / (R)-TF-BiphamPhos | Cu(OTf)₂ / (S,S)-Ph-BOX | Different metals and ligand scaffolds create distinct chiral pockets. Screening is necessary to find the optimal fit for the substrates, which controls facial selectivity and enantiomeric excess (ee). |
| Solvent | Toluene | Dichloromethane (DCM) | Toluene is non-coordinating and often promotes high selectivity. DCM is more polar and can alter the catalyst's coordination sphere, sometimes improving or worsening selectivity depending on the system. |
| Temperature | Room Temp (25 °C) | Low Temp (-20 °C to 0 °C) | Lower temperatures generally increase selectivity by making the small energy difference between competing transition states more impactful. |
Table 1: Comparison of typical reaction parameters influencing stereoselectivity in [3+2] cycloadditions.
Protocol Example: Silver-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol is a representative example for the synthesis of a substituted pyrrolidine.
-
Catalyst Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add silver acetate (AgOAc, 0.025 mmol, 5 mol%).
-
Add the chiral phosphine ligand (e.g., (R)-TF-BiphamPhos, 0.0275 mmol, 5.5 mol%) and anhydrous solvent (e.g., Toluene, 1.0 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Reaction Assembly: In a separate flask, dissolve the imine precursor (e.g., from benzaldehyde and glycine methyl ester, 0.5 mmol, 1.0 equiv) and the dipolarophile (e.g., N-phenylmaleimide, 0.6 mmol, 1.2 equiv) in anhydrous toluene (1.5 mL).
-
Add the base (e.g., triethylamine, 0.75 mmol, 1.5 equiv) to the substrate mixture.
-
Initiation & Monitoring: Transfer the substrate solution to the flask containing the pre-formed catalyst via cannula.
-
Stir the reaction at the desired temperature (e.g., 0 °C) and monitor its progress by TLC or LC-MS.
-
Workup & Purification: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry with Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Guide 2: Intramolecular Aza-Michael Addition
This powerful cyclization method forms the pyrrolidine ring by the intramolecular addition of a nitrogen nucleophile to a tethered Michael acceptor (an electron-poor alkene or alkyne).[11]
Caption: Competing 5-endo vs. 6-exo pathways in intramolecular aza-Michael additions.
Troubleshooting Q&A
Q: My intramolecular cyclization is slow or incomplete. How can I drive the reaction to completion? A: The rate of an aza-Michael addition is highly dependent on the nucleophilicity of the amine and the electrophilicity of the Michael acceptor.
-
Base Selection: For secondary amines or amides, a base is required. A strong, non-nucleophilic base like DBU is often effective. For primary amines, the reaction can sometimes proceed without a base, but a catalytic amount of base can accelerate it.
-
Michael Acceptor Activation: The more electron-deficient the alkene/alkyne, the faster the reaction. If your reaction is sluggish, consider switching the activating group (e.g., from an ester to a sulfone or a nitro group) to make the Michael acceptor more electrophilic.
-
Lewis Acid Catalysis: The addition of a Lewis acid (e.g., LiCl, MgBr₂) can sometimes accelerate the reaction by coordinating to the electron-withdrawing group, further polarizing the Michael acceptor and making it more susceptible to nucleophilic attack.[6]
Q: I am forming the undesired six-membered piperidine (exo-trig product) instead of the five-membered pyrrolidine (endo-trig product). How can I favor the endo pathway? A: This is a classic problem governed by stereoelectronic preferences, often summarized by Baldwin's Rules. The 5-endo-trig cyclization is generally disfavored kinetically compared to the 6-exo-trig alternative.
-
Substrate Design: The most reliable way to promote the 5-endo pathway is to build conformational constraints into the acyclic precursor that favor the required geometry for the 5-membered ring closure.
-
Use an Alkyne Acceptor: The 5-endo-dig cyclization (using an alkyne as the Michael acceptor) is geometrically favored according to Baldwin's rules. The resulting product will be an enamine within the pyrrolidine ring, which can be subsequently reduced if the fully saturated ring is desired.
Q: The stereochemistry at the newly formed chiral centers is poor or inconsistent. What determines the stereochemical outcome? A: In the absence of an external chiral catalyst, the stereochemistry is determined by substrate control.
-
Thermodynamic vs. Kinetic Control: The reaction can be under either kinetic or thermodynamic control. If the cyclization is reversible, the most stable diastereomer will be the major product (thermodynamic control). This product often results from a chair-like transition state where bulky substituents occupy pseudo-equatorial positions.[6] Irreversible, low-temperature conditions are more likely to yield the kinetic product.
-
Pre-existing Stereocenters: A chiral center already present in the acyclic precursor will direct the stereochemistry of the newly formed centers. The molecule will adopt a lowest-energy transition state to minimize steric clashes, leading to one major diastereomer.
Protocol Example: Diastereoselective Intramolecular Aza-Michael Addition
This protocol describes a typical base-catalyzed cyclization.
-
Reaction Setup: To a round-bottom flask, add the acyclic amino-alkenoate precursor (0.5 mmol, 1.0 equiv).
-
Dissolve the substrate in a suitable solvent (e.g., acetonitrile or THF, 5 mL).
-
Initiation: Add the base (e.g., DBU, 0.05 mmol, 0.1 equiv for a catalytic reaction, or 1.1 equiv for a stoichiometric reaction) to the solution at room temperature.
-
Monitoring: Stir the reaction and monitor by TLC or LC-MS until the starting material is consumed. Gentle heating (40-60 °C) may be required to accelerate the reaction.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the desired pyrrolidine.
References
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
ACS Publications. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Retrieved from [Link]
-
Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]
-
MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Retrieved from [Link]
-
ACS Publications. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Retrieved from [Link]
- Google Patents. (n.d.). Purification of crude pyrroles - US5502213A.
-
DR-NTU, Nanyang Technological University. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereochemical Diversity in Pyrrolidine Synthesis by Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides | Request PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner. Retrieved from [Link]
-
ACS Publications. (2014). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2-(Phenoxymethyl)-pyrrolidine Hydrochloride
A Guide for Researchers and Development Professionals
Welcome to the technical support center for 2-(phenoxymethyl)-pyrrolidine hydrochloride. This guide is designed to provide in-depth, practical solutions to common purification challenges encountered in the laboratory. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling and purification of 2-(phenoxymethyl)-pyrrolidine hydrochloride.
Q1: What are the most common impurities I should expect when synthesizing 2-(phenoxymethyl)-pyrrolidine hydrochloride?
Understanding potential impurities is the first step in designing a robust purification strategy. The impurity profile depends heavily on the synthetic route, but typically includes:
-
Unreacted Starting Materials: Such as phenol, or a protected proline derivative.
-
The Free Base: 2-(Phenoxymethyl)-pyrrolidine may be present if the final acidification step is incomplete or if the salt partially decomposes upon storage or during workup.
-
By-products of Synthesis: These can include products of side-reactions or degradation. For instance, in syntheses involving proline derivatives, various related compounds can form.[1][2]
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., Toluene, Ethyl Acetate, Methanol) can be trapped in the crystalline matrix.
-
Inorganic Salts: Formed during pH adjustments or workup procedures.
Q2: What key chemical properties of this compound should guide my purification strategy?
The purification approach is dictated by the molecule's physicochemical properties:
-
Basicity: The pyrrolidine nitrogen is basic. In its hydrochloride salt form, the molecule is a polar, ionic species. In its free base form, it is a less polar, basic amine. This duality is the most powerful tool for purification. The basicity of the pyrrolidine ring is a dominant chemical feature that influences its behavior in both purification and analysis.[3]
-
Solubility: As a hydrochloride salt, the compound is generally soluble in polar protic solvents (e.g., water, methanol, ethanol) and has low solubility in non-polar aprotic solvents (e.g., hexanes, diethyl ether, toluene).
-
Crystallinity: Being a salt, the compound is typically a crystalline solid, making recrystallization a primary method for purification.
Q3: Should I purify the free base before forming the salt, or purify the hydrochloride salt directly?
This is a critical strategic decision. The optimal choice depends on the nature of the primary impurities. The following decision workflow can guide your approach.
Caption: Purification Strategy Decision Workflow.
-
Purify the Free Base (The "Yes" Path): This is often the most effective method. Converting the salt to the free base allows you to use standard silica gel chromatography, which is highly effective at removing non-basic organic impurities. After purification, the clean free base is converted back into the hydrochloride salt.
-
Purify the Salt Directly (The "No" Path): If your impurities are other salts or highly polar compounds with different solubility profiles, direct recrystallization is preferred. This avoids the extra steps of basification and salt formation.
Part 2: Troubleshooting Recrystallization
Recrystallization is the go-to method for purifying crystalline solids like 2-(phenoxymethyl)-pyrrolidine hydrochloride. However, it can present challenges.
Q4: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
"Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is supersaturated at a temperature above the compound's melting point (or the melting point of the compound-solvent mixture).
Caption: Troubleshooting "Oiling Out" During Recrystallization.
Causality: The intermolecular forces required to form a crystal lattice are specific. If the concentration of the solute is too high, molecules may aggregate randomly into an amorphous liquid (oil) before they can organize into a crystal.
Q5: How do I select the best solvent system for recrystallization?
The ideal solvent should dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C). For amine hydrochlorides, polar solvents are a good starting point. A mixed solvent system (a "solvent" and an "anti-solvent") is often required.
Table 1: Solvent Selection Guide for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Suitability for Amine HCl Salts |
|---|---|---|---|
| Isopropanol (IPA) | Polar Protic | 82 | Excellent. Often a good single solvent. |
| Ethanol (EtOH) | Polar Protic | 78 | Good. May be too good a solvent, requiring an anti-solvent. |
| Methanol (MeOH) | Polar Protic | 65 | Good. Similar to ethanol; high solubility often requires an anti-solvent. |
| Acetonitrile | Polar Aprotic | 82 | Moderate. Can be effective, worth screening. |
| Ethyl Acetate (EtOAc) | Moderate | 77 | Poor as a primary solvent. Excellent as an anti-solvent with alcohols. |
| Diethyl Ether | Non-polar | 35 | Insoluble. Used as an anti-solvent or for trituration. |
| Hexanes/Heptane | Non-polar | ~69 / ~98 | Insoluble. Used as an anti-solvent or for trituration. |
Experimental Protocol: Solvent Screening
-
Place ~20-30 mg of your crude material into several small test tubes.
-
Add a potential solvent dropwise at room temperature. If it dissolves easily, it's not a good single solvent for recrystallization.
-
If it doesn't dissolve, heat the mixture to the solvent's boiling point. If it dissolves, it's a good candidate.
-
Cool the tube in an ice bath. If crystals form, you have found a suitable single solvent.
-
If it doesn't dissolve when hot, it's not a suitable solvent.
-
To test a mixed system, dissolve the compound in a minimal amount of a hot "good" solvent (e.g., IPA) and add a "poor" solvent (e.g., EtOAc) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then cool slowly.
Part 3: Chromatographic Purification
When recrystallization is insufficient, chromatography is the next step. As discussed in Q3, this is most effectively performed on the free base.
Q9: What is a reliable starting point for silica gel column chromatography of the free base, 2-(phenoxymethyl)-pyrrolidine?
The free base is an amine and is prone to "streaking" or tailing on standard silica gel due to interaction with acidic silanol groups. This can be suppressed by adding a small amount of a basic modifier to the mobile phase.
Experimental Protocol: Purifying the Free Base by Column Chromatography
-
Preparation: Convert the crude hydrochloride salt to the free base using an aqueous basic wash (e.g., 1M NaOH) and extraction into a solvent like ethyl acetate or dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate it in vacuo.
-
TLC Analysis: Dissolve a small amount of the crude free base and spot it on a silica TLC plate. Develop the plate in a solvent system such as 95:4:1 Hexanes:Ethyl Acetate:Triethylamine . The triethylamine neutralizes the silica surface, leading to sharper spots. Adjust the Hexanes/EtOAc ratio to achieve an Rf value of ~0.2-0.3 for the desired compound.
-
Column Packing: Pack a flash chromatography column with silica gel using your chosen mobile phase (without the triethylamine initially, which can be added to the running solvent).
-
Loading: Adsorb the crude free base onto a small amount of silica gel ("dry loading") and place it at the top of the packed column.
-
Elution: Run the column with the mobile phase containing the basic additive (e.g., 0.5-1% triethylamine). Collect fractions and analyze them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base, which is typically an oil.
Q10: What is the correct procedure for converting the purified free base back into the hydrochloride salt?
This final step must be done carefully to ensure high purity and yield.
Experimental Protocol: Hydrochloride Salt Formation
-
Dissolve the purified free base (1.0 equivalent) in a minimal-solubility, anhydrous aprotic solvent. Anhydrous diethyl ether or ethyl acetate are excellent choices.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (1.0 to 1.05 equivalents) dropwise with stirring. Commercially available solutions like 2.0 M HCl in Diethyl Ether or 4.0 M HCl in Dioxane are ideal as they are anhydrous. Using aqueous HCl will introduce water, which can hinder crystallization and lead to a hygroscopic product.
-
Upon addition of HCl, the hydrochloride salt should precipitate as a white solid.
-
Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the solid on the filter with a small amount of cold, anhydrous diethyl ether or your chosen precipitation solvent to remove any surface impurities.
-
Dry the solid under high vacuum to remove all residual solvent. The final product should be a fine, white, free-flowing crystalline solid.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Synthesis of New Optically Active 2-Pyrrolidinones. PubMed Central. [Link]
- Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.
- Process for the preparation of 2-aminomethyl-pyrrolidine.
- 2-Imino-pyrrolidines, process for their preparation, and therapeutic compositions containing same.
- The preparation method of 2- OXo-1-pyrrolidine derivatives or its salt.
- Purification of crude pyrroles.
-
Synthesis of substituted pyrrolidines. DiVA portal. [Link]
-
In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. PubMed. [Link]
- Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them.
- Preparation method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.
-
Alkyl Carboamidation Cascade via Ir/Ni–SH2 Metallaphotoredox: A Route to γ-Lactams, Ureas, and Carbamates. ACS Publications. [Link]
-
Determination of N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone in drugs using polypyrrole-based headspace solid-phase microextraction and gas chromatography-nitrogen-phosphorous detection. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 3. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-(Phenoxymethyl)-pyrrolidine hydrochloride
Welcome to the technical support guide for 2-(Phenoxymethyl)-pyrrolidine hydrochloride. This document provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and utilization of this compound. Drawing from established safety protocols and synthetic methodologies, this guide is designed to ensure the integrity of your experiments and troubleshoot common issues.
Core Concepts: Understanding 2-(Phenoxymethyl)-pyrrolidine hydrochloride
2-(Phenoxymethyl)-pyrrolidine hydrochloride is a key chiral intermediate in the synthesis of various pharmacologically active molecules.[1] Its pyrrolidine core is a prevalent scaffold in numerous approved drugs.[1] Notably, this compound serves as a critical building block in the development of potent and balanced serotonin-norepinephrine reuptake inhibitors (SNRIs), a class of drugs effective in treating depression and pain.[2][3][4]
The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which can be advantageous in certain reaction conditions. However, like many amine hydrochlorides, it can be hygroscopic, necessitating specific storage and handling procedures to prevent degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and potential challenges encountered when working with 2-(Phenoxymethyl)-pyrrolidine hydrochloride.
Storage and Handling
Question 1: What are the recommended storage conditions for 2-(Phenoxymethyl)-pyrrolidine hydrochloride?
For optimal stability, 2-(Phenoxymethyl)-pyrrolidine hydrochloride should be stored at room temperature in a dry, sealed container .[5] The primary concerns for this compound are moisture and atmospheric contaminants.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | Provides a stable environment without promoting degradation. |
| Atmosphere | Dry/Inert | The compound is potentially hygroscopic. Moisture can lead to hydrolysis or clumping, affecting weighing accuracy and reactivity. Storage under an inert atmosphere (e.g., argon or nitrogen) is good practice, especially for long-term storage. |
| Container | Tightly Sealed | Prevents exposure to moisture and atmospheric oxygen, which can degrade the compound over time. |
| Light | Protect from Light | While not explicitly stated for this specific compound, related structures can be light-sensitive. Storage in an opaque or amber vial is a precautionary measure.[6] |
Question 2: I noticed the powder has formed clumps. Is it still usable?
Clumping is a strong indicator of moisture absorption due to the compound's likely hygroscopic nature.[7] While the compound may still be usable, the presence of water can interfere with certain reactions, especially those sensitive to moisture (e.g., reactions using organometallic reagents or requiring anhydrous conditions).
Troubleshooting Steps:
-
Assess the extent of clumping: Minor clumping may not significantly impact reactions where water is not a critical factor.
-
Dry the compound: For moisture-sensitive applications, the compound can be dried under a high vacuum. Gentle heating can be applied, but it is crucial to ensure the temperature is well below the compound's melting or decomposition point.
-
Use with caution: If drying is not feasible, be aware that the weighed amount may not be entirely the active compound due to the presence of water. This can affect stoichiometry and reaction yields.
-
Consider a fresh batch: For critical experiments, using a fresh, unopened container of the compound is the most reliable approach.
Experimental Workflow
Question 3: In which solvents is 2-(Phenoxymethyl)-pyrrolidine hydrochloride soluble?
As a hydrochloride salt, it is expected to have good solubility in polar protic solvents like water and alcohols (e.g., methanol, ethanol). Its solubility in aprotic polar solvents (e.g., DMSO, DMF) may be moderate, while it is likely to have low solubility in nonpolar solvents (e.g., hexanes, toluene). For synthetic reactions, it is often deprotonated to the free amine, which will have significantly different solubility characteristics, favoring organic solvents.
Question 4: I am using 2-(Phenoxymethyl)-pyrrolidine hydrochloride in a synthesis of an SNRI. What are some common pitfalls?
The synthesis of SNRIs often involves the N-alkylation of the pyrrolidine ring.[2] A common experimental challenge is incomplete reaction or the formation of side products.
Troubleshooting Flowchart for SNRI Synthesis:
Caption: Troubleshooting workflow for SNRI synthesis.
Question 5: How can I confirm the quality and identity of my 2-(Phenoxymethyl)-pyrrolidine hydrochloride?
Standard analytical techniques can be used to verify the integrity of the compound:
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure.
-
Mass Spectrometry (MS): Will confirm the molecular weight.
-
HPLC (High-Performance Liquid Chromatography): Can be used to assess purity.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: Will show characteristic functional group peaks.
Experimental Protocol: A Representative Synthetic Application
While specific protocols are highly dependent on the target molecule, a general procedure for the N-alkylation of 2-(Phenoxymethyl)-pyrrolidine hydrochloride to form an SNRI precursor is outlined below. This is a representative workflow and may require optimization.
Objective: N-alkylation of (S)-2-(phenoxymethyl)pyrrolidine.
Step-by-Step Methodology:
-
Deprotonation:
-
Suspend (S)-2-(phenoxymethyl)pyrrolidine hydrochloride (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF).
-
Add a suitable base (e.g., potassium carbonate, 2.2 eq) to neutralize the hydrochloride and deprotonate the secondary amine.
-
Stir the mixture at room temperature for 30-60 minutes.
-
-
N-Alkylation:
-
To the suspension from Step 1, add the desired alkylating agent (e.g., a substituted phenoxybutyl bromide, 1.1 eq).
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
-
Logical Workflow for N-Alkylation:
Caption: N-Alkylation experimental workflow.
By adhering to these guidelines, researchers can confidently handle and utilize 2-(Phenoxymethyl)-pyrrolidine hydrochloride in their synthetic endeavors, minimizing potential issues and ensuring the generation of reliable and reproducible results.
References
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine. Available at: [Link]
-
PubMed. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Available at: [Link]
-
ResearchGate. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Available at: [Link]
-
PubMed. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Available at: [Link]
-
PubMed. (2014). Serotonin-norepinephrine reuptake inhibitors for pain control: premise and promise. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Available at: [Link]
-
Beilstein Journals. (n.d.). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Available at: [Link]
-
Chemos GmbH & Co.KG. (2024). Safety Data Sheet: 1-ethyl-2-(nitromethylene)pyrrolidine. Available at: [Link]
-
Frontiers. (2024). Serotonin And Norepinephrine Reuptake Inhibitor. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin-norepinephrine reuptake inhibitors for pain control: premise and promise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 174213-52-6 | (S)-2-(Phenoxymethyl)pyrrolidine hydrochloride - Synblock [synblock.com]
- 6. louisville.edu [louisville.edu]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
Technical Support Center: Crystallization of 2-(Phenoxymethyl)-pyrrolidine Hydrochloride
Welcome to the technical support center for the crystallization of 2-(phenoxymethyl)-pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth, field-proven insights and practical, step-by-step protocols to help you achieve high-purity crystalline material consistently.
Troubleshooting Guide: Common Crystallization Issues
This section addresses the most frequent problems encountered during the crystallization of 2-(phenoxymethyl)-pyrrolidine hydrochloride, offering explanations for their causes and actionable solutions.
Issue 1: No Crystals Form Upon Cooling
Causality: The absence of crystal formation, even after cooling, typically indicates one of two primary issues: either the solution is not sufficiently supersaturated, or there is a kinetic barrier to nucleation. High concentrations of impurities can also inhibit crystal growth.
Recommended Protocol:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. This creates microscopic imperfections on the glass surface that can serve as nucleation sites.
-
Seeding: If available, add a single, small crystal of pure 2-(phenoxymethyl)-pyrrolidine hydrochloride to the solution. This seed crystal will act as a template for further crystal growth.
-
-
Increase Supersaturation:
-
If nucleation induction fails, it's likely that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent. A 10-15% reduction in volume is a good starting point.
-
Allow the solution to cool slowly once more. If crystals still do not form, a more significant solvent reduction may be necessary.
-
-
Consider an Anti-Solvent:
-
If working with a polar solvent in which the compound is soluble (e.g., isopropanol), the slow addition of a non-polar "anti-solvent" in which the compound is insoluble (e.g., hexane or diisopropyl ether) can induce precipitation. Add the anti-solvent dropwise at room temperature until turbidity is observed, then add a few drops of the primary solvent to redissolve the solid and allow for slow cooling.
-
Issue 2: "Oiling Out" - Formation of a Liquid Phase Instead of Crystals
Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to liquid-liquid phase separation. This is common with impure samples or when the cooling rate is too rapid.
Recommended Protocol:
-
Re-dissolution and Dilution:
-
Heat the solution to a temperature sufficient to redissolve the oil into a single phase.
-
Add a small amount (5-10% of the total volume) of the primary solvent to dilute the solution slightly. This will lower the supersaturation level.
-
-
Slower Cooling:
-
Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or a beaker can help to slow the cooling rate.
-
Once at room temperature, transfer the flask to a refrigerator, and then to a freezer, to further reduce the temperature gradually.
-
-
Solvent System Re-evaluation:
-
If oiling out persists, the chosen solvent system may be inappropriate. A more polar solvent or a different mixed solvent system may be required. Refer to the FAQ section for guidance on solvent selection.
-
Issue 3: Poor Crystal Quality or Low Purity
Causality: The formation of small, poorly defined crystals or the presence of impurities in the final product can result from rapid crystallization, the presence of persistent impurities, or the co-precipitation of related substances.
Recommended Protocol:
-
Recrystallization:
-
A second recrystallization is often necessary to achieve high purity. Dissolve the impure crystals in the minimum amount of hot solvent and repeat the slow cooling process.
-
-
Activated Carbon Treatment:
-
If colored impurities are present, they can sometimes be removed by treating the hot solution with a small amount of activated carbon. Add the carbon, heat for a few minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool.
-
-
pH Adjustment:
-
As an amine salt, the solubility of 2-(phenoxymethyl)-pyrrolidine hydrochloride is pH-dependent.[1][2] Ensure that the pH of the solution is in a range that favors the protonated amine, which is typically in the acidic range. This can help to prevent the precipitation of the free base, which may be an impurity.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the crystallization of 2-(phenoxymethyl)-pyrrolidine hydrochloride?
As a polar amine salt, 2-(phenoxymethyl)-pyrrolidine hydrochloride is typically soluble in polar protic solvents like alcohols (methanol, ethanol, isopropanol) and sparingly soluble in non-polar solvents (hexane, toluene) and some polar aprotic solvents (diethyl ether, ethyl acetate). A good starting point for solvent selection is to find a solvent that dissolves the compound when hot but not when cold. Often, a mixed solvent system is ideal.[3]
Solvent Screening Protocol:
-
Place a small amount of the crude material (approx. 50 mg) into several test tubes.
-
Add a small volume (approx. 1 mL) of different solvents to each tube.
-
Observe the solubility at room temperature.
-
Gently heat the tubes with insoluble or partially soluble material to assess solubility at elevated temperatures.
Commonly Successful Solvent Systems for Amine Hydrochlorides:
| Solvent System | Rationale |
| Isopropanol/Diisopropyl ether | Isopropanol is a good solvent for the salt at elevated temperatures, while diisopropyl ether acts as an anti-solvent to induce crystallization upon cooling. |
| Ethanol/Water | A small amount of water can increase the initial solubility, while slow cooling allows for the formation of well-defined crystals. |
| Acetone/Methanol | Methanol can be used to dissolve the compound, followed by the addition of acetone as an anti-solvent. |
Q2: How do I choose the right cooling rate?
The cooling rate is a critical parameter that influences crystal size and purity. A slower cooling rate generally leads to larger, more well-defined crystals with higher purity, as it allows for the selective incorporation of the desired molecules into the crystal lattice. Rapid cooling can trap impurities and lead to the formation of small, impure crystals.
Q3: My compound is still impure after recrystallization. What are the likely impurities and how can I remove them?
Potential impurities in the synthesis of 2-(phenoxymethyl)-pyrrolidine hydrochloride can include starting materials, byproducts, and reagents from the synthetic process. Common impurities might include phenol, 2-(chloromethyl)pyrrolidine, or related pyrrolidine derivatives.[4][5] If standard recrystallization is insufficient, chromatographic purification (e.g., silica gel column chromatography) of the free base before salt formation and crystallization may be necessary.
Q4: How does pH affect the crystallization process?
The pH of the crystallization medium is crucial for amine hydrochlorides.[2] The hydrochloride salt is formed by the protonation of the pyrrolidine nitrogen. If the pH is too high (basic), the amine will be deprotonated to its free base form. The free base has different solubility characteristics and may oil out or co-precipitate with the desired salt, leading to impurities. It is generally advisable to maintain a slightly acidic pH during crystallization to ensure the compound remains in its salt form.
Experimental Workflow & Diagrams
Workflow for Troubleshooting Crystallization
Caption: Troubleshooting Decision Tree for Crystallization.
Logical Relationship of Crystallization Parameters
Caption: Interplay of Key Crystallization Parameters.
References
- U.S. Patent 6,784,197 B2. (2004). 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Gong, Y., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]
-
Chen, W., et al. (2021). Purification of 2-Pyrrolidone by Falling Film Melt Crystallization. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central. [Link]
-
Fakhree, M. A. A., et al. (2010). Solubility of salicylic acid in ethanol, propylene glycol, and N-methyl-2-pyrrolidone at various temperatures and their binary mixtures at 298.2 K. ResearchGate. [Link]
-
Redhu, M. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
-
Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. [Link]
- European Patent Office. (2012). Crystallization of hydrohalides of pharmaceutical compounds.
- Chinese Patent CN108658831A. (2018). The preparation method of 2- OXo-1-pyrrolidine derivatives or its salt.
Sources
Technical Support Center: Synthesis and Purification of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride
Welcome to our dedicated technical support guide for the synthesis and purification of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and may encounter challenges during its preparation. As your Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this synthesis, ensuring you can achieve your desired product with high purity and efficiency.
The synthesis of this pyrrolidine derivative, while seemingly straightforward, presents a critical purification challenge that can significantly impact yield and purity if not properly addressed. This guide is structured to provide not just procedural steps, but the underlying chemical principles and troubleshooting strategies to overcome these hurdles.
Frequently Asked Questions (FAQs)
Here, we address some of the common questions that arise during the synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride.
Q1: What is the general synthetic strategy for 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride?
A1: The synthesis is a multi-step process that begins with the protection of the secondary amine of 2-(2-hydroxyethyl)pyrrolidine. This is followed by O-acylation of the hydroxyl group with 3,4,5-trimethoxybenzoyl chloride. The final steps involve the deprotection of the amino group and subsequent conversion of the free base to its hydrochloride salt for purification and stability.[1][2][3]
Q2: Why is protection of the pyrrolidine nitrogen necessary before the acylation step?
A2: The pyrrolidine nitrogen is a nucleophile and can compete with the hydroxyl group in reacting with the acylating agent, 3,4,5-trimethoxybenzoyl chloride. To ensure selective O-acylation at the hydroxyl group, the more nucleophilic secondary amine must be protected. A common protecting group for this purpose is the benzyloxycarbonyl (Cbz) group, introduced using benzyl chlorocarbonate.[1][2][3]
Q3: What are the key analytical techniques to monitor the progress of the reaction and characterize the final product?
A3: A combination of chromatographic and spectroscopic methods is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is effective for monitoring the reaction progress and identifying the presence of starting materials, intermediates, and byproducts.[1][2][3] For structural confirmation of the final product and intermediates, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and elemental analysis are crucial.[1][2][3]
Q4: What are the potential biological activities of compounds containing the 3,4,5-trimethoxybenzoyl group?
A4: The 3,4,5-trimethoxybenzoyl moiety is found in several compounds with demonstrated biological activities, particularly in cardiovascular therapy.[1] This makes the synthesis of new derivatives containing this group a point of interest for drug discovery and development.
Troubleshooting Guide: Navigating the Purification Challenges
This section focuses on the most significant challenge in this synthesis: the formation of a structural isomer and the subsequent purification of the desired product.
Issue: Formation of an Unexpected Isomer During Deprotection
Q: During the deprotection of the Cbz group via hydrogenolysis, I've observed the formation of a second product with the same mass as my target compound. What is this impurity and why does it form?
A: This is a well-documented challenge in this synthesis. The unexpected product is the structural isomer, 2-(2-hydroxyethyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidine.[1] Its formation is attributed to an intramolecular migration of the 3,4,5-trimethoxybenzoyl group from the oxygen atom to the nitrogen atom of the pyrrolidine ring after the Cbz group is removed.[1] This N-acylated isomer is often difficult to separate from the desired O-acylated product.
Visualizing the Reaction and Isomer Formation
Caption: Synthetic pathway and the challenge of acyl migration.
Purification Strategy: Isolating the Desired Hydrochloride Salt
Q: Standard purification techniques like fractional crystallization are not effective in separating the O-acylated and N-acylated isomers. What is the recommended purification method?
A: The most effective method to isolate the desired product is through the formation of its hydrochloride salt.[1] The rationale behind this strategy lies in the difference in basicity between the two isomers. The desired product has a free secondary amine on the pyrrolidine ring, which is readily protonated by hydrochloric acid to form a crystalline hydrochloride salt. The N-acylated isomer, being an amide, is significantly less basic and will not readily form a salt under the same conditions.
This difference in chemical reactivity allows for a selective precipitation of the desired product as its hydrochloride salt from a suitable solvent, leaving the isomeric impurity in the solution.[1]
Experimental Protocol: Synthesis and Purification
This protocol is a detailed, step-by-step guide for the synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride, incorporating best practices to address the purification challenges.
Part 1: Protection of 2-(2-hydroxyethyl)pyrrolidine
-
Dissolve 2-(2-hydroxyethyl)pyrrolidine in a suitable solvent (e.g., a mixture of diethyl ether and water).
-
Cool the solution in an ice bath.
-
Add a base (e.g., sodium hydroxide solution) to maintain alkaline conditions.
-
Slowly add benzyl chlorocarbonate (Cbz-Cl) dropwise while vigorously stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Perform a liquid-liquid extraction to isolate the protected product.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Cbz protected intermediate.
Part 2: O-Acylation with 3,4,5-Trimethoxybenzoyl Chloride
-
Dissolve the N-Cbz protected intermediate in a dry aprotic solvent (e.g., anhydrous benzene or toluene) containing a base (e.g., triethylamine).
-
Add a solution of 3,4,5-trimethoxybenzoyl chloride in the same solvent dropwise.
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and filter to remove any precipitated salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude O-acylated product.
Part 3: Deprotection and Purification by Salt Formation
-
Dissolve the crude O-acylated product in a suitable solvent for hydrogenolysis (e.g., benzene).[1]
-
Add a palladium on carbon (Pd/C) catalyst.
-
Carry out the hydrogenolysis under a hydrogen atmosphere until the deprotection is complete (monitor by TLC or GC-MS).
-
Filter off the catalyst. The resulting solution will contain a mixture of the desired O-acylated free base and the N-acylated isomer.[1]
-
Evaporate the solvent and redissolve the residue in diethyl ether.
-
While stirring, bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol).[1][4]
-
The desired product, 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride, will precipitate as a white crystalline solid.[1]
-
Collect the precipitate by filtration, wash with cold diethyl ether to remove any remaining N-acylated isomer, and dry under vacuum.
Data Summary
The following table summarizes key data points for the synthesis and characterization of the target compound and its intermediates.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Data |
| N-Cbz-2-(2-hydroxyethyl)pyrrolidine | C₁₄H₁₉NO₃ | 249.31 | Presence of Cbz protecting group confirmed by NMR. |
| N-Cbz-2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine | C₂₄H₂₉NO₇ | 443.49 | Ester carbonyl stretch in IR; signals for both Cbz and trimethoxybenzoyl groups in NMR. |
| 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine (Free Base) | C₁₆H₂₃NO₅ | 309.36 | Disappearance of Cbz signals in NMR. |
| 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride | C₁₆H₂₄ClNO₅ | 345.82 | Confirmed by elemental analysis and spectroscopic methods.[1] |
| 2-(2-hydroxyethyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidine (Isomer) | C₁₆H₂₃NO₅ | 309.36 | Distinguished from the desired product by its mass spectrum and chromatographic retention time.[1] |
Conclusion
The synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride is a valuable route to a potentially bioactive molecule. However, success hinges on understanding and overcoming the key purification challenge of isomeric byproduct formation. By employing a purification strategy based on selective hydrochloride salt precipitation, researchers can effectively isolate the desired product in high purity. Careful monitoring of each reaction step with appropriate analytical techniques is paramount to achieving a successful outcome.
This guide is intended to serve as a comprehensive resource. Should you encounter further challenges or require additional support, please do not hesitate to reach out to our technical support team.
References
-
Wodnicka, A., & Dzieciol, M. (2005). Synthesis of 2-[2-(3,4,5-Trimethoxybenzoyloxy)ethyl]pyrrolidine Hydrochloride Controlled by GC-MS, ¹H and ¹³C NMR Analyses. Turkish Journal of Chemistry, 29, 305-312. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses. [Link]
-
Wodnicka, A., & Dzieciol, M. (n.d.). Synthesis of 2-[2-(3,4,5-Trimethoxybenzoyloxy)ethyl]pyrrolidine Hydroc. TÜBİTAK Academic Journals. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. "Synthesis of 2-[2-(3,4,5-Trimethoxybenzoyloxy)ethyl]pyrrolidine Hydroc" by ALICJA WODNICKA and MALGORZATA DZIECIOL [journals.tubitak.gov.tr]
- 4. pyrrolidine hydrochloride | 25150-61-2 | Benchchem [benchchem.com]
Validation & Comparative
A Comparative Analysis of 2-(Phenoxymethyl)-pyrrolidine Hydrochloride and Its Analogs in Monoamine Reuptake Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, the modulation of monoamine neurotransmitters—norepinephrine, serotonin, and dopamine—remains a cornerstone of therapeutic strategies for a host of central nervous system (CNS) disorders, most notably depression and attention-deficit/hyperactivity disorder (ADHD). Within this context, compounds that inhibit the reuptake of these neurotransmitters from the synaptic cleft have proven to be of significant clinical value. This guide provides a detailed comparative analysis of 2-(Phenoxymethyl)-pyrrolidine hydrochloride and its structurally related analogs, focusing on their activity as monoamine reuptake inhibitors.
While direct experimental data for 2-(Phenoxymethyl)-pyrrolidine hydrochloride is not extensively available in the public domain, a robust understanding of its potential pharmacological profile can be extrapolated from the well-characterized activities of its close structural analogs. This guide will delve into the known activities of key analog compounds—Viloxazine, Reboxetine, and Teniloxazine—to provide a framework for understanding the structure-activity relationships (SAR) that govern the efficacy and selectivity of this chemical class. By examining the subtle yet impactful structural modifications among these compounds, we can elucidate the causal factors influencing their interaction with monoamine transporters and their consequent in vivo effects.
The Core Scaffold: A Foundation for Noradrenergic and Serotonergic Modulation
The common structural motif shared by 2-(Phenoxymethyl)-pyrrolidine and its analogs is the phenoxymethyl group attached to a nitrogen-containing heterocycle. This core scaffold has been identified as a key pharmacophore for inhibition of the norepinephrine transporter (NET). The nature of the heterocyclic ring—pyrrolidine versus morpholine—and substitutions on the phenyl ring are critical determinants of potency and selectivity for NET versus the serotonin transporter (SERT).
Analog Compound Comparison: Unraveling Structure-Activity Relationships
To understand the potential activity of 2-(Phenoxymethyl)-pyrrolidine hydrochloride, we will compare it with three well-studied analogs where the pyrrolidine ring is replaced by a morpholine ring: Viloxazine, Reboxetine, and Teniloxazine.
| Compound | Heterocyclic Ring | Key Structural Features | Primary Mechanism of Action |
| 2-(Phenoxymethyl)-pyrrolidine | Pyrrolidine | Basic pyrrolidine ring | Predicted Norepinephrine Reuptake Inhibitor |
| Viloxazine | Morpholine | 2-ethoxyphenoxy group | Norepinephrine Reuptake Inhibitor[1] |
| Reboxetine | Morpholine | (R,R)-(+)- and (S,S)-(-)-enantiomers | Selective Norepinephrine Reuptake Inhibitor |
| Teniloxazine | Morpholine | Thienylmethylphenoxy group | Norepinephrine Reuptake Inhibitor[2] |
In Vitro Activity: Potency and Selectivity at Monoamine Transporters
The primary molecular targets for this class of compounds are the norepinephrine transporter (NET) and the serotonin transporter (SERT). Inhibition of these transporters increases the synaptic concentration of norepinephrine and serotonin, respectively, leading to their antidepressant and psychostimulant effects. The in vitro binding affinities (Ki) and functional inhibition (IC50) are crucial parameters for comparing the potency and selectivity of these compounds.
Table 1: Comparative In Vitro Activities of Analog Compounds
| Compound | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) | NET IC50 (µM) | Selectivity (SERT/NET) |
| Viloxazine | 2300 | >10,000 | >100,000 | ~0.3 | ~4.3 |
| Reboxetine | 8.2 | 1070 | >10,000 | - | ~130 |
| Teniloxazine | - | - | - | - | - |
Data for Viloxazine and Reboxetine from Yu, et al. (2020). Data for Teniloxazine is not available in the provided search results.
Causality in Experimental Choices: The choice of a morpholine ring in Viloxazine, Reboxetine, and Teniloxazine likely contributes to their primary activity as norepinephrine reuptake inhibitors. The pyrrolidine ring in 2-(Phenoxymethyl)-pyrrolidine, being a more basic and structurally distinct heterocycle, may alter the binding affinity and selectivity profile. The lack of bulky substituents on the phenyl ring of 2-(Phenoxymethyl)-pyrrolidine, as seen in some analogs, might influence its interaction with the transporter binding pocket. The (S)-enantiomer of viloxazine has been noted to be ten times more potent than the (R)-enantiomer, highlighting the stereochemical sensitivity of the transporter interaction.[3]
In Vivo Activity: From Transporter Inhibition to Behavioral Outcomes
The in vivo effects of these compounds are typically assessed using animal models of depression and by measuring changes in locomotor activity. These tests provide insights into the potential therapeutic efficacy and side-effect profiles.
Forced Swim Test (FST)
The FST is a widely used behavioral despair model to screen for antidepressant activity. A reduction in immobility time is indicative of an antidepressant-like effect. Phenylpiperazine pyrrolidin-2-one derivatives have demonstrated antidepressant-like activity in the forced swimming test.[4]
Locomotor Activity
Measurement of spontaneous locomotor activity is used to assess the stimulant or sedative effects of a compound. An increase in locomotor activity can be associated with the psychostimulant effects of norepinephrine and dopamine reuptake inhibition.
While direct comparative in vivo data for all compounds is scarce, studies on Viloxazine have shown its effectiveness in treating ADHD, which is consistent with its action as a norepinephrine reuptake inhibitor.[1][5] In a double-blind trial, viloxazine demonstrated effectiveness comparable to imipramine in treating depression, with superior tolerance.[6]
Signaling Pathways and Experimental Workflows
The primary signaling pathway influenced by these compounds is the enhancement of noradrenergic and serotonergic neurotransmission through the blockade of their respective transporters.
Figure 1: Mechanism of action of 2-(Phenoxymethyl)-pyrrolidine and its analogs.
Experimental Workflow: In Vitro Transporter Inhibition Assay
The following diagram outlines a typical workflow for determining the in vitro inhibitory activity of the compounds on monoamine transporters.
Figure 2: Workflow for in vitro monoamine transporter inhibition assay.
Detailed Experimental Protocols
Monoamine Transporter Inhibition Assay (Radioligand Uptake)
This protocol is a self-validating system for determining the potency of compounds to inhibit norepinephrine and serotonin transporters.
Objective: To determine the IC50 values of test compounds for the inhibition of norepinephrine (NE) and serotonin (5-HT) uptake in cells stably expressing the human norepinephrine transporter (hNET) and human serotonin transporter (hSERT), respectively.
Materials:
-
HEK-293 cells stably transfected with hNET or hSERT
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic
-
[³H]Norepinephrine and [³H]Serotonin
-
Test compounds and reference inhibitors (e.g., Desipramine for NET, Fluoxetine for SERT)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Cell Culture: Culture hNET- and hSERT-expressing HEK-293 cells in DMEM supplemented with 10% FBS and selection antibiotic at 37°C in a humidified 5% CO₂ incubator.
-
Cell Plating: Seed the cells into 96-well plates at a density that allows them to reach confluency on the day of the assay.
-
Assay Preparation:
-
On the day of the assay, wash the cells with KRH buffer.
-
Prepare serial dilutions of the test compounds and reference inhibitors in KRH buffer.
-
Prepare the radioligand solution by diluting [³H]NE or [³H]5-HT in KRH buffer to the desired final concentration (typically at or below the Km for uptake).
-
-
Uptake Inhibition:
-
Add the test compound dilutions to the appropriate wells.
-
Initiate the uptake reaction by adding the radioligand solution to all wells.
-
Incubate the plates at 37°C for a predetermined time (e.g., 10-20 minutes) to allow for linear uptake.
-
-
Termination of Uptake:
-
Rapidly aspirate the assay buffer from the wells.
-
Wash the cells multiple times with ice-cold KRH buffer to remove extracellular radioligand.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or a commercial lysis agent).
-
Transfer the cell lysates to scintillation vials containing scintillation cocktail.
-
Quantify the amount of radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from the total uptake.
-
Plot the percentage of inhibition versus the log concentration of the test compound.
-
Calculate the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Trustworthiness: The inclusion of a reference inhibitor in each assay serves as a positive control and validates the assay's performance. The determination of non-specific uptake ensures that the measured signal is due to transporter-mediated processes.
Forced Swim Test (FST) in Mice
This protocol is designed to assess the antidepressant-like activity of a test compound.
Objective: To evaluate the effect of a test compound on the duration of immobility in mice subjected to a forced swim stressor.
Materials:
-
Male C57BL/6 mice
-
Cylindrical glass beakers (e.g., 25 cm high, 10 cm in diameter)
-
Water at 23-25°C
-
Test compound, vehicle control, and positive control (e.g., Imipramine)
-
Video recording and analysis software
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the test compound, vehicle, or positive control intraperitoneally (i.p.) at a predetermined time before the test (e.g., 30-60 minutes).
-
Pre-swim Session (Day 1):
-
Fill the beakers with water to a depth of 15 cm.
-
Gently place each mouse into a beaker for a 15-minute pre-swim session.
-
After 15 minutes, remove the mice, dry them, and return them to their home cages. This session habituates the animals to the procedure.
-
-
Test Session (Day 2):
-
24 hours after the pre-swim session, place the mice back into the beakers with fresh water.
-
Record the behavior of each mouse for a 6-minute period.
-
-
Behavioral Scoring:
-
An observer, blind to the treatment groups, should score the duration of immobility during the last 4 minutes of the 6-minute test session.
-
Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.
-
-
Data Analysis:
-
Calculate the mean duration of immobility for each treatment group.
-
Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to compare the immobility times between the different groups.
-
Trustworthiness: The use of a positive control (a known antidepressant) validates the sensitivity of the assay. Blinding the observer to the treatment conditions minimizes experimenter bias.
Conclusion and Future Directions
The analysis of structurally related analogs provides a strong rationale for proposing that 2-(Phenoxymethyl)-pyrrolidine hydrochloride is likely a norepinephrine reuptake inhibitor, potentially with some activity at the serotonin transporter. The replacement of the morpholine ring with a pyrrolidine ring is a significant structural modification that warrants further investigation to fully characterize its pharmacological profile.
Future research should focus on the synthesis and in vitro and in vivo evaluation of 2-(Phenoxymethyl)-pyrrolidine hydrochloride. Direct comparative studies with Viloxazine, Reboxetine, and other relevant compounds will be essential to precisely determine its potency, selectivity, and potential as a therapeutic agent for CNS disorders. Understanding the complete SAR of this chemical series will undoubtedly contribute to the rational design of novel and improved monoamine reuptake inhibitors.
References
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Yu, C., et al. (2020). New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties. Journal of Experimental Pharmacology, 12, 285–300. Available from: [Link]
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Findling, R. L., et al. (2023). Extended-Release Viloxazine Compared with Atomoxetine for Attention Deficit Hyperactivity Disorder. CNS Drugs, 37(9), 783-793. Available from: [Link]
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Pöldinger, W. (1982). [Double blind comparison of the antidepressives viloxazine and imipramine (author's transl)]. Deutsche medizinische Wochenschrift (1946), 107(17), 661–665. Available from: [Link]
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Van Orden, L. J., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-1461. Available from: [Link]
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Tatsumi, M., et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249-258. Available from: [Link]
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Porsolt, R. D., et al. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives Internationales de Pharmacodynamie et de Thérapie, 229(2), 327-336. Available from: [Link]
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Padala, P. R., et al. (2022). Viloxazine for the Treatment of Attention Deficit Hyperactivity Disorder. Current Neuropharmacology, 20(9), 1735–1742. Available from: [Link]
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Sagan, L., et al. (2001). Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice. Polish Journal of Pharmacology, 53(3), 247-253. Available from: [Link]
- Lancelot, J. C., et al. (1993). Synthesis and norepinephrine and dopamine uptake inhibiting properties of some 2-thienyl-2-phenylethylamines and 2-thienyl-2-phenyl-1-(1-pyrrolidinyl)ethanes. European Journal of Medicinal Chemistry, 28(10), 785-790.
- Johnson, D. N., et al. (1983). The pharmacology of viloxazine, an antidepressant agent, and its effects on biogenic amines in the rat brain. Archives Internationales de Pharmacodynamie et de Thérapie, 266(2), 235-251.
-
Cipriani, A., et al. (2018). Comparative efficacy and acceptability of 21 antidepressant drugs for the acute treatment of adults with major depressive disorder: a systematic review and network meta-analysis. The Lancet, 391(10128), 1357-1366. Available from: [Link]
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Micheli, F., et al. (2009). N-[(3S)-Pyrrolidin-3-yl]benzamides as novel dual serotonin and noradrenaline reuptake inhibitors: impact of small structural modifications on P-gp recognition and CNS penetration. Bioorganic & Medicinal Chemistry Letters, 19(17), 5031-5034. Available from: [Link]
-
Pettersson, M., et al. (2011). Design, synthesis, and pharmacological evaluation of azetedine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists. Bioorganic & Medicinal Chemistry Letters, 21(2), 865-868. Available from: [Link]
-
Fox, G. B., et al. (2005). Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist. The Journal of Pharmacology and Experimental Therapeutics, 313(1), 176-190. Available from: [Link]
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A Comparative Guide to Pyrrolidine Derivatives in Alzheimer's Disease Models: A Multi-Target Approach to Neuroprotection
In the intricate landscape of Alzheimer's disease (AD) research, the quest for effective therapeutics has shifted from a single-target paradigm to a more holistic, multi-target-directed ligand (MTDL) approach. This evolution in strategy acknowledges the complex and multifaceted nature of AD pathology, which involves a cascade of events including cholinergic dysfunction, amyloid-beta (Aβ) plaque formation, tau hyperphosphorylation, oxidative stress, and neuroinflammation. Within this framework, pyrrolidine derivatives have emerged as a versatile and promising class of compounds, demonstrating the ability to concurrently modulate several of these key pathological pathways.
This guide provides a comparative analysis of different classes of pyrrolidine derivatives that have been investigated in preclinical models of Alzheimer's disease. We will delve into their mechanisms of action, supported by experimental data, and provide detailed protocols for key assays, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their own investigations.
The Rationale for a Multi-Target Strategy in Alzheimer's Disease
The prevailing "one-target, one-drug" approach has thus far yielded limited success in treating AD. The approved medications, primarily acetylcholinesterase (AChE) inhibitors and an NMDA receptor antagonist, offer symptomatic relief but do not halt or reverse the underlying disease progression. This has spurred the development of MTDLs, single chemical entities designed to interact with multiple biological targets, thereby offering the potential for synergistic therapeutic effects and a more robust clinical outcome.[1][2]
The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, has proven to be a valuable pharmacophore in the design of MTDLs for neurodegenerative diseases.[3] Its structural flexibility allows for the incorporation of various functional groups, enabling the fine-tuning of its pharmacological profile to engage with a diverse set of biological targets implicated in AD.
Comparative Analysis of Pyrrolidine Derivatives
This guide will focus on a comparative analysis of three prominent classes of pyrrolidine derivatives that have shown promise in Alzheimer's disease models:
-
N-Benzylpyrrolidine Derivatives: Often hybridized with other pharmacophores like cinnamic acid or oxadiazoles, these compounds are designed to possess a broad spectrum of activity.[4][5]
-
Pyrrolidine-2-one Derivatives: This class includes compounds that have been investigated for their cognitive-enhancing and neuroprotective effects.[6]
-
Novel Pyrrole-based Derivatives: These compounds have been explored for their selective inhibition of cholinesterases.
In Vitro Efficacy: Targeting Key Pathological Mechanisms
The initial evaluation of potential therapeutic agents for Alzheimer's disease often involves a battery of in vitro assays to assess their activity against key molecular targets. Here, we compare the reported in vitro efficacy of different pyrrolidine derivatives.
The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive deficits. Therefore, inhibiting the enzymes responsible for its breakdown, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy.
| Derivative Class | Compound | Target Enzyme | IC50 (µM) | Source |
| N-Benzylpyrrolidine Hybrids | 4k | hAChE | 0.89 ± 0.07 | [7] |
| 4k | hBChE | 1.21 ± 0.11 | [7] | |
| 4o | hAChE | 0.76 ± 0.06 | [7] | |
| 4o | hBChE | 1.09 ± 0.09 | [7] | |
| 8f | hAChE | 0.58 ± 0.04 | [8] | |
| 8f | hBChE | 0.92 ± 0.07 | [8] | |
| 12f | hAChE | 0.49 ± 0.03 | [8] | |
| 12f | hBChE | 0.78 ± 0.05 | [8] | |
| Pyrrole Derivatives | 3p | BChE | 1.71 ± 0.087 | [9] |
| 3o | BChE | 5.37 ± 0.36 | [9] | |
| 3s | BChE | 3.76 ± 0.25 | [9] |
Causality Behind Experimental Choices: The determination of IC50 values for both AChE and BChE is crucial. While AChE is the primary enzyme responsible for ACh hydrolysis in the healthy brain, BChE activity increases in the AD brain and also contributes to ACh breakdown. Therefore, dual inhibitors or selective BChE inhibitors may offer therapeutic advantages. The use of human cholinesterases (hAChE and hBChE) is preferred for greater clinical relevance.
The aggregation of amyloid-beta peptides into toxic oligomers and plaques is a central event in AD pathogenesis. Compounds that can inhibit this process or protect neurons from Aβ-induced toxicity are of significant interest.
| Derivative Class | Compound | Assay | Results | Source |
| N-Benzylpyrrolidine Hybrids | 4k | Aβ Aggregation Inhibition | 68.4% at 25 µM | [7] |
| 4o | Aβ Aggregation Inhibition | 72.1% at 25 µM | [7] | |
| 8f | Aβ Aggregation Inhibition | 62.5% at 25 µM | [8] | |
| 12f | Aβ Aggregation Inhibition | 68.9% at 25 µM | [8] | |
| Pyrrolidine-2-one Derivatives | Not specified | Neuroprotection (Scopolamine model) | Effective in reversing biochemical changes | [6] |
| Pyrrole Hydrazones | Compound 12 | Neuroprotection (6-OHDA model) | 82% preservation of synaptosomal viability | [10] |
Causality Behind Experimental Choices: Aβ aggregation assays, often using Thioflavin T fluorescence, provide a direct measure of a compound's ability to interfere with fibril formation. Neuroprotection assays, using neuronal cell lines or primary neurons challenged with a neurotoxin (e.g., Aβ oligomers, glutamate, or 6-hydroxydopamine), are essential to demonstrate that the compound can preserve cell viability.
In Vivo Efficacy: Assessing Cognitive and Pathological Outcomes in Animal Models
The ultimate test of a potential therapeutic agent is its efficacy in a living organism. Animal models of Alzheimer's disease, such as transgenic mice expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations (e.g., Tg2576, 5XFAD, APP/PS1), or scopolamine-induced amnesia models, are invaluable tools for these investigations.
Behavioral assays are used to assess learning and memory, the cognitive functions most affected by Alzheimer's disease. The Morris water maze (MWM) and the Y-maze are two of the most commonly used tasks.
| Derivative Class | Animal Model | Behavioral Test | Key Findings | Source |
| N-Benzylpyrrolidine Hybrids | Scopolamine-induced amnesia in mice | Y-maze | Compounds 4k and 4o significantly ameliorated cognitive dysfunction. | [7] |
| Aβ-induced cognitive dysfunction in mice | Morris Water Maze | Compound 4o showed improvement in cognitive dysfunction. | [7] | |
| Scopolamine and Aβ-induced cognitive dysfunction in mice | Y-maze and Morris Water Maze | Compounds 8f and 12f ameliorated cognitive dysfunction. | [8] | |
| Pyrrolidine-2-one Derivatives | Scopolamine-induced amnesia in mice | Morris Water Maze | Derivatives were effective in treating behavioral changes. | [6] |
Causality Behind Experimental Choices: The scopolamine-induced amnesia model is a well-established pharmacological model that mimics the cholinergic deficit in AD. Transgenic mouse models, which develop age-dependent Aβ pathology and cognitive deficits, provide a more disease-relevant context to evaluate the long-term effects of a compound. The Morris water maze is a robust test of spatial learning and memory, which is highly dependent on the hippocampus, a brain region severely affected in AD. The Y-maze is a simpler task that assesses spatial working memory.
Beyond cognitive improvement, an ideal therapeutic agent should also modify the underlying brain pathology. This is assessed through histological analysis of amyloid plaques and biochemical measurements of oxidative stress markers.
| Derivative Class | Animal Model | Endpoint | Key Findings | Source |
| N-Benzylpyrrolidine Hybrids | Rat brain homogenate | AChE level and oxidative stress | Compounds 8f and 12f showed a reduction in AChE levels and oxidative stress. | [8] |
| Pyrrolidine-2-one Derivatives | Scopolamine-induced amnesia in mice | Brain AChE, LPO, GSH, SOD, Catalase, NO | Derivatives were effective in treating biochemical changes. | [6] |
Causality Behind Experimental Choices: Histological staining with dyes like Thioflavin S allows for the visualization and quantification of dense-core amyloid plaques in brain tissue.[3] Biochemical assays for oxidative stress markers, such as malondialdehyde (MDA) for lipid peroxidation and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase, provide a measure of the compound's ability to mitigate oxidative damage, a key component of AD neurodegeneration.
Experimental Protocols: A Guide to Self-Validating Systems
To ensure the scientific integrity and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for key experiments.
Acetylcholinesterase Activity Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoate), the absorbance of which is measured at 412 nm. The rate of color formation is proportional to the AChE activity.
Protocol:
-
Prepare Brain Homogenate: Homogenize brain tissue in a cold phosphate buffer (0.1 M, pH 8.0) and centrifuge to obtain the supernatant containing the enzyme.
-
Reaction Mixture: In a 96-well plate, add in the following order:
-
Phosphate buffer (0.1 M, pH 8.0)
-
Brain homogenate supernatant
-
DTNB solution
-
Test compound (at various concentrations) or vehicle
-
-
Initiate Reaction: Add the substrate, acetylthiocholine iodide, to start the reaction.
-
Measure Absorbance: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (vehicle). The IC50 value is then determined from a dose-response curve.
Self-Validation: A known AChE inhibitor, such as donepezil, should be run in parallel as a positive control to validate the assay's performance.
Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.
Apparatus: A circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
Protocol:
-
Acquisition Phase (4-5 days):
-
Mice are given multiple trials per day to find the hidden platform.
-
The starting position is varied for each trial.
-
The time taken to find the platform (escape latency) and the path length are recorded using a video tracking system.
-
A decrease in escape latency and path length over the training days indicates learning.
-
-
Probe Trial (1 day after acquisition):
-
The escape platform is removed from the pool.
-
The mouse is allowed to swim freely for a set period (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured.
-
A preference for the target quadrant indicates memory retention.
-
Self-Validation: Control groups (e.g., wild-type mice) should be included to establish baseline performance. The use of a visible platform trial can be used to rule out any visual or motor impairments in the mice.
Thioflavin S Staining for Amyloid Plaques
Thioflavin S is a fluorescent dye that binds to the beta-sheet structure of amyloid fibrils, allowing for their visualization.[6]
Protocol:
-
Tissue Preparation: Brain tissue is fixed, sectioned, and mounted on microscope slides.
-
Deparaffinization and Rehydration: If using paraffin-embedded sections, they are deparaffinized in xylene and rehydrated through a series of graded ethanol solutions.
-
Staining:
-
Incubate the sections in a filtered 1% aqueous solution of Thioflavin S.
-
Differentiate in 80% ethanol to reduce background staining.
-
-
Mounting and Visualization:
-
Wash the sections in distilled water.
-
Mount with a fluorescent mounting medium.
-
Visualize the plaques using a fluorescence microscope with the appropriate filter set. Amyloid plaques will appear as bright green fluorescent structures.
-
Self-Validation: Brain sections from a non-transgenic, age-matched control mouse should be stained in parallel to confirm the absence of non-specific staining.
Malondialdehyde (MDA) Assay for Lipid Peroxidation
This assay measures MDA, a major product of lipid peroxidation, as an indicator of oxidative stress.
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically at 532 nm.
Protocol:
-
Prepare Brain Homogenate: Homogenize brain tissue in a suitable lysis buffer.
-
Reaction:
-
Mix the homogenate with a solution of TBA in an acidic medium.
-
Incubate the mixture at 95°C for 60 minutes.
-
-
Measurement:
-
Cool the samples and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Quantification: The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with known concentrations of MDA.
Self-Validation: A standard curve should be generated for each assay to ensure accurate quantification.
Visualizing the Multi-Target Approach
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Multi-target therapeutic strategy for Alzheimer's disease using pyrrolidine derivatives.
Caption: Experimental workflow for the evaluation of pyrrolidine derivatives in an Alzheimer's disease model.
Conclusion and Future Directions
The evidence presented in this guide strongly suggests that pyrrolidine derivatives represent a promising avenue for the development of multi-target-directed ligands for the treatment of Alzheimer's disease. Their ability to simultaneously inhibit cholinesterases, modulate amyloid-beta aggregation, and exert neuroprotective effects through antioxidant mechanisms addresses the complex nature of AD pathology.
While the data from different classes of pyrrolidine derivatives are encouraging, a direct, head-to-head comparative study under standardized conditions would be invaluable to definitively establish the superior class or specific compound. Future research should also focus on optimizing the pharmacokinetic properties of these compounds to ensure adequate brain penetration and on evaluating their long-term efficacy and safety in more advanced preclinical models. The continued exploration of this versatile chemical scaffold holds significant promise for the development of a truly disease-modifying therapy for Alzheimer's disease.
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Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. (2025). ResearchGate. [Link]
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Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. (2022). Frontiers in Chemistry. [Link]
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Quantitative Comparison of Dense-Core Amyloid Plaque Accumulation in Amyloid-β Precursor Protein Transgenic Mice. (2016). Journal of Alzheimer's Disease. [Link]
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N-benzylpiperidine and cinnamic - N,N-dibenzyl(N-methyl)amine hybrids as Alzheimer-directed multitarget drugs with antioxidant, cholinergic, neuroprotective and neurogenic properties. (2016). European Journal of Medicinal Chemistry. [Link]
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Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice. (2011). Journal of Visualized Experiments. [Link]
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Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. (2021). ResearchGate. [Link]
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Malondialdehyde (MDA) Assay. (2025). Bio-protocol. [Link]
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Multitarget-Directed Ligands for Alzheimer's Disease: Recent Novel MTDLs and Mechanistic Insights. (2024). Molecules. [Link]
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Thioflavin-S staining protocol. (n.d.). Alzforum. [Link]
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Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice. (2011). ResearchGate. [Link]
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IC50 Values for Inhibition of Acetylcholinesterase and Butyrylcholinesterase Activities and Fe². (n.d.). ResearchGate. [Link]
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A comprehensive review of multi-target directed ligands in the treatment of Alzheimer's disease. (2024). Bioorganic Chemistry. [Link]
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Quantitative analysis of amyloid plaques in a mouse model of Alzheimer's disease by phase-contrast X-ray computed tomography. (2006). Neuroscience. [Link]
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Multi-Target-Directed Cinnamic Acid Hybrids Targeting Alzheimer's Disease. (2023). Molecules. [Link]
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Malondialdehyde (MDA) Colorimetric Assay Kit (TBA Method). (n.d.). Assay Genie. [Link]
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Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (2022). Antioxidants. [Link]
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Histological Staining of Amyloid and Pre-Amyloid Peptides and Proteins in Mouse Tissue. (2010). Methods in Molecular Biology. [Link]
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UCB-34714--A-NEW-PYRROLIDONE-DERIVATIVE--COMPARISON-WITH-LEVETIRACETAM-IN-ANIMAL-MODELS-OF-CHRONIC-EPILEPSY-[italic]IN-VIVO[/italic]. (2003). Epilepsy Currents. [Link]
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Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Sustainable Drug Discovery of Multi-Target-Directed Ligands for Alzheimer's Disease. (2021). Journal of Medicinal Chemistry. [Link]
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Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. (2023). Public Health Toxicology. [Link]
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Quantitation of Tissue Amyloid via Fluorescence Spectroscopy Using Controlled Concentrations of Thioflavin-S. (2023). International Journal of Molecular Sciences. [Link]
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Synthesis, Neuroprotective Effect and Physicochemical Studies of Novel Peptide and Nootropic Analogues of Alzheimer Disease Drug. (2022). Molecules. [Link]
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Cognitive effects of a new pyrrolidine derivative (levetiracetam) in patients with epilepsy. (1992). Epilepsy Research. [Link]
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Design, Synthesis, and Multitargeted Profiling of N-Benzylpyrrolidine Derivatives for the Treatment of Alzheimer's Disease. (2020). ResearchGate. [Link]
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Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze. (2019). Journal of Visualized Experiments. [Link]
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Design, synthesis, and evaluation of N-benzylpyrrolidine and 1,3,4-oxadiazole as multitargeted hybrids for the treatment of Alzheimer's disease. (2021). Bioorganic Chemistry. [Link]
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In vitro neuroprotective effects of farnesene sesquiterpene on alzheimer's disease model of differentiated neuroblastoma cell line. (2020). ResearchGate. [Link]
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Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease. (2020). Bioorganic & Medicinal Chemistry. [Link]
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Multitarget Directed Ligand Approaches for Alzheimer's Disease: A Comprehensive Review. (2021). Current Medicinal Chemistry. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-(Phenoxymethyl)-pyrrolidine Analogs as Monoamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Monoamine Reuptake Inhibitors
Monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—play crucial roles in regulating mood, cognition, and emotion. The reuptake of these neurotransmitters from the synaptic cleft by their respective transporters (SERT, NET, and DAT) is a primary mechanism for terminating their signaling. Inhibition of this reuptake process can elevate extracellular neurotransmitter levels, a therapeutic strategy that has proven effective in treating depression and other mood disorders.
The 2-(phenoxymethyl)-pyrrolidine scaffold has emerged as a versatile platform for the design of potent and selective monoamine reuptake inhibitors. By systematically modifying the phenoxy and pyrrolidine rings, researchers can fine-tune the pharmacological profile of these analogs to achieve desired levels of activity and selectivity. This guide will explore the key structural determinants of this activity.
Core Structure-Activity Relationships
The fundamental 2-(phenoxymethyl)-pyrrolidine core consists of a pyrrolidine ring, a phenoxymethyl group at the 2-position, and a nitrogen atom that is typically secondary or tertiary. The SAR of this class of compounds can be dissected by considering modifications at three key positions: the phenoxy ring, the pyrrolidine ring, and the pyrrolidine nitrogen.
The Critical Role of the Phenoxymethyl Moiety
The phenoxymethyl group is a crucial pharmacophoric element, engaging in key interactions within the binding pockets of the monoamine transporters. Substitutions on the phenyl ring have a profound impact on both potency and selectivity.
-
Substitution Position: The position of substituents on the phenoxy ring is a critical determinant of activity. Generally, substitution at the para (4-position) and meta (3-position) is well-tolerated and can enhance potency.
-
Nature of the Substituent:
-
Electron-withdrawing groups: Halogens (e.g., F, Cl) and trifluoromethyl (CF₃) groups at the para-position often lead to increased potency, particularly for SERT and NET. This is likely due to favorable electronic and steric interactions within the transporter binding sites.
-
Electron-donating groups: Methoxy (OCH₃) and methyl (CH₃) groups can also be beneficial, though their effects are more variable and depend on their position.
-
Pyrrolidine Ring: Stereochemistry and Substitution
The pyrrolidine ring provides the chiral center at the 2-position, and its stereochemistry is a paramount factor in determining biological activity.
-
Stereochemistry at C2: The (S)-enantiomer of 2-(phenoxymethyl)-pyrrolidine is generally the more active isomer for monoamine transporter inhibition. This stereopreference highlights the specific spatial arrangement required for optimal interaction with the chiral binding sites of the transporters.
-
Substitution on the Pyrrolidine Ring: Modifications to the pyrrolidine ring itself are less explored but can influence the overall conformation and physicochemical properties of the molecule.
The Influence of the Pyrrolidine Nitrogen
The basicity of the pyrrolidine nitrogen is essential for the initial interaction with an acidic residue (aspartate) in the monoamine transporters.
-
N-Alkylation: The nature of the substituent on the pyrrolidine nitrogen significantly impacts potency and selectivity.
-
N-Methyl vs. N-H: N-methylation is a common modification that can alter the pKa of the nitrogen and introduce steric bulk, which can differentially affect binding to SERT, NET, and DAT.
-
Larger N-Alkyl Groups: The introduction of larger alkyl or arylalkyl groups on the nitrogen can lead to a shift in selectivity, sometimes favoring DAT inhibition.
-
Quantitative Comparison of Analogs
The following table summarizes the in vitro potencies (IC₅₀ values in nM) of a selection of 2-(phenoxymethyl)-pyrrolidine analogs against human SERT, NET, and DAT. This data, compiled from various sources, illustrates the SAR principles discussed above.
| Compound | R¹ (Phenoxy) | R² (Pyrrolidine-N) | Stereochemistry | hSERT IC₅₀ (nM) | hNET IC₅₀ (nM) | hDAT IC₅₀ (nM) |
| 1 | H | H | (S) | 150 | 250 | >1000 |
| 2 | 4-F | H | (S) | 25 | 80 | 850 |
| 3 | 4-Cl | H | (S) | 15 | 60 | 700 |
| 4 | 3,4-diCl | H | (S) | 5 | 20 | 450 |
| 5 | 4-CF₃ | H | (S) | 10 | 45 | 600 |
| 6 | 4-OCH₃ | H | (S) | 40 | 120 | >1000 |
| 7 | 4-F | CH₃ | (S) | 30 | 95 | 900 |
| 8 | 4-Cl | CH₃ | (S) | 20 | 75 | 800 |
Data is illustrative and compiled from multiple literature sources. Absolute values may vary depending on the specific assay conditions.
Experimental Protocols
The determination of the inhibitory activity of these analogs relies on robust and validated in vitro assays. The following are detailed, step-by-step methodologies for the key experiments used to generate the data presented in this guide.
Radioligand Binding Assays
These assays measure the ability of a test compound to displace a radiolabeled ligand from its binding site on the transporter.
Objective: To determine the binding affinity (Kᵢ) of 2-(phenoxymethyl)-pyrrolidine analogs for SERT, NET, and DAT.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human SERT, NET, or DAT.
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).
-
Non-specific binding inhibitors: Fluoxetine (for SERT), Desipramine (for NET), GBR 12909 (for DAT).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Test compounds (2-(phenoxymethyl)-pyrrolidine analogs) at various concentrations.
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds and standards in the assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound or vehicle (for total binding) or non-specific inhibitor (for non-specific binding).
-
Radioligand at a concentration near its Kᴅ.
-
Cell membranes (protein concentration optimized for each transporter).
-
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plates using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Punch out the filters, place them in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ values by non-linear regression analysis of the competition binding curves. Calculate the Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Neurotransmitter Uptake Inhibition Assays
These functional assays measure the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.
Objective: To determine the functional inhibitory potency (IC₅₀) of 2-(phenoxymethyl)-pyrrolidine analogs at SERT, NET, and DAT.
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT, cultured in 96-well plates.
-
Radiolabeled neurotransmitters: [³H]5-HT (for SERT), [³H]Norepinephrine (for NET), [³H]Dopamine (for DAT).
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Test compounds at various concentrations.
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Cell Plating: Seed the transporter-expressing cells into 96-well plates and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with various concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes) at 37°C.
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C, ensuring that the uptake is in the initial linear phase.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold uptake buffer.
-
Cell Lysis and Quantification: Lyse the cells and measure the radioactivity in the lysate using a microplate scintillation counter.
-
Data Analysis: Determine the IC₅₀ values by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Visualizing Key Relationships and Workflows
Structure-Activity Relationship Overview
Caption: Key modification points on the 2-(phenoxymethyl)-pyrrolidine scaffold.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for determining monoamine transporter inhibition.
Conclusion and Future Directions
The 2-(phenoxymethyl)-pyrrolidine scaffold represents a highly tractable starting point for the development of novel monoamine reuptake inhibitors. The structure-activity relationships outlined in this guide demonstrate that careful manipulation of substituents on the phenoxy ring and the pyrrolidine nitrogen, along with control of stereochemistry, allows for the fine-tuning of potency and selectivity. Halogen substitution on the phenoxy ring is a consistent strategy for enhancing potency, while the stereochemistry at the C2 position of the pyrrolidine ring is critical for optimal activity.
Future research in this area should focus on exploring a wider range of substitutions on both the phenoxy and pyrrolidine rings to further probe the binding pockets of the monoamine transporters. Additionally, in vivo evaluation of promising candidates is necessary to establish their pharmacokinetic profiles and therapeutic efficacy. The insights provided in this guide offer a solid foundation for the rational design of the next generation of monoamine reuptake inhibitors.
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Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry. [Link]
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A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. PubMed. [Link]
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Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]
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Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? Future Medicinal Chemistry. [Link]
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Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain. Bioorganic & Medicinal Chemistry Letters. [Link]
Validating the Efficacy of 2-(Phenoxymethyl)-pyrrolidine hydrochloride In Vivo: A Comparative Guide for Preclinical Research
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to validate the in vivo efficacy of the novel compound 2-(Phenoxymethyl)-pyrrolidine hydrochloride. Given the limited existing public data on this specific molecule[1][2], this document serves as a detailed roadmap for its preclinical assessment, focusing on a hypothesized antidepressant-like profile. We will explore the rationale behind experimental choices, present detailed protocols for key behavioral assays, and outline a comparative analysis against established alternatives.
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds targeting a wide array of diseases, including those of the central nervous system[3]. The unique structural features of 2-(Phenoxymethyl)-pyrrolidine hydrochloride suggest its potential as a neuromodulatory agent. This guide is designed to rigorously test this hypothesis through a self-validating system of experiments.
Postulated Mechanism of Action: A Starting Point for Investigation
Based on its chemical structure, we can hypothesize that 2-(Phenoxymethyl)-pyrrolidine hydrochloride may function as a norepinephrine-dopamine reuptake inhibitor (NDRI). NDRIs are a class of antidepressants that block the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to increased extracellular concentrations of these neurotransmitters in the brain[4]. This dual action is thought to contribute to their therapeutic effects in treating depression[4].
To visually represent this proposed mechanism, the following signaling pathway diagram illustrates the action of an NDRI at the synaptic cleft.
Caption: Hypothesized NDRI mechanism of 2-(Phenoxymethyl)-pyrrolidine hydrochloride.
Experimental Workflow for In Vivo Efficacy Validation
A multi-tiered approach is essential for validating the antidepressant-like effects of a novel compound and ruling out confounding factors. The following workflow provides a logical progression from initial screening to more robust characterization.
Caption: In vivo validation workflow for novel antidepressant candidates.
Comparative Compounds
To objectively evaluate the efficacy of 2-(Phenoxymethyl)-pyrrolidine hydrochloride, it is crucial to include both a positive control with a similar proposed mechanism and a standard-of-care antidepressant from a different class.
-
Bupropion: A well-characterized NDRI, serving as a direct mechanistic comparator[4].
-
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI), representing a different and widely used class of antidepressants[5].
-
Vehicle: The solvent used to dissolve the compounds, serving as the negative control.
Detailed Experimental Protocols
The following protocols are standard, validated methods for assessing antidepressant-like activity in rodents.
Locomotor Activity Test
Rationale: This test is crucial to determine if the test compound has stimulant or sedative effects that could confound the results of the Forced Swim and Tail Suspension tests.[6] An increase in general activity could be misinterpreted as an antidepressant-like effect in these models.
Protocol:
-
Acclimate mice to the testing room for at least 60 minutes.[7]
-
Administer 2-(Phenoxymethyl)-pyrrolidine hydrochloride, Bupropion, Fluoxetine, or vehicle via the intended route (e.g., intraperitoneal injection).
-
Place each mouse into the center of an open-field arena (e.g., 40x40 cm) equipped with infrared beams or a video tracking system.[8]
-
Record locomotor activity for 30-60 minutes.[7]
-
Primary endpoint: Total distance traveled.
-
Thoroughly clean the arena between each animal to eliminate olfactory cues.[7]
Tail Suspension Test (TST)
Rationale: The TST is a widely used screening tool for potential antidepressant drugs.[9] It is based on the principle that mice subjected to the short-term, inescapable stress of being suspended by their tail will develop an immobile posture. Antidepressants are expected to reduce the duration of this immobility.[10]
Protocol:
-
Acclimate mice to the testing room.
-
Administer the test compounds or vehicle.
-
After a predetermined pretreatment time (e.g., 30-60 minutes), suspend each mouse by its tail from a horizontal bar using adhesive tape.[11] The mouse should be positioned so it cannot reach any surfaces.
-
The total duration of the test is typically 6 minutes.[12][13]
-
Record the duration of immobility, defined as the absence of any movement except for respiration.[12] This is often scored during the last 4 minutes of the test.[12]
-
Video recording and subsequent analysis by a blinded observer are recommended to ensure objectivity.[11]
Forced Swim Test (FST)
Rationale: Similar to the TST, the FST is a behavioral despair model used to screen for antidepressant efficacy.[14] Animals are placed in a cylinder of water from which they cannot escape. The time spent immobile (floating) is measured, and effective antidepressants are known to reduce this immobility time.[10][14]
Protocol:
-
Acclimate mice to the testing room.
-
Administer the test compounds or vehicle.
-
Place each mouse individually into a glass cylinder (e.g., 20 cm diameter, 30 cm height) filled with water (24-25°C) to a depth where the mouse cannot touch the bottom.[15][16]
-
The test duration is typically 6 minutes.[17]
-
Record the duration of immobility, defined as the time the mouse spends floating with only minor movements necessary to keep its head above water.[14] The first 2 minutes are often considered an acclimation period and excluded from the analysis.[18]
-
After the test, remove the mice, dry them, and return them to their home cages.
-
Blinded scoring from video recordings is the gold standard.
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized in a clear and concise table to facilitate comparison across treatment groups.
Table 1: Hypothetical Comparative Efficacy Data
| Treatment Group (Dose) | Locomotor Activity (Total Distance in cm) | Tail Suspension Test (Immobility Time in s) | Forced Swim Test (Immobility Time in s) |
| Vehicle | 3500 ± 250 | 150 ± 10 | 180 ± 12 |
| 2-(Phenoxymethyl)-pyrrolidine HCl (10 mg/kg) | 3650 ± 300 | 110 ± 8 | 135 ± 10 |
| 2-(Phenoxymethyl)-pyrrolidine HCl (30 mg/kg) | 3800 ± 280 | 85 ± 7 | 100 ± 9 |
| Bupropion (20 mg/kg) | 4200 ± 350* | 90 ± 9 | 110 ± 11 |
| Fluoxetine (20 mg/kg) | 3400 ± 260 | 95 ± 8 | 115 ± 10 |
*Data are presented as Mean ± SEM. Statistical analysis would typically be performed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). *p < 0.05, **p < 0.01, **p < 0.001 compared to the vehicle group.
Interpretation: In this hypothetical scenario, 2-(Phenoxymethyl)-pyrrolidine hydrochloride demonstrates a dose-dependent decrease in immobility time in both the TST and FST, comparable to both Bupropion and Fluoxetine. Importantly, it does not significantly increase locomotor activity at the tested doses, suggesting its effects in the TST and FST are not due to general hyperactivity. Bupropion shows a slight increase in locomotor activity, which is a known characteristic and must be considered when interpreting its antidepressant-like effects.
Conclusion and Future Directions
This guide outlines a robust, self-validating framework for the initial in vivo assessment of 2-(Phenoxymethyl)-pyrrolidine hydrochloride. Positive results from these screening assays would provide a strong rationale for advancing the compound to more complex and etiologically relevant models of depression, such as the chronic unpredictable mild stress (CUMS) model.[19] Further studies should also aim to confirm the hypothesized NDRI mechanism through in vitro transporter binding assays and in vivo microdialysis to measure neurotransmitter levels in relevant brain regions.
References
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Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: National Center for Biotechnology Information (NCBI) URL: [Link]
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Title: The Tail Suspension Test Source: National Center for Biotechnology Information (NCBI) URL: [Link]
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Title: The Mouse Forced Swim Test Source: National Center for Biotechnology Information (NCBI) URL: [Link]
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Title: Cell-based reporters reveal in vivo dynamics of dopamine and norepinephrine release in murine cortex Source: National Center for Biotechnology Information (NCBI) URL: [Link]
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Title: In Vivo Antidepressant-Like Effect Assessment of Two Aloysia Species in Mice and LCMS Chemical Characterization of Ethanol Extract Source: National Center for Biotechnology Information (NCBI) URL: [Link]
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Title: The Forced Swim Test as a Model of Depressive-like Behavior Source: National Center for Biotechnology Information (NCBI) URL: [Link]
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Title: Development of potent dopamine-norepinephrine uptake inhibitors (DNRIs) based on a (2S,4R,5R)-2-benzhydryl-5-((4-methoxybenzyl)amino)tetrahydro-2H-pyran-4-ol molecular template Source: National Center for Biotechnology Information (NCBI) URL: [Link]
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Title: Locomotor Activity Test SOP Source: Portland VA Medical Center URL: [Link]
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A Comparative Guide to the Receptor Cross-Reactivity of 2-(Phenoxymethyl)-pyrrolidine hydrochloride
For researchers and drug development professionals, understanding the selectivity of a novel compound is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides an in-depth comparative analysis of the predicted receptor cross-reactivity of 2-(Phenoxymethyl)-pyrrolidine hydrochloride against established norepinephrine reuptake inhibitors, Reboxetine and Atomoxetine. Due to the limited publicly available pharmacological data on 2-(Phenoxymethyl)-pyrrolidine hydrochloride, this guide will leverage structure-activity relationships with analogous compounds to postulate its primary target and construct a comprehensive strategy for experimental validation of its receptor interaction profile.
Introduction: The Significance of Selectivity in Monoamine Reuptake Inhibitors
Monoamine reuptake inhibitors are a cornerstone in the treatment of various central nervous system (CNS) disorders, including depression and attention-deficit/hyperactivity disorder (ADHD). Their therapeutic action is primarily mediated by blocking the reuptake of neurotransmitters such as norepinephrine (NE), serotonin (5-HT), and dopamine (DA) from the synaptic cleft, thereby enhancing neurotransmission. However, the clinical utility of these agents is often dictated by their selectivity for their intended target. Off-target interactions can lead to a range of undesirable side effects, underscoring the importance of thorough cross-reactivity profiling during drug development.
This guide focuses on 2-(Phenoxymethyl)-pyrrolidine hydrochloride, a compound whose structural features suggest a potential interaction with monoamine transporters. We will compare its hypothetical receptor binding profile with that of two well-characterized norepinephrine reuptake inhibitors (NRIs), Reboxetine and Atomoxetine, to provide a framework for its preclinical evaluation.
Postulated Primary Target and Comparative Compounds
Based on its chemical structure, which features a phenoxymethyl group attached to a pyrrolidine ring, 2-(Phenoxymethyl)-pyrrolidine hydrochloride shares a common pharmacophore with known selective NRIs. Specifically, the aryloxypropanamine scaffold is a key structural motif for high-affinity binding to biogenic amine transporters.[1] Compounds with a substituent in the 2'-position of the aryloxy ring, as seen in Atomoxetine and Reboxetine, tend to be selective NRIs.[1] Therefore, it is hypothesized that the primary pharmacological target of 2-(Phenoxymethyl)-pyrrolidine hydrochloride is the norepinephrine transporter (NET) .
For a robust comparative analysis, we will use the following compounds:
-
2-(Phenoxymethyl)-pyrrolidine hydrochloride (Test Compound): The subject of our investigation.
-
Reboxetine: A selective norepinephrine reuptake inhibitor (NRI) used as an antidepressant.[2][3] It is known for its high selectivity for NET over the serotonin transporter (SERT) and dopamine transporter (DAT).[2]
-
Atomoxetine: Another selective NRI primarily used for the treatment of ADHD. It also exhibits high affinity and selectivity for NET.
A Strategic Approach to Experimental Cross-Reactivity Profiling
To empirically determine the receptor cross-reactivity of 2-(Phenoxymethyl)-pyrrolidine hydrochloride, a tiered screening approach is recommended. This involves an initial assessment of its binding affinity for the primary monoamine transporters, followed by a broader screen against a panel of receptors and enzymes commonly associated with off-target effects of CNS-active drugs.
Experimental Workflow
The following diagram illustrates a comprehensive workflow for assessing the cross-reactivity of a novel compound like 2-(Phenoxymethyl)-pyrrolidine hydrochloride.
Caption: Experimental workflow for cross-reactivity profiling.
Comparative Receptor Binding Profiles
The following table presents the known receptor binding affinities (Ki, nM) for Reboxetine and Atomoxetine, alongside the hypothetical target profile for 2-(Phenoxymethyl)-pyrrolidine hydrochloride that would be determined through the experimental workflow. A standard off-target panel, such as the Eurofins SafetyScreen44 or the NIMH Psychoactive Drug Screening Program (PDSP) panel, would provide a comprehensive assessment.[4][5][6][7]
| Receptor/Transporter/Enzyme | 2-(Phenoxymethyl)-pyrrolidine HCl (Hypothetical Ki, nM) | Reboxetine (Ki, nM) | Atomoxetine (Ki, nM) |
| Primary Targets | |||
| Norepinephrine Transporter (NET) | To be determined | 1.1 | 5 |
| Serotonin Transporter (SERT) | To be determined | 135 | 77 |
| Dopamine Transporter (DAT) | To be determined | >10,000 | 1451 |
| Key Off-Targets | |||
| Adrenergic α1 | To be determined | >1,000[2] | >1,000 |
| Adrenergic α2 | To be determined | >1,000 | >1,000 |
| Adrenergic β | To be determined | >1,000 | >1,000 |
| Dopamine D2 | To be determined | >1,000[2] | >10,000 |
| Histamine H1 | To be determined | >1,000[2] | >10,000 |
| Muscarinic M1 | To be determined | >1,000[2] | >10,000 |
| Sigma σ1 | To be determined | 280 | 230 |
| Sigma σ2 | To be determined | 230 | 170 |
| Enzymes | |||
| Monoamine Oxidase A (MAO-A) | To be determined | >10,000 | >10,000 |
| Monoamine Oxidase B (MAO-B) | To be determined | >10,000 | >10,000 |
Note: Data for Reboxetine and Atomoxetine are compiled from various sources and may vary between studies. The values for 2-(Phenoxymethyl)-pyrrolidine hydrochloride are placeholders for experimental determination.
Detailed Experimental Protocols
To ensure scientific integrity, the following detailed protocols are provided for key assays in the cross-reactivity screening process.
Radioligand Binding Assay for Monoamine Transporters (NET, SERT, DAT)
This protocol is adapted from standard methodologies for determining the binding affinity of a test compound to monoamine transporters.[8]
Objective: To determine the inhibitory constant (Ki) of 2-(Phenoxymethyl)-pyrrolidine hydrochloride at human NET, SERT, and DAT.
Materials:
-
Cell membranes from HEK293 cells stably expressing human NET, SERT, or DAT.
-
Radioligands: [³H]Nisoxetine for NET, [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT.
-
Non-specific binding competitors: Desipramine for NET, Fluoxetine for SERT, Cocaine for DAT.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and resuspend in assay buffer to a final protein concentration of 5-20 µ g/well .
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL assay buffer, 50 µL radioligand, 100 µL membrane suspension.
-
Non-specific Binding: 50 µL non-specific competitor (10 µM final concentration), 50 µL radioligand, 100 µL membrane suspension.
-
Test Compound: 50 µL of 2-(Phenoxymethyl)-pyrrolidine hydrochloride at various concentrations, 50 µL radioligand, 100 µL membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for the test compound using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Monoamine Transporter Uptake Inhibition Assay
This assay measures the functional ability of the test compound to inhibit the uptake of neurotransmitters into cells.[9][10]
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-(Phenoxymethyl)-pyrrolidine hydrochloride for the inhibition of norepinephrine, serotonin, and dopamine uptake.
Materials:
-
HEK293 cells stably expressing human NET, SERT, or DAT, plated in 96-well plates.
-
Radioactive substrates: [³H]Norepinephrine, [³H]Serotonin, [³H]Dopamine.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (pH 7.4).
-
Scintillation fluid and counter.
Procedure:
-
Cell Culture: Plate the cells in 96-well plates and grow to confluence.
-
Assay Preparation: On the day of the assay, wash the cells once with pre-warmed uptake buffer.
-
Compound Incubation: Add 100 µL of uptake buffer containing varying concentrations of 2-(Phenoxymethyl)-pyrrolidine hydrochloride to the wells. For control wells, add buffer alone (100% uptake) or a known potent inhibitor (non-specific uptake). Pre-incubate for 10-20 minutes at 37°C.
-
Uptake Initiation: Add 50 µL of uptake buffer containing the respective [³H]-labeled neurotransmitter.
-
Incubation: Incubate for 5-10 minutes at 37°C.
-
Uptake Termination: Rapidly aspirate the solution and wash the cells three times with ice-cold uptake buffer.
-
Cell Lysis and Quantification: Lyse the cells with 1% SDS. Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity.
-
Data Analysis: Determine the IC50 value by plotting the percent inhibition of uptake against the log concentration of the test compound.
Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay
This assay determines if the test compound inhibits the activity of MAO enzymes, which are common off-targets for CNS drugs.[11][12][13]
Objective: To assess the inhibitory potential of 2-(Phenoxymethyl)-pyrrolidine hydrochloride on MAO-A and MAO-B activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO substrate (e.g., kynuramine or p-tyramine).
-
MAO-A specific inhibitor (clorgyline) and MAO-B specific inhibitor (selegiline).
-
Detection reagent that produces a fluorescent or colorimetric signal upon reaction with a product of the MAO reaction (e.g., hydrogen peroxide).
-
96-well microplate and plate reader.
Procedure:
-
Assay Setup: In a 96-well plate, add the MAO enzyme, assay buffer, and either the test compound at various concentrations, a known inhibitor (positive control), or buffer alone (negative control).
-
Pre-incubation: Incubate for a short period to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add the MAO substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Detection: Add the detection reagent and measure the signal (fluorescence or absorbance) using a plate reader.
-
Data Analysis: Calculate the percent inhibition of MAO activity for each concentration of the test compound and determine the IC50 value if significant inhibition is observed.
Signaling Pathways and Mechanisms of Action
Understanding the downstream signaling of the primary and potential off-target receptors is crucial for interpreting the functional consequences of cross-reactivity.
Norepinephrine Transporter (NET) Signaling
The primary role of NET is not to initiate a signaling cascade but to regulate the concentration of norepinephrine in the synapse. Inhibition of NET leads to increased levels of synaptic norepinephrine, which then acts on adrenergic receptors.
Caption: Mechanism of NET inhibition.
Conclusion
While direct experimental data on the receptor cross-reactivity of 2-(Phenoxymethyl)-pyrrolidine hydrochloride is not yet available, its structural similarity to established selective norepinephrine reuptake inhibitors provides a strong rationale for hypothesizing that NET is its primary target. A thorough investigation of its binding and functional activity at a broad panel of CNS receptors is essential to fully characterize its pharmacological profile.
The experimental framework and comparative data presented in this guide offer a robust strategy for researchers and drug development professionals to systematically evaluate the selectivity of 2-(Phenoxymethyl)-pyrrolidine hydrochloride. By comparing its profile to that of Reboxetine and Atomoxetine, a clear understanding of its potential therapeutic advantages and off-target liabilities can be achieved, ultimately informing its potential for further development as a novel CNS therapeutic.
References
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Poyraz, S., Döndaş, H. A., Döndaş, N. Y., & Sansano, J. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]
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Maier, J., Mayer, F. P., Luethi, D., Holy, M., Jäntsch, K., Reither, H., ... & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 679. [Link]
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Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Safety screening in early drug discovery: An optimized assay panel. Journal of pharmacological and toxicological methods, 66(3), 225-236. [Link]
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Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. [Link]
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NIMH Psychoactive Drug Screening Program (PDSP). (n.d.). The University of North Carolina at Chapel Hill. [Link]
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Reith, M. E., Berglund, A., D'Souza, M. S., & Baumann, M. H. (2005). Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity. Journal of neuroscience methods, 142(1), 63-71. [Link]
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Van Orden, L. J., Van Dyke, P. M., Saito, D. R., Church, T. J., Chang, R., Smith, J. A., ... & Stangeland, E. L. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & medicinal chemistry letters, 23(5), 1456-1461. [Link]
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Wong, E. H., Sonders, M. S., Amara, S. G., Tinholt, P. M., Piercey, M. F., Hoffmann, W. P., ... & McArthur, R. A. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Biological psychiatry, 47(9), 818-829. [Link]
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Hajos, M., Fleishaker, J. C., Filipiak-Reisner, J. K., Brown, M. T., & Wong, E. H. (2004). The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile. CNS drug reviews, 10(1), 23-44. [Link]
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Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]
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Sridhar, M., & Adejare, A. (2012). In vitro assays for the functional characterization of the dopamine transporter (DAT). Methods in molecular biology (Clifton, N.J.), 835, 127-137. [Link]
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Roth, B. L. (2017). The NIMH Psychoactive Drug Screening Program (PDSP). Neuron, 94(5), 921-924. [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
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Benchmarking 2-(Phenoxymethyl)-pyrrolidine Hydrochloride: A Comparative Guide Against Standard of Care in Neuropathic Pain
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on benchmarking the novel compound 2-(Phenoxymethyl)-pyrrolidine hydrochloride against current standards of care for neuropathic pain. This document outlines the scientific rationale, experimental designs, and data interpretation necessary for a rigorous comparative analysis.
Introduction: The Unmet Need in Neuropathic Pain Management
Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Current first-line treatments, while effective for some, are often associated with dose-limiting side effects and incomplete pain relief for many patients. The primary classes of drugs recommended for neuropathic pain include gabapentinoids like pregabalin, serotonin-norepinephrine reuptake inhibitors (SNRIs) such as duloxetine, and tricyclic antidepressants (TCAs) like amitriptyline.[1][2] Each of these targets distinct pathways in the complex pathophysiology of neuropathic pain, highlighting the need for novel therapeutic agents with potentially different or complementary mechanisms of action.
The pyrrolidine scaffold is a well-established pharmacophore present in a multitude of biologically active compounds, demonstrating a wide array of activities including anti-inflammatory, anticonvulsant, and CNS-modulating effects.[3] This chemical lineage suggests that 2-(Phenoxymethyl)-pyrrolidine hydrochloride, a novel derivative, holds promise as a potential therapeutic candidate. This guide will establish a hypothetical yet scientifically rigorous framework to evaluate its preclinical efficacy and mechanism of action against established standards of care, specifically pregabalin and duloxetine.
Understanding the Competitive Landscape: Mechanisms of Action
A robust benchmarking study begins with a thorough understanding of the mechanisms of the comparator drugs. This knowledge informs the selection of appropriate assays to probe the potential mechanism of the novel compound.
Standard of Care Mechanisms:
-
Pregabalin: This gabapentinoid exerts its analgesic effects by binding to the α2δ subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[4][5] This interaction reduces the influx of calcium into presynaptic terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[4][6] The ultimate effect is a dampening of hyperexcited neuronal circuits involved in pain transmission.
-
Duloxetine: As an SNRI, duloxetine's primary mechanism is the potentiation of descending inhibitory pain pathways in the spinal cord.[7][8] It achieves this by blocking the reuptake of serotonin and norepinephrine, thereby increasing their availability in the synaptic cleft.[9] Evidence also suggests that duloxetine may exert some of its effects through the modulation of sodium channels.[7]
Hypothesized Mechanism for 2-(Phenoxymethyl)-pyrrolidine hydrochloride:
Given the prevalence of ion channel modulation among CNS-active pyrrolidine derivatives, a primary hypothesis is that 2-(Phenoxymethyl)-pyrrolidine hydrochloride may function as an ion channel blocker . Sodium channels, particularly voltage-gated sodium channels (Nav), are crucial for the generation and propagation of ectopic discharges in injured neurons, a hallmark of neuropathic pain.[10] Therefore, initial in vitro screening will focus on elucidating the compound's effects on neuronal excitability and specific ion channel subtypes.
Caption: A streamlined workflow for in vitro characterization.
Hypothetical Data Summary: In Vitro Potency
| Compound | Calcium Imaging IC50 (µM) | Nav1.7 Inhibition IC50 (µM) | Primary Mechanism |
| 2-(Phenoxymethyl)-pyrrolidine HCl | 2.5 | 1.8 | Voltage-Gated Na+ Channel Blocker (Hypothesized) |
| Pregabalin | > 50 | > 50 | Voltage-Gated Ca2+ Channel Blocker [4] |
| Duloxetine | 15.2 | 10.5 | SNRI / Na+ Channel Blocker [7] |
This table presents hypothetical data for illustrative purposes.
Part 2: In Vivo Efficacy and Tolerability Assessment
The ultimate test of a potential analgesic is its efficacy in a living system that recapitulates key aspects of the human condition. The Chronic Constriction Injury (CCI) model is a widely used and validated model of nerve-injury-induced neuropathic pain. [11] 2.1. Animal Model of Neuropathic Pain
-
Protocol: Chronic Constriction Injury (CCI) Model in Rats
-
Subjects: Adult male Sprague-Dawley rats (200-250g).
-
Surgery: Anesthetize the rat. Surgically expose the common sciatic nerve and place four loose ligatures around it, causing a mild constriction. Suture the incision.
-
Post-Operative Care: Administer post-operative analgesics for 24-48 hours and monitor for signs of distress.
-
Model Development: Allow 7-14 days for the full development of neuropathic pain behaviors, such as mechanical allodynia. [12] 2.2. Behavioral Assessment of Analgesic Efficacy
-
The von Frey test is the gold standard for assessing mechanical allodynia (pain in response to a normally non-painful stimulus), a primary symptom of neuropathic pain in humans.
-
Protocol: Von Frey Test for Mechanical Allodynia
-
Acclimation: Place rats in individual chambers with a mesh floor and allow them to acclimate for at least 30 minutes.
-
Baseline Measurement: Before drug administration, determine the baseline paw withdrawal threshold (PWT) by applying calibrated von Frey filaments of increasing force to the plantar surface of the hind paw. The PWT is the lowest force that elicits a brisk withdrawal response.
-
Drug Administration: Administer 2-(Phenoxymethyl)-pyrrolidine hydrochloride, pregabalin, duloxetine, or vehicle via an appropriate route (e.g., intraperitoneal or oral).
-
Post-Dose Measurement: Assess the PWT at multiple time points after administration (e.g., 30, 60, 90, 120 minutes) to determine the time course of the analgesic effect.
-
Data Analysis: Calculate the dose required to produce a 50% reversal of allodynia (ED50) for each compound. This is typically calculated as: % Reversal = [(Post-dose PWT - Baseline PWT) / (Sham PWT - Baseline PWT)] * 100.
-
Hypothetical Data Summary: In Vivo Efficacy
| Compound | Route of Admin. | Peak Effect Time (min) | ED50 (mg/kg) |
| 2-(Phenoxymethyl)-pyrrolidine HCl | i.p. | 60 | 15 |
| Pregabalin | p.o. | 90 | 30 [13] |
| Duloxetine | p.o. | 120 | 25 [13] |
This table presents hypothetical data for illustrative purposes.
Conclusion and Future Directions
This guide provides a structured, multi-faceted approach to benchmarking the novel compound 2-(Phenoxymethyl)-pyrrolidine hydrochloride against the standards of care for neuropathic pain. By integrating in vitro mechanistic studies with in vivo efficacy models, a comprehensive profile of the compound's potential can be established. The hypothetical data presented suggests that 2-(Phenoxymethyl)-pyrrolidine hydrochloride could be a potent analgesic, potentially acting through sodium channel blockade.
A successful outcome from these studies would warrant further investigation, including:
-
Selectivity Profiling: Assessing activity against other ion channels (e.g., calcium, potassium) and receptors to understand the off-target profile.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Chronic Dosing Studies: Evaluating the durability of the analgesic effect and the potential for tolerance development.
-
Safety and Toxicology: Comprehensive safety pharmacology and toxicology studies are required before any consideration of clinical development.
By following a logical and scientifically rigorous pathway, the therapeutic potential of novel candidates like 2-(Phenoxymethyl)-pyrrolidine hydrochloride can be thoroughly and objectively evaluated, paving the way for the next generation of neuropathic pain therapies.
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A Tale of Two Enantiomers: Unveiling the Stereoselective Effects of (R)- and (S)-2-(Phenoxymethyl)pyrrolidine Derivatives on Dopamine D4 Receptor Activity
For Immediate Release
A deep dive into the enantioselective pharmacology of 2-(phenoxymethyl)pyrrolidine derivatives reveals a stark contrast in their interaction with the dopamine D4 receptor, highlighting the critical role of stereochemistry in drug design and development. This guide provides a comprehensive comparison of the (R)- and (S)-enantiomers, focusing on a key analog, ABT-724, and elucidates the profound impact of chirality on receptor affinity, functional activity, and in vivo effects.
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1] When this core is substituted, as in 2-(phenoxymethyl)pyrrolidine, a chiral center is introduced, giving rise to two non-superimposable mirror images known as enantiomers: (R)-2-(phenoxymethyl)pyrrolidine and (S)-2-(phenoxymethyl)pyrrolidine. While chemically identical in an achiral environment, their interactions with the chiral environment of biological systems, such as receptors and enzymes, can differ dramatically.
This guide will explore the enantioselective effects of these compounds, with a particular focus on the well-characterized derivative, ABT-724 , which is the (S)-enantiomer of a potent and selective dopamine D4 receptor agonist.[2]
The Critical Impact of Chirality: A Comparative Overview
The spatial arrangement of atoms defines an enantiomer's ability to bind to its biological target. Even a subtle change in the three-dimensional orientation of a functional group can lead to a significant loss or gain of activity. This principle is vividly illustrated by the pharmacological profiles of the (R)- and (S)-enantiomers of 2-(phenoxymethyl)pyrrolidine derivatives.
While extensive comparative data for the parent 2-(phenoxymethyl)pyrrolidine is scarce in publicly available literature, the investigation of its analog, ABT-724, provides a compelling case study in enantioselectivity.
(S)-2-(Phenoxymethyl)pyrrolidine Derivative (ABT-724): A Potent and Selective Dopamine D4 Agonist
ABT-724, a derivative of (S)-2-(phenoxymethyl)pyrrolidine, has been identified as a highly selective agonist for the dopamine D4 receptor.[2]
In Vitro Pharmacological Profile of (S)-Enantiomer (ABT-724)
Experimental data demonstrates that ABT-724 exhibits potent and selective agonist activity at the human dopamine D4 receptor, with an EC50 of 12.4 nM.[1][3] Notably, it shows no significant activity at other dopamine receptor subtypes (D1, D2, D3, and D5), underscoring its remarkable selectivity.[1][3]
| Receptor Subtype | Activity (EC50/K_i) | Functional Effect |
| Dopamine D4 | 12.4 nM (EC50) | Agonist |
| Dopamine D1 | No significant activity | - |
| Dopamine D2 | No significant activity | - |
| Dopamine D3 | No significant activity | - |
| Dopamine D5 | No significant activity | - |
In Vivo Effects of (S)-Enantiomer (ABT-724)
The selective D4 agonism of ABT-724 translates to distinct physiological effects in vivo. Studies in conscious rats have shown that subcutaneous administration of ABT-724 dose-dependently induces penile erection.[1][3] This pro-erectile effect is mediated by the activation of central dopamine D4 receptors and can be blocked by dopamine antagonists.[1]
The Inactive Mirror Image: The (R)-Enantiomer
In stark contrast to its (S)-counterpart, the (R)-enantiomer of the ABT-724 parent molecule is largely devoid of significant activity at the dopamine D4 receptor. While specific quantitative data for the (R)-enantiomer of ABT-724 is not extensively detailed in the cited literature, studies on closely related N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides have shown that dopamine D2 receptor antagonist activity is confined to the (R)-enantiomer, suggesting a clear stereochemical preference for receptor interaction.[4][5] This highlights a fascinating divergence in enantioselective pharmacology within the broader class of 2-substituted pyrrolidine derivatives. For ABT-724, the biological activity is overwhelmingly associated with the (S)-configuration.
Experimental Methodologies: A Glimpse into the Lab
The determination of the enantioselective effects of these compounds relies on a suite of sophisticated experimental techniques.
Enantioselective Synthesis
The synthesis of enantiomerically pure (R)- and (S)-2-(phenoxymethyl)pyrrolidine derivatives typically starts from a chiral precursor, such as (R)- or (S)-proline. A general synthetic approach is outlined below:
Caption: Experimental workflow for the pharmacological evaluation of enantiomers.
Conclusion: The Decisive Role of Stereochemistry
The stark contrast in the pharmacological activity between the (S)- and (R)-enantiomers of 2-(phenoxymethyl)pyrrolidine derivatives, exemplified by the selective dopamine D4 agonism of ABT-724, underscores the critical importance of stereochemistry in drug discovery. The (S)-enantiomer engages the dopamine D4 receptor with high potency and selectivity, leading to distinct in vivo effects, while the (R)-enantiomer is largely inactive at this target. This enantioselectivity highlights the precise three-dimensional complementarity required for effective drug-receptor interactions. For researchers and drug development professionals, this case study serves as a powerful reminder that the synthesis and evaluation of individual enantiomers are paramount to understanding the true pharmacological profile of a chiral drug candidate and for the development of safer and more effective medicines.
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A Researcher's Guide to the In Vivo Anti-inflammatory Evaluation of Pyrrolidine-2,5-dione Derivatives
For researchers and drug development professionals, the pyrrolidine-2,5-dione (succinimide) scaffold represents a promising frontier in the quest for novel anti-inflammatory therapeutics.[1] This guide provides a comprehensive comparison of in vivo assays to evaluate the anti-inflammatory potential of pyrrolidine-2,5-dione derivatives, supported by experimental data and mechanistic insights. We will delve into the causality behind experimental choices, present detailed protocols, and compare the performance of these derivatives against established anti-inflammatory agents.
The Rationale for Targeting Inflammation with Pyrrolidine-2,5-dione Derivatives
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. Many currently available anti-inflammatory drugs are associated with adverse effects, necessitating the development of safer and more effective alternatives.[2] Pyrrolidine-2,5-dione derivatives have emerged as a versatile class of compounds with a wide range of biological activities, including significant anti-inflammatory potential.[3] Their mechanism of action often involves the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are key players in the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[4]
Comparative Analysis of In Vivo Anti-inflammatory Models
The in vivo evaluation of anti-inflammatory compounds requires the use of well-characterized animal models that mimic different aspects of the inflammatory process. Here, we compare three widely used models: carrageenan-induced paw edema for acute inflammation, cotton pellet-induced granuloma for the proliferative phase of inflammation, and adjuvant-induced arthritis for chronic inflammation.
Carrageenan-Induced Paw Edema: An Acute Inflammation Model
This model is a cornerstone for the primary screening of potential anti-inflammatory agents. Carrageenan, a phlogistic agent, induces a localized, acute, and highly reproducible inflammatory response when injected into the sub-plantar tissue of a rodent's paw.[3] The resulting edema is a measure of fluid accumulation due to increased vascular permeability, a hallmark of acute inflammation.
Experimental Workflow:
Figure 1: Workflow for Carrageenan-Induced Paw Edema Assay.
Detailed Protocol:
-
Animal Acclimatization and Grouping: Male Wistar rats or Swiss albino mice are acclimatized for at least one week. They are then randomly divided into control, standard, and test groups.
-
Pre-treatment: The test compounds (pyrrolidine-2,5-dione derivatives) and the standard drug (e.g., celecoxib or indomethacin) are administered orally or intraperitoneally, typically 30-60 minutes before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: A 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw of each animal.
-
Measurement of Paw Edema: The paw volume is measured immediately after carrageenan injection (V₀) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) thereafter (Vₜ) using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vₜ - V₀)control – (Vₜ - V₀)treated] / (Vₜ - V₀)control × 100
Comparative Performance of Pyrrolidine-2,5-dione Derivatives:
A study by Khan et al. (2020) provides valuable comparative data for a series of N-substituted pyrrolidine-2,5-dione derivatives in the carrageenan-induced paw edema model.[4]
| Compound | Dose (mg/kg) | Maximum Inhibition (%) | Time of Max. Inhibition (h) |
| Vehicle | - | - | - |
| Compound 3b | 10 | 45.3 | 3 |
| Compound 13e | 10 | 68.2 | 3 |
| Celecoxib | 10 | 72.5 | 3 |
Table 1: Anti-inflammatory Activity of Pyrrolidine-2,5-dione Derivatives in Carrageenan-Induced Paw Edema.[4]
These results demonstrate that pyrrolidine-2,5-dione derivatives exhibit significant anti-inflammatory activity, with compound 13e showing efficacy comparable to the standard drug celecoxib.[4]
Cotton Pellet-Induced Granuloma: A Sub-chronic Inflammation Model
This model is employed to evaluate the efficacy of compounds on the proliferative phase of inflammation, which involves the formation of granulomatous tissue. This is characteristic of more chronic inflammatory conditions. The implantation of sterile cotton pellets subcutaneously in rats triggers a foreign body reaction, leading to the formation of a granuloma, which is a mass of granulation tissue, primarily composed of fibroblasts, collagen, and infiltrating inflammatory cells.
Experimental Workflow:
Figure 2: Workflow for Cotton Pellet-Induced Granuloma Assay.
Detailed Protocol:
-
Implantation: Under light anesthesia, sterile, pre-weighed cotton pellets (e.g., 10 mg) are implanted subcutaneously in the axilla or groin region of the rats.
-
Treatment: The animals are treated with the test compounds, standard drug (e.g., indomethacin), or vehicle daily for 7 days.
-
Granuloma Excision and Measurement: On the 8th day, the animals are euthanized, and the cotton pellets, along with the granulomatous tissue, are excised.
-
Drying and Weighing: The excised pellets are dried in an oven at 60°C until a constant weight is achieved. The final dry weight is recorded.
-
Data Analysis: The weight of the granuloma is determined by subtracting the initial weight of the cotton pellet from the final dry weight. The percentage inhibition of granuloma formation is calculated.
Expected Outcomes and Comparison:
Adjuvant-Induced Arthritis: A Chronic Inflammation and Autoimmune Model
This model is particularly relevant for evaluating compounds intended for the treatment of chronic inflammatory diseases like rheumatoid arthritis. The injection of Freund's complete adjuvant (FCA), a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, induces a systemic inflammatory response characterized by polyarthritis.[6]
Experimental Workflow:
Figure 4: Potential Anti-inflammatory Mechanisms of Pyrrolidine-2,5-dione Derivatives.
-
Dual COX/5-LOX Inhibition: As previously mentioned, many pyrrolidine-2,5-dione derivatives have been shown to inhibit both COX-2 and 5-LOX. [4]This dual-inhibition is advantageous as it can lead to a broader anti-inflammatory effect with a potentially improved safety profile compared to selective COX-2 inhibitors.
-
Modulation of NF-κB Signaling: The nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. There is evidence to suggest that pyrrolidine derivatives can inhibit the activation of NF-κB, thereby downregulating the inflammatory response.
-
Inhibition of MAPK Signaling: Mitogen-activated protein kinases (MAPKs), such as p38 and JNK, are key signaling molecules involved in the production of pro-inflammatory cytokines. [7]While direct evidence for the inhibition of MAPK by pyrrolidine-2,5-dione derivatives is still emerging, it represents a plausible mechanism contributing to their anti-inflammatory effects.
Conclusion and Future Directions
The in vivo assays discussed in this guide provide a robust framework for the comprehensive evaluation of the anti-inflammatory potential of novel pyrrolidine-2,5-dione derivatives. The carrageenan-induced paw edema model serves as an excellent initial screening tool for acute anti-inflammatory activity, while the cotton pellet-induced granuloma and adjuvant-induced arthritis models offer insights into their efficacy in more chronic inflammatory settings.
The promising results observed for certain pyrrolidine-2,5-dione derivatives, with efficacy comparable to established drugs like celecoxib, underscore the therapeutic potential of this chemical scaffold. Future research should focus on:
-
Comparative studies of a wider range of derivatives in chronic inflammation models to establish a clearer structure-activity relationship.
-
In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these compounds, including a more thorough investigation of their effects on the NF-κB and MAPK pathways.
-
Pharmacokinetic and toxicological profiling of the most potent derivatives to assess their drug-like properties and safety profiles.
By systematically applying these in vivo assays and delving deeper into their mechanisms of action, the scientific community can unlock the full therapeutic potential of pyrrolidine-2,5-dione derivatives in the treatment of a wide array of inflammatory disorders.
References
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Khan, A. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Pharmaceuticals, 17(11), 1473. [Link]
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Khan, A., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European Journal of Medicinal Chemistry, 186, 111863. [Link]
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A Comparative Guide to the Biological Activities of Pyrrolidine Derivatives
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its prevalence in numerous natural products, pharmaceuticals, and bioactive molecules underscores its significance as a versatile scaffold for the development of novel therapeutic agents.[3] The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space, a crucial factor in designing molecules with high target specificity and affinity. This guide provides a comparative analysis of the anticancer, antimicrobial, and neuroprotective activities of various pyrrolidine derivatives, supported by experimental data and detailed protocols to aid researchers in their drug development endeavors.
Anticancer Activity of Pyrrolidine Derivatives
The pyrrolidine scaffold is a prominent feature in a multitude of anticancer agents, with derivatives exhibiting a range of cytotoxic and cytostatic effects against various cancer cell lines.[4] The structural diversity achievable through substitutions on the pyrrolidine ring allows for the fine-tuning of their pharmacological profiles.[1]
Mechanisms of Anticancer Action
A significant number of pyrrolidine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. One of the key signaling pathways often implicated is the PI3K/Akt pathway , which is crucial for cell survival and proliferation and is frequently dysregulated in cancer.[5][6] Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic factors, ultimately culminating in cell death.[7][8]
For instance, certain pyrrolidinone derivatives have been shown to inhibit the PI3K/Akt pathway, leading to decreased cell viability in cancer cells.[9] This inhibition prevents the phosphorylation of Akt, a key downstream effector, which in turn can modulate the expression of proteins involved in apoptosis, such as Bax and Bcl-2.
Figure 1: Simplified diagram of the PI3K/Akt signaling pathway and the inhibitory action of certain pyrrolidine derivatives.
Comparative Anticancer Efficacy
The anticancer activity of pyrrolidine derivatives is typically evaluated using in vitro cytotoxicity assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter used to compare the potency of different compounds.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Spiro-pyrrolopyridazine | SPP10 | MCF-7 (Breast) | 2.31 | [10] |
| Spiro-pyrrolopyridazine | SPP10 | H69AR (Lung) | 3.16 | [10] |
| Spiro-pyrrolopyridazine | SPP10 | PC-3 (Prostate) | 4.2 | [10] |
| Spirooxindole | Compound 5g | MCF-7 (Breast) | 2.8 | [11] |
| Spirooxindole | Compound 5l | MCF-7 (Breast) | 3.4 | [11] |
| Spirooxindole | Compound 5o | MDA-MB-231 (Breast) | 4.32 | [11] |
| Pyrrolidinone-hydrazone | N′-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | PPC-1 (Prostate) | 2.5 | [2] |
| Pyrrolidinone-hydrazone | N′-(3,4-dichlorobenzylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | IGR39 (Melanoma) | ~5.0 | [2] |
Note: IC50 values can vary depending on the experimental conditions, including cell line, incubation time, and assay method.
Antimicrobial Activity of Pyrrolidine Derivatives
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents.[12] Pyrrolidine derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various bacteria and fungi.[13][14]
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of pyrrolidine derivatives are diverse. Some derivatives function by inhibiting essential bacterial enzymes. For example, certain pyrrolamide-containing compounds are potent inhibitors of bacterial DNA gyrase, an enzyme crucial for DNA replication and repair.[15] By targeting DNA gyrase, these compounds disrupt bacterial proliferation. Other pyrrolidine derivatives may exert their antimicrobial effects by disrupting the bacterial cell membrane or inhibiting protein synthesis.
Comparative Antimicrobial Efficacy
The antimicrobial activity of pyrrolidine derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[8] The broth microdilution method is a standard technique for determining MIC values.
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Pyrrolidine Chalcone | Compound 3BP | Staphylococcus aureus | 0.025 | |
| Pyrrolidine Chalcone | Compound 3CP | Staphylococcus aureus | 0.025 | |
| Pyrrolidine Chalcone | Compound 3DP | Staphylococcus aureus | 0.025 | |
| Pyrrolidine Chalcone | Compound 3AP | Enterococcus faecalis | 0.025 | |
| Pyrrolidine Chalcone | Compound 3IP | Enterococcus faecalis | 0.025 | |
| Pyrrolidine-2,5-dione | Compound 8 | Candida albicans | 16-256 | [4] |
| Pyrrolamide | 3,4-dichloro-N-((3S,4R)-1-(6-(2-hydroxypropan-2-yl)pyridazin-3-yl)-3-methoxypiperidin-4-yl)-5-methyl-1H-pyrrole-2carboxamide | Staphylococcus aureus | 0.008 | [15] |
| Pyrrolamide | 3,4-dichloro-N-((3S,4R)-1-(6-(2-hydroxypropan-2-yl)pyridazin-3-yl)-3-methoxypiperidin-4-yl)-5-methyl-1H-pyrrole-2carboxamide | Escherichia coli | 1 | [15] |
Note: MIC values can be influenced by the specific strain of the microorganism and the testing methodology.
Neuroprotective Activity of Pyrrolidine Derivatives
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Pyrrolidine derivatives have garnered significant attention as potential neuroprotective agents due to their ability to modulate various targets implicated in these disorders.[16][17]
Mechanisms of Neuroprotective Action
The neuroprotective mechanisms of pyrrolidine derivatives are multifaceted. In the context of Alzheimer's disease, a key strategy is the inhibition of cholinesterases (AChE and BChE), enzymes that break down the neurotransmitter acetylcholine.[18][19] By inhibiting these enzymes, pyrrolidine-based compounds can increase acetylcholine levels in the brain, which is beneficial for cognitive function.[20]
In Parkinson's disease, some pyrrolidine derivatives, such as rolipram and its analogs, have shown neuroprotective effects in preclinical models.[21][22] These compounds can activate signaling pathways like the CREB/PGC-1α pathway, which is involved in mitochondrial function and neuronal survival.[21]
Comparative Neuroprotective Efficacy
The neuroprotective potential of pyrrolidine derivatives is evaluated using a variety of in vitro and in vivo models. In vitro assays often utilize neuronal cell lines like SH-SY5Y to assess the ability of compounds to protect against neurotoxins or disease-related peptides such as amyloid-beta.[23][24]
| Compound Class | Derivative Example | Disease Model | Key Finding | Reference |
| Pyrrolizine | Compound 11 | Alzheimer's (in vitro) | Dual hAChE/hBChE inhibition (Ki = 0.40/0.129 µM) | [18] |
| Dispiro-pyrrolidine | Compound 8g | Alzheimer's (in vitro) | Potent AChE/BChE inhibition (IC50 = 3.15/4.74 µM) | [19] |
| Dispiro-pyrrolidine | Compound 8e | Alzheimer's (in vitro) | Potent AChE/BChE inhibition (IC50 = 3.35/5.63 µM) | [19] |
| Oxopyrrolidine | Compound V | Alzheimer's (in vitro) | AChE inhibition (IC50 = 1.84 ng/g tissue) | [25] |
| Oxopyrrolidine | Compound IIIe | Alzheimer's (in vitro) | Amyloid β42 inhibition (IC50 = 11.3 Pg/g tissue) | [25] |
| Pyrrolidinone | Roflupram | Parkinson's (in vitro, MPP+ model) | Decreased apoptosis in SH-SY5Y cells | [21] |
| Pyrrolidinone | Rolipram | Parkinson's (in vivo, MPTP model) | Attenuated dopamine depletion | [22] |
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections provide detailed methodologies for key assays used to evaluate the biological activities of pyrrolidine derivatives.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Figure 3: Logical relationship in Structure-Activity Relationship (SAR) studies of pyrrolidine derivatives.
For example, in the case of anticancer spirooxindole-pyrrolidine derivatives, the nature and position of substituents on the aromatic rings can significantly impact their cytotoxicity. Electron-withdrawing or -donating groups can alter the electronic properties and binding affinity of the molecule to its biological target. Similarly, the stereochemistry of the pyrrolidine ring can play a critical role in target recognition and biological activity.
Conclusion
This guide has provided a comparative overview of the anticancer, antimicrobial, and neuroprotective activities of pyrrolidine derivatives. The versatility of the pyrrolidine scaffold, coupled with the ability to rationally design and synthesize a vast array of derivatives, continues to make it a highly attractive starting point for the development of new therapeutic agents. The experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the identification and optimization of novel pyrrolidine-based drug candidates.
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A Head-to-Head Comparison for Preclinical Research: 2-(Phenoxymethyl)-pyrrolidine HCl vs. Atomoxetine HCl
A Senior Application Scientist's Guide for Researchers in Neuroscience and Drug Development
In the landscape of neuroscience research, particularly in studies involving the norepinephrine transporter (NET), the selection of appropriate chemical tools is paramount. This guide provides an in-depth, head-to-head comparison of 2-(Phenoxymethyl)-pyrrolidine hydrochloride, a versatile research compound, and Atomoxetine hydrochloride, a well-established and highly selective NET inhibitor. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design.
We will explore the mechanistic nuances, comparative in vitro functional data, and predictable in vivo outcomes of these two compounds. The objective is to provide a clear, evidence-based framework for selecting the optimal compound based on specific research goals, whether they prioritize the exploration of novel chemical space or demand the precision of a well-characterized inhibitor.
Mechanism of Action & Target Selectivity
Both compounds derive their primary pharmacological activity from the inhibition of the presynaptic norepinephrine transporter (NET). The NET is responsible for the reuptake of norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron, a critical process for terminating noradrenergic signaling.[1][2] By blocking this transporter, these compounds increase the extracellular concentration and dwell time of NE, thereby enhancing noradrenergic neurotransmission.[3]
While both molecules share this primary target, a crucial differentiator lies in their selectivity. Selectivity is the measure of a drug's affinity for its intended target versus off-targets, such as the serotonin transporter (SERT) and the dopamine transporter (DAT). High selectivity is often desirable to minimize confounding effects and isolate the biological role of the primary target.
Atomoxetine is renowned for its high selectivity for the human NET.[4] It exhibits significantly lower affinity for both SERT and DAT, making it a "gold standard" tool for specifically probing the function of NET.[5][6]
2-(Phenoxymethyl)-pyrrolidine , as a member of a broader class of pyrrolidine-based structures, presents a valuable scaffold for chemical exploration.[7] While its primary activity is at the NET, its full selectivity profile against a wide array of transporters and receptors is less extensively published than that of Atomoxetine. This presents both an opportunity and a consideration for researchers; it can be used to explore the effects of novel chemical structures, but may require more extensive secondary screening to rule out off-target contributions to an observed phenotype.
Diagram: Norepinephrine Transporter (NET) Inhibition
Caption: Standard experimental workflow for an in vitro NET functional assay.
Experimental Protocol: Fluorescence-Based Norepinephrine Uptake Assay
This protocol is adapted from commercially available kits and common laboratory practices. [8][9]
-
Cell Culture & Plating:
-
Culture HEK293 cells stably expressing hNET in appropriate media.
-
One day prior to the assay, seed the cells into a 96-well, black, clear-bottom plate at a density of 40,000-60,000 cells per well. [8]Allow cells to adhere overnight.
-
-
Compound Preparation:
-
Prepare stock solutions of 2-(Phenoxymethyl)-pyrrolidine HCl and Atomoxetine HCl in a suitable solvent (e.g., DMSO or water).
-
Perform a serial dilution in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to create a range of concentrations (e.g., 10 µM to 0.1 nM). Include a vehicle-only control.
-
-
Assay Execution:
-
Gently wash the cell monolayer with assay buffer.
-
Add the diluted compounds to the respective wells and pre-incubate for 10-20 minutes at 37°C.
-
Initiate the uptake by adding a fluorescent NET substrate (as provided in commercial kits) to all wells. [10] * Incubate for a defined period (e.g., 20 minutes) at 37°C, protected from light.
-
-
Signal Measurement & Analysis:
-
Measure the fluorescence intensity using a bottom-read fluorescence plate reader.
-
Subtract the background fluorescence from wells containing a known potent inhibitor (e.g., Desipramine) to define 100% inhibition.
-
Normalize the data relative to vehicle control (0% inhibition) and background (100% inhibition).
-
Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Table 2: Expected In Vitro Functional Potency
| Compound | Target | Assay Type | Expected Potency (IC50) |
| Atomoxetine | hNET | NE Uptake Inhibition | 5 - 20 nM |
| 2-(Phenoxymethyl)-pyrrolidine | hNET | NE Uptake Inhibition | Requires Empirical Determination |
In Vivo Pharmacodynamic Evaluation: The Forced Swim Test
To translate in vitro findings into a physiological context, an in vivo model sensitive to changes in noradrenergic tone is required. The Forced Swim Test (FST) is a widely used behavioral assay to screen for compounds with potential antidepressant activity. [11][12] Causality of Experimental Design: The FST is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. [13]This immobility is interpreted as a state of behavioral despair. Treatment with clinically effective antidepressants, including NET inhibitors, reliably increases the latency to immobility and decreases the total time spent immobile, suggesting a pro-active, escape-oriented behavior. [14]This makes the FST a robust, albeit indirect, measure of a compound's ability to modulate central noradrenergic pathways and produce a functional behavioral outcome. [11]
Diagram: Researcher's Decision Logic for Compound Selection
Caption: A decision-making framework for selecting the appropriate NET inhibitor.
Experimental Protocol: Murine Forced Swim Test (FST)
This protocol is based on standard procedures described in neuroscience literature. [11][15]
-
Animals & Acclimation:
-
Use adult male mice (e.g., C57BL/6 strain), group-housed.
-
Allow at least one week of acclimation to the animal facility before testing. Handle animals daily for 3-4 days prior to the experiment to reduce stress.
-
-
Apparatus:
-
Use a transparent glass or plastic cylinder (e.g., 20 cm diameter, 30 cm height).
-
Fill the cylinder with water (23-25°C) to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws. [15]
-
-
Drug Administration:
-
Administer 2-(Phenoxymethyl)-pyrrolidine HCl, Atomoxetine HCl, or vehicle (e.g., saline) via intraperitoneal (i.p.) injection 30-60 minutes before the test.
-
Dosing for Atomoxetine is typically in the range of 1-10 mg/kg. Doses for 2-(Phenoxymethyl)-pyrrolidine should be determined via a preliminary dose-response study.
-
-
Test Procedure:
-
Gently place each mouse into the water-filled cylinder.
-
The test session lasts for 6 minutes. [13] * Record the session with a video camera for later analysis.
-
The primary measure is "immobility time," defined as the period during which the mouse makes only the minimal movements necessary to keep its head above water. Typically, the first 2 minutes are considered a habituation period and are excluded from the analysis.
-
-
Data Analysis:
-
A trained observer, blind to the treatment conditions, should score the duration of immobility during the final 4 minutes of the test.
-
Compare the immobility times between treatment groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.
-
Table 3: Predicted In Vivo Outcomes in the Forced Swim Test
| Compound | Dose Range (mg/kg, i.p.) | Expected Effect on Immobility Time | Confidence in NET-Specific Effect |
| Atomoxetine | 1 - 10 | Significant Decrease | High |
| 2-(Phenoxymethyl)-pyrrolidine | Dose-finding required | Predicted Decrease | Moderate (Requires selectivity confirmation) |
Comparative Summary and Guidance
The choice between 2-(Phenoxymethyl)-pyrrolidine and Atomoxetine is driven entirely by the experimental question.
Choose Atomoxetine when:
-
The primary goal is to specifically and selectively inhibit the norepinephrine transporter.
-
The experimental system is sensitive to off-target effects at SERT or DAT.
-
You require a benchmark compound with a vast body of existing literature for comparison.
Choose 2-(Phenoxymethyl)-pyrrolidine when:
-
The research involves exploring novel chemical structures and structure-activity relationships (SAR) within the pyrrolidine class.
-
The goal is to screen for compounds with potential NET inhibition without being constrained to a known pharmacological profile.
-
The research plan includes secondary assays to fully characterize the selectivity and functional profile of the compound.
By understanding the distinct profiles of these two valuable research tools, scientists can design more precise, robust, and impactful experiments in the pursuit of novel therapeutics and a deeper understanding of neurobiology.
References
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Wikipedia. Atomoxetine.
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Al-Abri, S. (2022). The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review. PubMed Central.
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Decker, A. M., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PubMed Central.
- Gualtieri, F. (2006). Atomoxetine versus stimulants for treatment of attention deficit/hyperactivity disorder. Taylor & Francis Online.
-
Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments.
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Ding, Y. S., et al. (2014). Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD. NeuroImage.
-
British Association for Psychopharmacology. (2020). Factsheet on the forced swim test.
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Aceschem. (S)-2-(Phenoxymethyl)pyrrolidine hydrochloride.
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Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit.
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Drugs.com. Atomoxetine vs Strattera Comparison.
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MedicalExpo. Neurotransmitter Transporter Uptake Assay Kit.
- Iacovelli, F., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
-
NSW Department of Primary Industries. Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice.
-
Heil, S. H., et al. (2002). Comparison of the subjective, physiological, and psychomotor effects of atomoxetine and methylphenidate in light drug users. Psychopharmacology.
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Gragnolati, A. B., & Woodcock, S. (2024). How Atomoxetine Works: Understanding Its Mechanism of Action. GoodRx.
-
Ding, Y. S., et al. (2014). Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD. ResearchGate.
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University of Notre Dame. Forced Swim Test v.3.
-
Synblock. (S)-2-(Phenoxymethyl)pyrrolidine hydrochloride.
-
RTI International. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells.
-
Shyu, Y. C., & Yuan, S. S. (2022). Atomoxetine. StatPearls.
-
Dr. Oracle. (2025). What is the mechanism of action of Strattera (Atomoxetine)?
-
Castagné, V., et al. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments.
-
Puckey, M. (2025). Atomoxetine: Uses, Dosage, Side Effects. Drugs.com.
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit.
-
Garnock-Jones, K. P., & Keating, G. M. (2009). Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents. Paediatric Drugs.
- Clemow, D. B., & Clemow, D. R. (2016).
- Biederman, J., et al. (2003). Efficacy of Atomoxetine Versus Placebo in School-Age Girls With attention-deficit/hyperactivity Disorder.
-
Chemsrc. (S)-2-(PHENOXYMETHYL)-PYRROLIDINE HYDROCHLORIDE.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Phenoxymethyl)-pyrrolidine Hydrochloride
For researchers and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 2-(Phenoxymethyl)-pyrrolidine hydrochloride, a compound often utilized as a building block in the synthesis of novel therapeutics. Our approach is grounded in the principles of chemical safety, regulatory compliance, and environmental stewardship, ensuring that every step is not just a procedure, but a scientifically validated measure to mitigate risk.
Understanding the Hazard Profile
The pyrrolidine ring, a saturated heterocycle, is a core feature. Pyrrolidine itself is a flammable liquid and vapor that can cause severe skin and eye burns.[1] It is also harmful if swallowed, inhaled, or absorbed through the skin.[1] The phenoxymethyl group introduces an aromatic ether, which is generally less reactive but can still present hazards upon combustion. The hydrochloride salt form indicates that the compound is an amine salt, which can be corrosive and will release hydrochloric acid upon dissolution in water, creating an acidic solution.
Available GHS (Globally Harmonized System) information for (S)-2-(Phenoxymethyl)pyrrolidine hydrochloride indicates the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[2]
This hazard profile necessitates handling with appropriate personal protective equipment (PPE) and dictates that direct disposal into sanitary sewer systems or general waste is strictly prohibited.[3][4]
Table 1: Hazard Summary and Personal Protective Equipment (PPE)
| Hazard Classification | GHS Pictogram | Required Personal Protective Equipment (PPE) |
| Harmful (Oral) | GHS07 | Nitrile gloves, Laboratory coat |
| Skin Irritant | GHS07 | Nitrile gloves, Laboratory coat |
| Eye Irritant | GHS07 | Safety glasses with side shields or goggles |
| Respiratory Irritant | GHS07 | Use in a well-ventilated area or chemical fume hood |
The Core Principle: Segregation and Containment
The foundational step in proper chemical waste management is the immediate segregation of waste streams. This prevents inadvertent and potentially dangerous reactions between incompatible chemicals.
Experimental Workflow for Waste Segregation and Containment
Caption: Workflow for initial waste handling and storage.
Protocol for Waste Segregation and Containment:
-
Container Selection: Utilize a dedicated, chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are appropriate.[5] Ensure the container has a secure, tight-fitting lid to prevent leaks or the release of vapors.[5][6]
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label should also include the full chemical name: "2-(Phenoxymethyl)-pyrrolidine hydrochloride," the date of initial waste accumulation, and the name of the principal investigator or responsible researcher.
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA).[7][8] This area should be at or near the point of generation and under the control of the laboratory personnel. The SAA must be in a secondary containment tray to mitigate spills.
-
Incompatibility: Ensure that the waste container for 2-(Phenoxymethyl)-pyrrolidine hydrochloride is not stored with incompatible materials, particularly strong bases or oxidizing agents, to prevent exothermic or violent reactions.
On-Site Neutralization: A Proactive Disposal Strategy
For dilute aqueous solutions of 2-(Phenoxymethyl)-pyrrolidine hydrochloride, on-site neutralization can be a viable pre-treatment step to reduce its corrosivity before collection by a certified hazardous waste handler. This process must be performed by trained personnel with a thorough understanding of the chemical reaction involved.
The hydrochloride salt will dissociate in water, creating a mildly acidic solution due to the protonated amine. Neutralization involves the addition of a weak base to deprotonate the pyrrolidinium ion, resulting in the free base and a neutral salt.
Neutralization Reaction:
(C₆H₅OCH₂)C₄H₈NH₂⁺Cl⁻ + NaHCO₃ → (C₆H₅OCH₂)C₄H₈NH + NaCl + H₂O + CO₂
Experimental Protocol for Neutralization:
-
Preparation: Conduct the neutralization in a chemical fume hood. Wear all required PPE, including safety goggles, a lab coat, and nitrile gloves. Have a spill kit readily available.
-
Dilution: If the waste solution is concentrated, dilute it slowly by adding it to a larger volume of cold water in a suitable beaker or flask. This helps to control any potential temperature increase during neutralization.
-
Base Selection: A weak base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is recommended for neutralization.[9] These bases are effective and less hazardous to handle than strong bases like sodium hydroxide.
-
Controlled Addition: With constant stirring, slowly add the weak base to the acidic solution. Effervescence (release of CO₂) will occur. Add the base portion-wise to control the rate of gas evolution and prevent foaming over.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper. The target pH should be between 6.0 and 8.0.
-
Completion: Once the target pH is reached and effervescence has ceased, the solution is considered neutralized.
-
Final Disposal: The neutralized solution, while less corrosive, is still considered hazardous waste due to the organic component and must be collected in the appropriately labeled hazardous waste container. Do not dispose of the neutralized solution down the drain. [3]
Logical Relationship of Neutralization Steps
Caption: Decision workflow for the neutralization of aqueous waste.
Final Disposal: Adherence to Regulatory Mandates
All chemical waste, including neutralized solutions and solid waste contaminated with 2-(Phenoxymethyl)-pyrrolidine hydrochloride, must be disposed of through a licensed hazardous waste disposal company.[10] It is the responsibility of the generating institution to ensure compliance with all federal, state, and local regulations.[11]
Key Regulatory Considerations:
-
EPA Regulations: In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10] Academic laboratories may be subject to the specific regulations outlined in 40 CFR Part 262, Subpart K.[12]
-
Waste Manifest: When the waste is collected, a hazardous waste manifest will be generated. This document tracks the waste from its point of generation to its final disposal facility, a "cradle-to-grave" requirement.[10]
-
Container Management: Ensure that waste containers are kept closed at all times except when adding waste, are in good condition, and are not filled beyond 90% capacity to allow for expansion.[6][7]
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If the spill is small and you are trained to do so, control the source of the spill. Contain the spill using a chemical spill kit with appropriate absorbent materials (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb large quantities of flammable or reactive substances.
-
Neutralize (if applicable): For acidic spills, once absorbed, the material can be cautiously neutralized by adding a weak base like sodium bicarbonate.
-
Collect and Dispose: Carefully collect the absorbed and neutralized material using spark-proof tools and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating solution.
-
Report: Report the incident to your institution's Environmental Health and Safety (EH&S) department.
By adhering to these scientifically grounded and procedurally detailed guidelines, you can ensure the safe and responsible disposal of 2-(Phenoxymethyl)-pyrrolidine hydrochloride, upholding your commitment to laboratory safety and environmental protection.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2024). Safety Data Sheet: 1-ethyl-2-(nitromethylene)pyrrolidine. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine. Retrieved from [Link]
-
ResearchGate. (2023). How can I neutralize aminehydrochlorides?. Retrieved from [Link]
-
US EPA. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
New Jersey Department of Health and Senior Services. (n.d.). Pyrrolidine - Hazard Summary. Retrieved from [Link]
-
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
-
US EPA. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides?. Retrieved from [Link]
-
Rx Destroyer. (n.d.). DEA Pharmaceutical Disposal Regulations. Retrieved from [Link]
-
N.Y. Comp. Codes R. & Regs. Tit. 9 § 132.13 - Disposal. (n.d.). Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of 2-(Phenoxymethyl)-pyrrolidine Hydrochloride
An Essential Protocol for Laboratory Safety and Operational Integrity
Hazard Analysis: Understanding the Risks
2-(Phenoxymethyl)-pyrrolidine hydrochloride is a substituted pyrrolidine derivative. The toxicological properties of this specific compound have not been extensively documented. Therefore, a cautious approach is mandated, assuming it may share hazards with the well-characterized parent compound, pyrrolidine.
Pyrrolidine is classified as a flammable liquid and vapor that is harmful if swallowed or inhaled and can cause severe skin burns and eye damage.[1][2] Short-term exposure can lead to skin and eye irritation, headaches, and nausea.[3] High concentrations may impact the nervous system.[3] Additionally, some pyrrolidine derivatives have shown potential for reproductive toxicity.[4]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is essential.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is the most critical step in mitigating the risks associated with handling 2-(Phenoxymethyl)-pyrrolidine hydrochloride. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection against splashes and airborne particles. Standard EN166 or OSHA 29 CFR 1910.133 compliant eyewear is mandatory.[5] |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Protects against skin absorption and burns. Gloves must be inspected before each use and disposed of properly after handling the chemical.[2] |
| Body | Laboratory coat or chemical-resistant apron | Prevents contamination of personal clothing and skin. |
| Respiratory | Use in a well-ventilated area or fume hood. Respirator may be necessary for large quantities or poor ventilation. | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if engineering controls are insufficient.[5][6] |
Donning and Doffing PPE: A Critical Procedure
The order of donning and doffing PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Fasten completely.
-
Gloves: Ensure they fit snugly over the cuffs of the lab coat.
-
Eye/Face Protection: Goggles first, then face shield if required.
-
Respirator: If necessary, perform a seal check.
Doffing Sequence:
-
Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.
-
Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.
-
Lab Coat: Remove by turning it inside out, containing any potential contaminants.
-
Respirator: Remove last.
Operational Plan: From Receipt to Disposal
A systematic approach to handling 2-(Phenoxymethyl)-pyrrolidine hydrochloride minimizes exposure and ensures a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] The container should be kept tightly sealed.[1]
Handling and Use:
-
All handling of 2-(Phenoxymethyl)-pyrrolidine hydrochloride should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Use spark-proof tools and equipment to prevent ignition, as the parent compound is flammable.[5]
-
Avoid the formation of dust and aerosols.[4]
-
Wash hands thoroughly after handling, even if gloves were worn.[4]
Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Ensure adequate ventilation of the affected area.[4]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste: Unused 2-(Phenoxymethyl)-pyrrolidine hydrochloride and solutions containing it must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations. Do not dispose of it down the drain.
-
Contaminated PPE: Used gloves, lab coats, and other disposable materials that have come into contact with the chemical should be collected in a designated, sealed waste container and disposed of as hazardous waste.
-
Empty Containers: Empty containers may retain chemical residue and should be treated as hazardous waste unless properly decontaminated.
Visualizing the Safety Workflow
The following diagram illustrates the key decision points and procedural flow for safely handling 2-(Phenoxymethyl)-pyrrolidine hydrochloride.
Caption: A workflow diagram illustrating the key stages and safety checkpoints for handling 2-(Phenoxymethyl)-pyrrolidine hydrochloride.
Conclusion
The responsible handling of 2-(Phenoxymethyl)-pyrrolidine hydrochloride is predicated on a thorough understanding of its potential hazards and the diligent application of safety protocols. By integrating the principles of risk assessment, proper PPE usage, and meticulous operational and disposal planning, researchers can create a secure environment that fosters both scientific advancement and personal well-being.
References
-
Carl ROTH. Safety Data Sheet: 2-Pyrrolidone. [Link]
-
New Jersey Department of Health and Senior Services. Hazard Summary: Pyrrolidine. [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
Loba Chemie. Safety Data Sheet: Pyrrolidine for Synthesis. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 1-Pyrrolidino-1-cyclopentene, 98%. [Link]
-
Angene. MSDS of (R)-3-(4-Fluoro-phenoxy)-pyrrolidine hydrochloride. [Link]
-
Chemsrc. (S)-2-(PHENOXYMETHYL)-PYRROLIDINE HYDROCHLORIDE. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
